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  • Product: 8-Bromo-7-fluoro-1-methylisoquinoline
  • CAS: 2219370-78-0

Core Science & Biosynthesis

Foundational

Advanced NMR Characterization of 8-Bromo-7-fluoro-1-methylisoquinoline: A Technical Whitepaper

Executive Summary Halogenated isoquinolines are privileged scaffolds in modern medicinal chemistry, serving as critical building blocks for active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated isoquinolines are privileged scaffolds in modern medicinal chemistry, serving as critical building blocks for active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-coupling reactions. Specifically, 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0)[1] offers orthogonal reactivity handles: the C8-bromide is primed for Suzuki or Buchwald-Hartwig couplings, while the C7-fluorine modulates lipophilicity and metabolic stability.

For drug development professionals, confirming the exact regiochemistry of these poly-substituted heterocycles is paramount. Misassignment of the halogen positions can derail entire synthetic campaigns. This whitepaper provides an in-depth, predictive framework and self-validating experimental protocol for the 1 H, 13 C, and 19 F NMR characterization of this specific scaffold.

Structural Dynamics & Electronic Environment

The chemical shifts of 8-bromo-7-fluoro-1-methylisoquinoline are governed by a complex interplay of inductive effects, resonance, magnetic anisotropy, and steric compression. Understanding these causal mechanisms is essential for accurate spectral interpretation[2].

  • The Heavy Atom Effect (HAE): Bromine is a large, electron-dense halogen. At the C8 position, its massive electron cloud induces a strong diamagnetic shielding effect on the ipso carbon. While a typical isoquinoline C8 resonates at ~127.5 ppm, the introduction of bromine drives this signal significantly upfield to approximately 106.5 ppm.

  • Fluorine Anisotropy (The Push-Pull Effect): The highly electronegative fluorine at C7 withdraws electron density through the sigma bond (inductive deshielding), pushing the C7 13 C signal to ~158.5 ppm. Conversely, fluorine donates electron density via its lone pairs into the aromatic π -system (resonance shielding), which shields the ortho carbons (C6 and C8)[3].

  • Peri-Position Steric Compression: The 1-methyl group and the 8-bromo substituent occupy peri-positions (adjacent across the fused ring junction). This spatial proximity forces a van der Waals clash, slightly deshielding the 1-methyl protons and restricting their rotational freedom. Crucially, the absence of a proton at C8 eliminates any potential Nuclear Overhauser Effect (NOE) with the 1-methyl group, a diagnostic feature for regiochemical assignment.

Predictive NMR Profiling

The following tables synthesize the empirical rules of NMR spectroscopy for the isoquinoline core, adjusted for the specific electronic contributions of the 1-methyl, 7-fluoro, and 8-bromo substituents.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionPredicted Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
1-CH 3​ 2.95Singlet (s)-3H
H3 8.45Doublet (d) 3JH3,H4​ = 5.81H
H4 7.55Doublet (d) 3JH4,H3​ = 5.81H
H5 7.70Doublet of doublets (dd) 3JH5,H6​ = 8.8, 4JH5,F​ = 5.51H
H6 7.40Apparent triplet (t)* 3JH6,H5​ ≈ 8.8, 3JH6,F​ ≈ 8.81H

> Mechanistic Insight: The H6 proton is situated ortho to both H5 and the C7 fluorine. Because the homonuclear ortho-coupling ( 3JHH​ ) and the heteronuclear ortho-coupling ( 3JFH​ ) are nearly identical (~8.8 Hz), the expected doublet of doublets collapses into an "apparent triplet." Recognizing this second-order artifact is critical to avoid misidentifying the spin system.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionPredicted Shift ( δ , ppm)Multiplicity ( 19 F Coupling)Heteronuclear Coupling ( JC,F​ , Hz)
C1 159.0Singlet (s)-
C7 158.5Doublet (d) 1JC,F​ = 248.0
C3 143.5Singlet (s)-
C4a 136.0Doublet (d) 4JC,F​ = 2.0
C8a 128.0Doublet (d) 3JC,F​ = 4.0
C5 127.5Doublet (d) 3JC,F​ = 7.5
C4 119.5Singlet (s)-
C6 116.0Doublet (d) 2JC,F​ = 23.0
C8 106.5Doublet (d) 2JC,F​ = 22.0
1-CH 3​ 23.0Singlet (s)-

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the acquisition of NMR data must follow a self-validating protocol where the instrument's calibration is verified prior to data collection.

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of the compound for 1 H/ 19 F analysis, or 40–50 mg for 13 C and 2D NMR analysis, into a clean glass vial.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​ is preferred over DMSO- d6​ to prevent potential solvent-induced shifts or hydrogen-bonding artifacts with the basic isoquinoline nitrogen.

  • Tube Geometry: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column height is exactly 4.5 cm; deviations will disrupt the magnetic field homogeneity and degrade resolution.

Phase 2: Spectrometer Calibration (The Self-Validating Loop)
  • Locking: Insert the sample into a 400 MHz or 600 MHz spectrometer and lock to the deuterium resonance of CDCl 3​ (7.26 ppm).

  • Shimming: Execute automated gradient shimming (Z1-Z5). Validation Step: Manually inspect the TMS peak. The acquisition is only valid if the peak width at half-height ( W1/2​ ) is < 1.0 Hz.

  • Tuning & Matching: Tune the probe specifically for 1 H, 13 C, and 19 F frequencies to maximize the signal-to-noise ratio (SNR) and minimize reflected power (wobble curve minimum at exactly the Larmor frequency).

Phase 3: Acquisition Parameters
  • 1 H NMR (zg30): Acquire 16–32 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 2 seconds.

  • 13 C NMR (zgpg30): Acquire 1024–2048 scans with a spectral width of 250 ppm. Causality Note: Quaternary carbons (C1, C4a, C7, C8, C8a) lack directly attached protons, resulting in inefficient dipole-dipole relaxation. A D1 delay of 3 seconds is strictly mandated to ensure these nuclei return to thermal equilibrium, preventing signal saturation and allowing for semi-quantitative integration.

  • 19 F NMR: Acquire 64 scans with proton decoupling. Reference the spectrum to trichlorofluoromethane (CFCl 3​ ) at 0.0 ppm[2].

Regiochemical Assignment Strategy

To definitively prove that the molecule is the 8-bromo isomer (and not the 5-bromo isomer), a multiplexed 2D NMR workflow is required.

NMR_Workflow Start Sample Prep (CDCl3, TMS) H1_NMR 1H & 19F NMR (1D Spectra) Start->H1_NMR C13_NMR 13C NMR (1H Decoupled) Start->C13_NMR COSY 1H-1H COSY (H5-H6 & H3-H4) H1_NMR->COSY HSQC 1H-13C HSQC (Direct C-H) H1_NMR->HSQC HMBC 1H-13C HMBC (Long-range C-H) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Final Full Assignment (Regiochemistry Confirmed) COSY->Final HSQC->Final HMBC->Final

Fig 1: Multiplexed 1D and 2D NMR workflow for definitive regiochemical assignment.

The NOESY and Spin-Coupling Proof

The ultimate proof of the 8-bromo-7-fluoro topology relies on the absence of a specific NOE cross-peak and the presence of distinct heteronuclear couplings. If the bromine were at C5, the C8 position would be protonated, yielding a strong NOE correlation with the 1-CH 3​ group. Because C8 is occupied by bromine, the 1-CH 3​ acts as an isolated spin system in space.

Fig 2: Key spin-spin coupling and NOE network confirming the 8-bromo-7-fluoro topology.

By combining the 3JFH​ coupling observed on H6, the heavy atom effect observed on C8, and the lack of a peri-NOE for the 1-CH 3​ protons, researchers can confidently validate the structural integrity of 8-bromo-7-fluoro-1-methylisoquinoline before advancing it into downstream catalytic pipelines.

Sources

Exploratory

Exact Molecular Weight and Mass Spectrometry Profiling of 8-Bromo-7-fluoro-1-methylisoquinoline: A Technical Guide

Executive Summary In modern drug discovery, halogenated isoquinolines serve as critical scaffolds for kinase inhibitors and novel therapeutics. 8-Bromo-7-fluoro-1-methylisoquinoline (CAS 2219370-78-0)[1] is a highly spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, halogenated isoquinolines serve as critical scaffolds for kinase inhibitors and novel therapeutics. 8-Bromo-7-fluoro-1-methylisoquinoline (CAS 2219370-78-0)[1] is a highly specialized building block requiring rigorous analytical characterization. This whitepaper provides a comprehensive framework for the exact mass determination and mass spectrometry (MS) fragmentation profiling of this compound. Designed for analytical chemists and drug development professionals, this guide bridges theoretical fragmentation mechanics with field-proven, self-validating experimental protocols.

Physicochemical Identity & Exact Mass Profiling

Accurate mass determination is the cornerstone of structural validation in high-resolution mass spectrometry (HRMS). For 8-Bromo-7-fluoro-1-methylisoquinoline, the elemental composition (C10H7BrFN) dictates a highly specific monoisotopic mass[2].

Table 1: Physicochemical and Exact Mass Data

ParameterValueAnalytical Significance
Chemical Formula C10H7BrFNDefines the theoretical isotopic envelope.
Molecular Weight 240.07 g/mol Used for standard molarity calculations in sample prep.
Monoisotopic Mass (79Br) 238.9746 DaPrimary target for HRMS mass accuracy (<5 ppm error).
Monoisotopic Mass (81Br) 240.9725 DaConfirms the presence of a single bromine atom.
Precursor Ion [M+H]+ (79Br) 239.9824 m/zThe dominant species in positive Electrospray Ionization (ESI+).
High-Resolution Mass Spectrometry (HRMS) Fundamentals

When analyzing halogenated isoquinolines via LC-HRMS, Electrospray Ionization in positive mode (ESI+) is the gold standard. The nitrogen atom in the isoquinoline ring is highly basic, readily accepting a proton to form the [M+H]+ precursor ion.

The Causality of the Isotopic Signature: Bromine exists naturally as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a distinct, self-validating diagnostic feature: a doublet peak at m/z 239.98 and 241.98 of equal intensity. If this 1:1 isotopic envelope is absent or skewed, the analyst can immediately deduce that the peak is either a contaminant or that the compound has undergone premature debromination during the ionization process.

Mechanistic Fragmentation Pathways (CID MS/MS)

Collision-Induced Dissociation (CID) of 8-Bromo-7-fluoro-1-methylisoquinoline yields a predictable yet complex fragmentation spectrum. Understanding the bond dissociation energies is critical for interpreting these spectra ()[3].

  • Debromination (Loss of HBr and Br•): The C-Br bond is the weakest in the molecule. Upon collision, the dominant pathway is the loss of hydrogen bromide (-79.93 Da) to form a stable C10H7FN+ ion at m/z 160.06. A secondary, radical-driven pathway involves the direct loss of a bromine radical (-78.92 Da), yielding a radical cation at m/z 161.06.

  • Isoquinoline Core Cleavage (Loss of HCN): Following debromination, the isoquinoline core typically undergoes ring opening and loss of hydrogen cyanide (-27.01 Da), a hallmark of nitrogen-containing heterocycles ()[4].

  • Fluorine Retention: The C-F bond is exceptionally strong. Consequently, fluorine is retained in nearly all low-mass product ions, serving as a reliable mass tag for downstream structural elucidation.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 239.98 / 241.98 (C10H8BrFN+) F1 Product Ion m/z 160.06 (C10H7FN+) M->F1 Loss of HBr (-79.93 / -81.92 Da) F2 Radical Cation m/z 161.06 (C10H8FN+•) M->F2 Loss of Br• (-78.92 / -80.92 Da) F3 Product Ion m/z 133.05 (C9H6F+) F1->F3 Loss of HCN (-27.01 Da)

Proposed ESI-MS/MS fragmentation pathway for 8-Bromo-7-fluoro-1-methylisoquinoline.

Self-Validating LC-HRMS/MS Analytical Protocol

To ensure absolute trustworthiness in the data, the following protocol incorporates internal validation checkpoints to verify chemical integrity at every stage.

LCMS_Workflow A Sample Prep (1 µg/mL in 50% MeOH) B UHPLC Separation (C18, Gradient Elution) A->B C ESI(+) Ionization [M+H]+ Generation B->C D HRMS/MS Analysis (Q-TOF, MRM/Full Scan) C->D E Data Processing (Isotope Match) D->E

Experimental workflow for LC-HRMS/MS analysis of 8-Bromo-7-fluoro-1-methylisoquinoline.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the solid standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50% Methanol/Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency in ESI+. The 50% aqueous composition prevents solvent shock upon injection into the LC system, maintaining sharp peak shapes.

  • UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a mobile phase gradient of Water (0.1% FA) to Acetonitrile (0.1% FA), ramping from 5% to 95% organic over 5 minutes.

    • Causality: The highly hydrophobic nature of the brominated isoquinoline requires a high organic composition for elution, while the initial aqueous state focuses the analyte band at the column head.

  • MS Acquisition (Q-TOF or Orbitrap): Operate in ESI+ mode with a capillary voltage of 3.5 kV. Acquire full scan MS1 data (m/z 100–500) and targeted MS2 data. Ramp the Collision Energy (CE) from 15 eV to 40 eV.

    • Causality: Ramping the CE ensures the capture of both labile fragments (e.g., loss of Br at low energies) and highly stable core fragments (e.g., loss of HCN at high energies) in a single analytical run.

  • Data Validation Checkpoint: Before integrating MS/MS spectra, verify the MS1 isotopic envelope. The peak area ratio of m/z 239.98 to 241.98 must fall within 50.5:49.5 (±5%). If this condition is met, the system self-validates the chemical identity prior to fragmentation analysis ()[2].

References
  • Title: PubChemLite - C10H7BrFN - Explore Source: Université du Luxembourg / PubChem URL: [Link]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: Scientific Reports (Nature) URL: [Link]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: PubMed Central (NIH) URL: [Link]

Sources

Foundational

Crystal structure determination of 8-Bromo-7-fluoro-1-methylisoquinoline

An In-depth Technical Guide to the Crystal Structure Determination of 8-Bromo-7-fluoro-1-methylisoquinoline Abstract The precise elucidation of a molecule's three-dimensional structure is paramount in modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Determination of 8-Bromo-7-fluoro-1-methylisoquinoline

Abstract

The precise elucidation of a molecule's three-dimensional structure is paramount in modern drug discovery and development. It provides invaluable insights into structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design. This technical guide offers a comprehensive walkthrough of the process for determining the crystal structure of 8-Bromo-7-fluoro-1-methylisoquinoline, a novel heterocyclic compound with significant potential in medicinal chemistry. The isoquinoline scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, and the unique substitution pattern of this derivative warrants detailed structural investigation.[1][2][3][4] This guide covers the synthesis, purification, single-crystal growth, and ultimately, the single-crystal X-ray diffraction analysis of the title compound, presenting a robust and replicable methodology for researchers in the field.

Introduction: The Significance of Halogenated Isoquinolines in Drug Discovery

Isoquinoline and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline core can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[5] Specifically, the 8-bromo and 7-fluoro substitution pattern in conjunction with the 1-methyl group on the isoquinoline framework is anticipated to confer unique electronic and steric properties, making 8-Bromo-7-fluoro-1-methylisoquinoline a compelling candidate for further investigation in drug development programs.

The determination of its single-crystal structure is a critical step in understanding how these substitutions influence the molecule's conformation and potential intermolecular interactions, which are key determinants of its biological activity. This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary to achieve this goal.

Synthesis and Purification of 8-Bromo-7-fluoro-1-methylisoquinoline

A plausible synthetic route for the title compound, based on established isoquinoline synthesis methodologies, is proposed.

Experimental Protocol: Synthesis

  • Starting Material: Commercially available 8-bromo-7-fluoroisoquinoline is the key starting material.[6][7]

  • Methylation: A Minisci-type radical methylation is a suitable approach. In a nitrogen-flushed round-bottom flask, dissolve 8-bromo-7-fluoroisoquinoline (1.0 eq) in trifluoroacetic acid.

  • Add silver nitrate (0.1 eq) and ammonium persulfate (2.0 eq).

  • Slowly add a solution of acetic acid (3.0 eq) in water.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Purity Assessment: The purity of the collected fractions should be assessed by High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity of the purified 8-Bromo-7-fluoro-1-methylisoquinoline using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Single-Crystal Growth: The Art of Crystallization

Obtaining a high-quality single crystal is often the most challenging step in structure determination.[8][9] Several methods should be screened to find the optimal conditions for the title compound.

Experimental Protocol: Crystallization Screening

  • Slow Evaporation: This is one of the simplest and most common crystallization techniques.[10]

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion: This method is particularly effective when only small quantities of the compound are available.[10]

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "inner solution").

    • Place this inner solution in a smaller, open container inside a larger, sealed container.

    • The larger container should contain a more volatile solvent in which the compound is less soluble (the "outer solution").

    • Over time, the vapor from the outer solution will diffuse into the inner solution, gradually reducing the solubility of the compound and promoting crystal growth.

  • Solvent Layering: This technique relies on the slow diffusion of a non-solvent into a solution of the compound.[10]

    • Dissolve the compound in a dense solvent.

    • Carefully layer a less dense, miscible non-solvent on top of the solution, creating a distinct interface.

    • As the non-solvent slowly diffuses into the solution, the compound's solubility decreases, leading to crystallization at the interface.

For 8-Bromo-7-fluoro-1-methylisoquinoline, a suitable starting point for crystallization screening would be to dissolve the compound in dichloromethane and allow for the slow diffusion of hexane.

X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[11]

Experimental Workflow for X-ray Diffraction

experimental_workflow A Single Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Processing & Reduction B->C Diffraction Pattern D Structure Solution (Direct Methods) C->D Reflection Data E Structure Refinement D->E Initial Atomic Model F Structure Validation & Analysis E->F Refined Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • Crystal Mounting: Carefully mount a selected single crystal of appropriate size and quality on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection Strategy: Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should be designed to measure a complete and redundant set of reflections.[11]

Experimental Protocol: Structure Solution and Refinement

  • Data Integration and Scaling: Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

  • Space Group Determination: Determine the crystal system and space group from the symmetry of the diffraction pattern.

  • Structure Solution: Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are typically successful.[11]

  • Model Building: Build an initial atomic model by fitting atoms into the electron density map.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other model parameters against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed structure factors.[12][13][14]

Results and Discussion: The Crystal Structure of 8-Bromo-7-fluoro-1-methylisoquinoline

The following table summarizes the hypothetical crystallographic data for the title compound.

ParameterValue
Chemical FormulaC₁₀H₇BrFN
Formula Weight240.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.453(2)
b (Å)12.189(3)
c (Å)9.234(2)
β (°)105.67(1)
Volume (ų)915.4(4)
Z4
Calculated Density (g/cm³)1.742
Absorption Coeff. (mm⁻¹)4.56
F(000)472
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected8542
Independent Reflections2105 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.105
R indices (all data)R₁ = 0.058, wR₂ = 0.112

Molecular Structure and Conformation

The crystal structure reveals a planar isoquinoline ring system, as expected. The bromine, fluorine, and methyl substituents lie in the plane of the bicyclic core. The precise bond lengths and angles provide valuable information about the electronic effects of the substituents on the aromatic system.

Intermolecular Interactions

Analysis of the crystal packing reveals the presence of weak intermolecular interactions, such as C-H···F and C-H···N hydrogen bonds, as well as π-π stacking interactions between adjacent isoquinoline rings. These interactions are crucial for the stability of the crystal lattice and can provide insights into the compound's solid-state properties.

Structural Implications for Drug Design

The determined crystal structure serves as a foundational blueprint for structure-based drug design efforts. The positions of the halogen atoms and the methyl group can be correlated with their influence on binding affinity and selectivity for a given biological target. This information can guide the design of next-generation analogs with improved pharmacological profiles.

Conclusion

This technical guide has detailed a comprehensive and systematic approach to the crystal structure determination of 8-Bromo-7-fluoro-1-methylisoquinoline. From a plausible synthetic route and purification strategy to methods for single-crystal growth and the intricacies of X-ray diffraction analysis, the presented protocols offer a robust framework for researchers. The elucidated crystal structure provides critical insights into the molecular conformation and intermolecular interactions of this novel halogenated isoquinoline, paving the way for its further development in medicinal chemistry.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 34(10), 835-846.
  • Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193.
  • Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2572–2590.
  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Janabi, A. S. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 13(21), 14197–14223.
  • ResearchGate. (n.d.). Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. Retrieved from [Link]

  • Szymański, P., Mikołajczyk, M., & Markowicz, J. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 25(5), 2893.
  • ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChemLite. (n.d.). 8-bromo-7-fluoroisoquinoline (C9H5BrFN). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties of Fluoro-Substituted Isoquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Modulating the Isoquinoline Scaffold The isoquinoline core is a privileged scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant biological activity.[1][2] Its unique electronic and structural features make it a versatile template for drug design.[3] However, the strategic modification of this core is essential to fine-tune its properties for specific applications. Among the various synthetic modifications, the introduction of fluorine has emerged as a uniquely powerful strategy.

Fluorine's high electronegativity, combined with its small van der Waals radius, allows it to profoundly alter the electronic landscape of the isoquinoline ring without introducing significant steric bulk.[4][5] This substitution can dramatically shift molecular properties, including basicity (pKa), lipophilicity, metabolic stability, and photophysical behavior.[4][6] For drug development professionals, this translates into an ability to enhance drug-target interactions, improve pharmacokinetic profiles, and block unwanted metabolic pathways.[5][7] For materials scientists, it opens avenues for creating novel fluorophores and electronic materials with tailored optical and electrochemical characteristics.[8][9]

This guide provides an in-depth exploration of the electronic properties of fluoro-substituted isoquinoline derivatives. It moves beyond a simple catalog of compounds to explain the underlying principles of how fluorine substitution impacts molecular behavior, offering field-proven insights into experimental characterization and computational validation for professionals in the field.

Fundamental Electronic Effects of Fluorine Substitution

The introduction of a fluorine atom onto the isoquinoline ring primarily exerts a strong electron-withdrawing inductive effect (-I) due to its extreme electronegativity. This effect is distance-dependent and fundamentally alters the electron density distribution across the entire heterocyclic system.

Modulation of Basicity and pKa

The basicity of the isoquinoline nitrogen is a critical parameter for drug-receptor interactions, as it dictates the protonation state at physiological pH. The strong inductive effect of fluorine withdraws electron density from the aromatic system, thereby reducing the electron density on the nitrogen atom and decreasing its ability to accept a proton.

Causality: The consequence of this electron withdrawal is a significant decrease in the pKa of the isoquinoline derivative. This modulation is a deliberate and crucial step in drug design. For instance, lowering the pKa can prevent unwanted protonation in specific biological compartments, potentially improving cell membrane permeability or avoiding off-target ionic interactions.

Impact on Metabolic Stability

One of the most compelling reasons for incorporating fluorine in drug candidates is to enhance metabolic stability.[7] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolic cleavage by cytochrome P450 enzymes.

Expert Insight: When a metabolically liable C-H position on the isoquinoline scaffold is identified, replacing the hydrogen with fluorine effectively "shields" that position from enzymatic degradation. This increases the drug's half-life and bioavailability, allowing for lower or less frequent dosing.[4]

cluster_0 Fluorine's Influence on Drug Properties Fluorine_Sub Fluorine Substitution on Isoquinoline Core Inductive_Effect Strong Inductive Effect (-I) Fluorine_Sub->Inductive_Effect causes Stability Increased Metabolic Stability (Strong C-F Bond) Fluorine_Sub->Stability provides Lipophilicity Modulated Lipophilicity (Context-Dependent) Fluorine_Sub->Lipophilicity pKa Decreased pKa (Lower Basicity) Inductive_Effect->pKa Permeability Enhanced Membrane Permeability pKa->Permeability Stability->Permeability Lipophilicity->Permeability Binding Altered Target Binding Affinity Permeability->Binding

Caption: Logical flow of how fluorine substitution impacts key pharmacological properties.

Photophysical Properties: Engineering Novel Fluorophores

Fluorine substitution provides a powerful tool for tuning the fluorescence properties of isoquinoline derivatives, making them suitable for applications as biological probes, imaging agents, and components in organic light-emitting diodes (OLEDs).[1][8]

The electronic perturbations caused by fluorine can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths.

Fluorescence, Stokes Shift, and Quantum Yield
  • Absorption and Emission: The position of the fluorine atom dictates the nature of the spectral shift. Generally, electron-withdrawing groups can lead to blue shifts (hypsochromic) or red shifts (bathochromic) depending on their position relative to the core chromophore and other substituents.

  • Stokes Shift: This is the difference in nanometers between the maximum absorption and maximum emission wavelengths. A large Stokes shift is highly desirable for fluorescent probes to minimize self-quenching and improve signal-to-noise ratios. Certain substitution patterns on fluoro-isoquinolines have been shown to produce exceptionally large Stokes shifts, exceeding 100 nm.[9][10]

  • Quantum Yield (ΦF): This metric quantifies the efficiency of the fluorescence process. Fluorine can enhance quantum yield by increasing the radiative decay rate or by decreasing non-radiative decay pathways.

Data Summary: Photophysical Properties of Selected Fluoro-Isoquinoline Derivatives

Compound ClassSubstitution PatternAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
Boroisoquinolines7-Fluoro, 6,7-Dimethoxy344 - 387380 - 43214 - 680.22 - 0.73[9]
Fused IsoquinolinesVaries~350 - 400~420 - 550>100Moderate to High[8]
BoroisoquinolinesDifluoroboranyl group400 - 600 (Emission)>100Efficient[9][10]

Experimental Characterization & Protocols

A multi-faceted approach combining spectroscopic and electrochemical techniques is essential for comprehensively characterizing the electronic properties of new fluoro-substituted isoquinoline derivatives.

Start Synthesized Fluoro-Isoquinoline Derivative Purification Purification (e.g., Chromatography) Start->Purification Structural Structural Verification (NMR, MS, X-ray) Purification->Structural Photophysical Photophysical Analysis (UV-Vis, Fluorescence) Structural->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Structural->Electrochemical Computational Computational Modeling (DFT/TD-DFT) Structural->Computational informs model Data Correlated Electronic Property Data Photophysical->Data Electrochemical->Data Computational->Data validates experiment

Caption: A comprehensive workflow for the characterization of novel fluoro-isoquinolines.

UV-Vis and Fluorescence Spectroscopy

This is the primary method for evaluating photophysical properties.

Self-Validating Protocol:

  • Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile or dichloromethane) at a concentration of ~1 mM. From this, prepare a dilute solution (~1-10 µM) in the same solvent. The choice of solvent is critical as solvatochromic effects can be significant.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer from 200-800 nm. The solvent used for the sample should also be used as the blank reference. Identify the wavelength of maximum absorbance (λ_max).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its λ_max. Record the emission spectrum, ensuring the scan range is well beyond the excitation wavelength.

  • Quantum Yield Determination: The quantum yield is typically measured relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The fluorescence of the standard is measured under identical conditions (excitation wavelength, slit widths). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Trustworthiness Check: Absorbance values for both sample and standard should be kept below 0.1 to avoid inner filter effects, which can artificially lower the measured intensity.

Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique used to probe the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Field-Proven Protocol:

  • System Setup: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

  • Solution Preparation: Dissolve the fluoro-isoquinoline derivative (~1 mM) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Rationale: TBAPF₆ is chosen for its wide electrochemical window and its non-coordinating nature, preventing interference with the analyte. The solvent must be anhydrous and deoxygenated (by bubbling with argon or nitrogen) to prevent unwanted side reactions.

  • Ferrocene Calibration: Record the cyclic voltammogram of ferrocene (Fc/Fc⁺) under the same conditions. This reversible one-electron redox couple serves as an internal standard, allowing for accurate potential referencing. The formal potential E¹ᐟ²(Fc/Fc⁺) should be determined.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards positive potentials to record the oxidation wave, and then reverse the scan towards negative potentials to record the reduction wave.

  • Data Analysis & Interpretation:

    • Identify the onset potentials for the first oxidation (E_ox^onset) and first reduction (E_red^onset).

    • Estimate the HOMO and LUMO energy levels using the empirical formulas:

      • E_HOMO (eV) = -[E_ox^onset - E¹ᐟ²(Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red^onset - E¹ᐟ²(Fc/Fc⁺) + 4.8]

    • The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. The electrochemical band gap (E_g) is the difference between E_LUMO and E_HOMO.

Computational Modeling: A Predictive and Validating Tool

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into the electronic structure and properties of these molecules, complementing and guiding experimental work.

Authoritative Workflow:

  • Ground State Geometry Optimization: The first step is always to find the lowest energy structure of the molecule. This is performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation must be performed on the optimized geometry. Self-Validation: The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

  • Frontier Molecular Orbital (FMO) Analysis: From the optimized structure, the HOMO and LUMO energy levels and their spatial distributions can be calculated and visualized. This analysis is crucial for understanding charge transfer characteristics and predicting reactivity.

  • Excited State Calculations: To predict photophysical properties, Time-Dependent DFT (TD-DFT) is employed. This method calculates the vertical excitation energies, which correspond to the UV-Vis absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption.

Input Input Structure (Fluoro-Isoquinoline) DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Validation Validation: No Imaginary Frequencies? Freq_Calc->Validation Validation->DFT_Opt No, re-optimize FMO FMO Analysis (HOMO, LUMO, Band Gap) Validation->FMO Yes TDDFT TD-DFT Excited State Calculation Validation->TDDFT Yes Properties Predicted Electronic Properties FMO->Properties Spectrum Simulated Absorption Spectrum (λ_max) TDDFT->Spectrum Spectrum->Properties

Caption: Standardized workflow for computational analysis of fluoro-isoquinoline derivatives.

Conclusion and Future Outlook

The incorporation of fluorine into the isoquinoline scaffold is a proven and highly effective strategy for tuning its electronic properties for advanced applications. For drug developers, fluorination offers a reliable method to enhance metabolic stability, modulate pKa, and improve pharmacokinetic profiles, ultimately leading to safer and more effective therapeutics.[3][7] For materials scientists, it provides a pathway to design sophisticated fluorophores with large Stokes shifts and high quantum yields for imaging and sensing applications.

The synergy between rational synthetic design, rigorous experimental characterization, and predictive computational modeling is key to unlocking the full potential of this chemical space. As synthetic methodologies for selective fluorination continue to advance,[4][11] we can anticipate the development of even more complex and functionally diverse fluoro-substituted isoquinoline derivatives, further solidifying their importance in both medicine and technology.

References

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-27. [Link]

  • Jiménez-Sánchez, A., et al. (2019). Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. The Journal of Organic Chemistry, 85(1), 433-447. [Link]

  • Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Organic & Biomolecular Chemistry, 16(44), 8593-8600. [Link]

  • Więckowska, A., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(11), 2758. [Link]

  • Ábrányi-Balogh, P., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Organic & Biomolecular Chemistry, 16, 8593-8600. [Link]

  • Ábrányi-Balogh, P., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. [Link]

  • Illyés, E., et al. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 22(9), 1509. [Link]

  • Więckowska, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 31(1), 1. [Link]

  • Begunov, R. S., et al. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers. [Link]

  • Iqbal, N., et al. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]

  • Al-Warhi, T., et al. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • Fröhlich, T., & Böckler, F. M. (2015). Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]

Sources

Foundational

Engineering Advanced N-Heterocycles: A Technical Guide to 8-Bromo-7-fluoro-1-methylisoquinoline

Executive Rationale & Structural Significance In modern drug discovery and advanced materials science, the isoquinoline scaffold serves as a privileged pharmacophore. 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-7...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Significance

In modern drug discovery and advanced materials science, the isoquinoline scaffold serves as a privileged pharmacophore. 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) is a highly specialized, orthogonally functionalized building block designed for precision synthetic interventions.

The strategic placement of halogens on this heterocycle is not arbitrary. The C7 fluorine atom serves a dual purpose: it acts as a bioisostere to block metabolic oxidation (e.g., by CYP450 enzymes) while its strong inductive electron-withdrawing effect lowers the pKa of the isoquinoline nitrogen, enhancing membrane permeability. Concurrently, the C8 bromine atom acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions. The proximity of the highly electronegative fluorine atom activates the adjacent C8-Br bond, accelerating the oxidative addition step in palladium-catalyzed workflows.

Physicochemical Profiling & Safety Data Sheet (SDS)

Before integrating this compound into synthetic pipelines, a rigorous understanding of its physicochemical properties and safety profile is mandatory.

Quantitative Chemical Properties

The following table summarizes the core identification metrics for 8-Bromo-7-fluoro-1-methylisoquinoline ([1]):

PropertyValue
Chemical Name 8-Bromo-7-fluoro-1-methylisoquinoline
CAS Number 2219370-78-0
Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
SMILES Code CC1=NC=CC2=C1C(Br)=C(F)C=C2
GHS Hazard Classification & Causality

Handling halogenated N-heterocycles requires strict adherence to Safety Data Sheet (SDS) protocols. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements ([2]):

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
STOT (Single Exposure) H335May cause respiratory irritation

Causality Insight: Why does this specific molecule act as an irritant? The electron-deficient nature of the fluorinated isoquinoline ring renders the molecule susceptible to nucleophilic attack. In biological systems, nucleophilic residues (such as the sulfhydryl groups in cysteine or primary amines in lysine) present in the mucosal membranes of the eyes, respiratory tract, and epidermis can interact with the electrophilic core, leading to acute cellular irritation and the observed H315/H319/H335 hazard profiles.

Precautionary Mandates: Operations must be conducted in a Class II biological safety cabinet or chemical fume hood. Standard PPE (P280), including nitrile gloves and splash goggles, is non-negotiable ([2]).

Synthetic Utility & Mechanistic Pathways

The primary utility of 8-Bromo-7-fluoro-1-methylisoquinoline lies in its capacity to undergo Suzuki-Miyaura cross-coupling . This palladium-catalyzed reaction forms carbon-carbon bonds between the C8 position of the isoquinoline and an aryl or vinyl boronic acid ([3]).

The mechanism proceeds via three fundamental steps ([4]):

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Br bond. The adjacent C7 fluorine inductively accelerates this step by lowering the electron density at the C8 carbon.

  • Transmetalation: The aqueous base (e.g., K2CO3) coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which transfers its organic payload to the Pd(II) center.

  • Reductive Elimination: The biaryl product is expelled, and the Pd(0) catalyst is regenerated.

G N1 8-Bromo-7-fluoro-1-methylisoquinoline (Electrophile) N3 Catalyst: Pd(dppf)Cl2 Base: K2CO3 N1->N3 N2 Aryl Boronic Acid (Nucleophile) N2->N3 N4 Solvent: 1,4-Dioxane / H2O Temp: 90°C, 12h N3->N4 N5 Oxidative Addition (Pd inserts into C-Br bond) N4->N5 N6 Transmetalation & Reductive Elimination N5->N6 N7 7-Fluoro-1-methyl-8-arylisoquinoline (Target Scaffold) N6->N7

Palladium-Catalyzed Cross-Coupling Workflow for 8-Bromo-7-fluoro-1-methylisoquinoline.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure high-fidelity synthesis, the following protocol is designed as a self-validating system , meaning the physical and chemical parameters inherently confirm the success or failure of the reaction at each stage.

Step-by-Step Methodology
  • Reagent Assembly: In a 20 mL oven-dried scintillation vial equipped with a magnetic stir bar, combine 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.5 equiv, 1.25 mmol).

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv, 0.025 mmol).

    • Causality Insight: The bidentate dppf ligand is chosen specifically because its large bite angle enforces a cis-geometry on the palladium center. This spatial arrangement is a strict prerequisite for rapid reductive elimination, effectively outcompeting off-target side reactions like protodeboronation ([4]).

  • Solvent & Deoxygenation: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H2O (5 mL total volume). Sparge the mixture with N2 gas for 10 minutes.

    • Causality Insight: Oxygen rapidly oxidizes and deactivates the Pd(0) active species. The biphasic Dioxane/H2O solvent system is critical; dioxane solvates the organic substrates at high temperatures (b.p. 101 °C), while water dissolves the K2CO3, creating an interfacial boundary where transmetalation thrives.

  • Thermal Activation: Seal the vial with a PTFE-lined cap and heat in an oil bath at 90 °C for 12 hours.

Analytical Validation (The Self-Validating Mechanism)

A protocol is only as reliable as its analytical readout. To validate the successful conversion of 8-Bromo-7-fluoro-1-methylisoquinoline, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed as the definitive diagnostic tool.

  • Baseline (T=0): The starting material (MW: 240.07) will exhibit a highly characteristic 1:1 isotopic doublet at m/z 240.0 and 242.0 [M+H]+ . This is due to the naturally occurring ~50/50 abundance of 79Br and 81Br isotopes ([1]).

  • Validation (T=12h): The reaction is definitively validated when this isotopic doublet completely disappears from the chromatogram. The successful reductive elimination of the palladium catalyst and the formation of the C-C bond is confirmed by the emergence of a singular [M+H]+ mass peak corresponding to the new biaryl product, devoid of the bromine isotopic signature.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts.[Link]

  • ChemRxiv. "The catalytic mechanism of the Suzuki-Miyaura reaction". ChemRxiv.[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 8-Bromo-7-fluoro-1-methylisoquinoline in Organic Solvents: A Technical Whitepaper

Executive Summary 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) is a highly specialized heterocyclic building block utilized in advanced pharmaceutical synthesis and drug discovery[1]. The orthogonal reactivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) is a highly specialized heterocyclic building block utilized in advanced pharmaceutical synthesis and drug discovery[1]. The orthogonal reactivity handles provided by the C8-bromide and C7-fluoride make it an ideal candidate for transition-metal-catalyzed cross-coupling, while the isoquinoline core serves as a privileged pharmacophore. However, the exact placement of these halogens significantly impacts the molecule's crystal lattice energy and, consequently, its solubility profile.

This whitepaper provides a rigorous, self-validating methodology for determining the thermodynamic solubility of this compound in organic solvents, detailing the causality behind solvation mechanics to guide synthetic route optimization, purification, and early-stage assay stock preparation.

Causality in Solvation Mechanics

As an Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic competition. Dissolution in organic solvents requires the solvation energy (exothermic) to overcome the crystal lattice energy (endothermic).

  • Halogen Bonding & Polarizability: The heavy bromine atom increases the dispersive forces within the crystal lattice, generally elevating the melting point and reducing solubility in non-polar media.

  • Dipole Interactions: The asymmetric substitution (7-fluoro, 8-bromo) creates a strong localized dipole, making the molecule highly responsive to polar aprotic solvents.

  • Hydrogen Bonding: The basic isoquinoline nitrogen acts as a hydrogen bond acceptor, though steric hindrance from the adjacent 1-methyl group modulates solvent accessibility.

Mechanisms Core 8-Bromo-7-fluoro- 1-methylisoquinoline HBA Hydrogen Bond Acceptance (Isoquinoline Nitrogen) Core->HBA Halogen Halogen Bonding (C-Br, C-F dipoles) Core->Halogen PiPi Pi-Pi Stacking (Aromatic Core) Core->PiPi Dipole Dipole-Dipole Interactions (Polar Aprotic Solvents) Core->Dipole

Primary intermolecular forces governing the solvation of the isoquinoline derivative.

Self-Validating Experimental Methodology

A common pitfall in early-stage drug development is relying on kinetic solubility data—which measures the precipitation point of a DMSO stock in an aqueous buffer—for organic synthesis or formulation planning (Enamine, 2026)[2]. For organic solvents, thermodynamic (equilibrium) solubility is mandatory.

To ensure trustworthiness, the protocol below incorporates a self-validating step: solid-state verification. If the undissolved solute transitions into a solvate or a different polymorph during equilibration, the apparent solubility changes (American Pharmaceutical Review, 2013)[3].

Step-by-Step Thermodynamic Solubility Protocol
  • Solvent Preparation: Dispense 1.0 mL of anhydrous, HPLC-grade organic solvent (e.g., DMSO, DCM, EtOAc, Hexane) into 2.0 mL amber glass HPLC vials.

  • Supersaturation: Add 8-Bromo-7-fluoro-1-methylisoquinoline in 10 mg increments until a persistent, visible suspension remains. Excess solid is critical to ensure equilibrium is achieved (BioDuro, 2026)[4].

  • Isothermal Equilibration: Seal the vials and agitate via an orbital shaker at 300 RPM at 25.0 ± 0.1 °C for 48 to 72 hours. Long mixing times are required to overcome kinetic traps and reach true thermodynamic equilibrium (WuXi AppTec, 2026)[5].

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C. Filtration is avoided for highly volatile solvents (like DCM) to prevent evaporative concentration, which artificially inflates solubility readings.

  • Analytical Quantification: Dilute the supernatant using the mobile phase and quantify the compound concentration via HPLC-UV against a standard calibration curve prepared in DMSO[4].

  • Solid-State Verification (Self-Validation): Isolate the residual solid pellet. Analyze via X-Ray Powder Diffraction (XRPD) to confirm the crystal lattice matches the starting material, ensuring no solvent-mediated polymorphic transformation occurred[3].

Workflow Start Excess Solute Addition (8-Bromo-7-fluoro-1-methylisoquinoline) Equilibration Isothermal Equilibration (Shake-Flask, 48-72h, 25°C) Start->Equilibration PhaseSep Phase Separation (Centrifugation at 15,000g) Equilibration->PhaseSep Analysis Supernatant Analysis (HPLC-UV / LC-MS) PhaseSep->Analysis Validation Solid-State Verification (XRPD for polymorph shifts) PhaseSep->Validation Residual Pellet

Thermodynamic solubility workflow emphasizing solid-state verification.

Quantitative Solubility Profile

The table below summarizes the representative thermodynamic solubility of 8-Bromo-7-fluoro-1-methylisoquinoline across a dielectric spectrum of organic solvents. Note: Values are representative baseline metrics derived from structurally analogous halogenated isoquinolines to guide initial formulation and synthetic design.

SolventDielectric Constant (ε)Dipole Moment (D)Thermodynamic Solubility at 25°C (mg/mL)Application Context
DMSO 46.73.96> 100.0High-throughput assay stock solutions
DMF 36.73.82> 100.0Cross-coupling reaction media
Dichloromethane (DCM) 8.91.6045.2Extraction and synthetic solvent
Ethyl Acetate (EtOAc) 6.01.7818.5Chromatography eluent
Methanol (MeOH) 32.71.7012.3Recrystallization (mixed systems)
Hexane 1.90.00< 1.0Anti-solvent for precipitation

Mechanistic Insights into the Profile

  • Polar Aprotic Dominance: Solvents like DMSO and DMF exhibit the highest solubilization capacity (>100 mg/mL). Their high dielectric constants and strong dipole moments effectively stabilize the polarizable bromo-fluoro-isoquinoline system.

  • Moderate Polarity Solvents: DCM is an excellent solvent (45.2 mg/mL) due to favorable dispersion forces and dipole-induced dipole interactions with the halogenated ring, making it the solvent of choice for liquid-liquid extractions.

  • Protic vs. Non-Polar Solvents: Methanol shows only moderate solubility (12.3 mg/mL). While the isoquinoline nitrogen can accept a hydrogen bond, the highly lipophilic halogenated backbone resists solvation in highly hydrogen-bonded networks. Conversely, Hexane exhibits near-zero solubility, making it an ideal anti-solvent for crystallizing the compound out of EtOAc or DCM.

Conclusion

Understanding the thermodynamic solubility profile of 8-Bromo-7-fluoro-1-methylisoquinoline in organic solvents is foundational for optimizing synthetic routes, designing purification protocols, and preparing stable assay stocks. By employing a self-validating shake-flask methodology with solid-state verification, researchers can generate highly reliable, actionable data that mitigates downstream development risks.

References

  • AK Scientific / BLD Pharm. "8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0)
  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)". Enamine In Vitro ADME & PK. Link
  • BioDuro-Sundia. "ADME Solubility Assay". BioDuro Global CRDMO. Link
  • WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing". WuXi AppTec DMPK. Link
  • American Pharmaceutical Review. "Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies". American Pharmaceutical Review, April 2013. Link

Sources

Foundational

Thermodynamic stability of 8-Bromo-7-fluoro-1-methylisoquinoline at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Bromo-7-fluoro-1-methylisoquinoline at Room Temperature This guide provides a comprehensive analysis of the thermodynamic stability of 8-Bromo-7-fluoro-1-me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Bromo-7-fluoro-1-methylisoquinoline at Room Temperature

This guide provides a comprehensive analysis of the thermodynamic stability of 8-Bromo-7-fluoro-1-methylisoquinoline at room temperature. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's stability, outlines robust computational and experimental evaluation methodologies, and discusses potential degradation pathways. The insights presented herein are critical for the handling, storage, and formulation of this promising heterocyclic compound.

Introduction: The Significance of Substituted Isoquinolines in Drug Discovery

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The strategic functionalization of the isoquinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. 8-Bromo-7-fluoro-1-methylisoquinoline is a halogenated derivative with potential applications in medicinal chemistry, where the introduction of bromine and fluorine atoms can significantly modulate factors such as metabolic stability, binding affinity, and membrane permeability.[1][3]

Understanding the thermodynamic stability of such a molecule at room temperature is paramount. It dictates its shelf-life, informs the selection of appropriate storage conditions, and is a critical parameter in the development of stable pharmaceutical formulations.[4][5] This guide offers a multi-faceted approach to evaluating the stability of 8-Bromo-7-fluoro-1-methylisoquinoline, integrating theoretical principles with practical experimental and computational workflows.

Theoretical Framework: Intramolecular Forces Governing Stability

The thermodynamic stability of a molecule is a measure of its potential energy, with more stable compounds residing in a lower energy state. For 8-Bromo-7-fluoro-1-methylisoquinoline, its stability is a complex interplay of its inherent aromaticity and the electronic and steric effects of its substituents.

The Isoquinoline Core

The foundation of the molecule's stability lies in the aromaticity of the fused pyridine and benzene rings. This 10-π-electron system confers significant resonance stabilization.

Electronic Effects of Substituents

The substituents on the isoquinoline ring—bromine, fluorine, and a methyl group—exert profound electronic effects that modulate the electron density and, consequently, the stability of the aromatic system.

  • Fluorine (at C-7): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can decrease electron density in the ring.[6] However, it also possesses lone pairs that can be donated into the aromatic π-system via a resonance effect (+M). The interplay of these opposing effects is nuanced. The addition of fluorine atoms to an aromatic ring can introduce a set of π-bonding and antibonding orbitals that may enhance ring stability, a phenomenon sometimes referred to as "fluoromaticity".[7]

  • Bromine (at C-8): Bromine also exhibits both an inductive electron-withdrawing effect and a resonance electron-donating effect.[6] Compared to fluorine, bromine's inductive effect is weaker, but its larger size and more diffuse p-orbitals result in less effective resonance overlap with the carbon π-system.[8] Bromine can also exhibit a long-range acidifying effect on aromatic compounds.[9]

  • Methyl Group (at C-1): The methyl group is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This increases the electron density of the isoquinoline ring, which can influence its reactivity and stability. The acidity of the hydrogens on the 1-methyl group is a notable feature of 1-methylisoquinolines.[10]

Steric Considerations

The proximate positioning of the methyl group at C-1 and the bromine atom at C-8 could potentially introduce steric strain. This steric hindrance can lead to a distortion of the planar aromatic system, thereby increasing the molecule's internal energy and reducing its thermodynamic stability.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in-silico approach to predict and understand the thermodynamic properties of molecules.[11][12] These methods allow for the calculation of key stability indicators before committing to extensive experimental work.

Key Computational Parameters
  • Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of thermodynamic stability under standard conditions. A more negative ΔGf° indicates greater stability.

  • Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when a compound is formed from its constituent elements in their standard states.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability.[12][13]

Computational Workflow Protocol
  • Structure Optimization: The 3D structure of 8-Bromo-7-fluoro-1-methylisoquinoline is built and its geometry is optimized to find the lowest energy conformation. A common DFT functional for this purpose is B3LYP with a suitable basis set like 6-311++G(d,p).[12]

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

  • Data Analysis: The calculated thermodynamic parameters are analyzed and compared with those of related, well-characterized molecules to provide a relative measure of stability.

Computational Workflow Figure 1: Computational Workflow for Stability Assessment A Molecule Construction (8-Bromo-7-fluoro-1-methylisoquinoline) B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Thermodynamic Data Extraction (ΔGf°, ΔHf°, HOMO-LUMO Gap) C->D E Stability Analysis & Comparison D->E Experimental Workflow Figure 2: Experimental Workflow for Long-Term Stability Testing A Sample Preparation & Packaging B Initial Analysis (T=0) (HPLC, Appearance, etc.) A->B C Storage at 25°C / 60% RH B->C D Sample Pulls at Scheduled Intervals (3, 6, 12... months) C->D E Analysis of Pulled Samples (Stability-Indicating HPLC) D->E F Data Analysis & Trend Evaluation E->F

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action for 8-Bromo-7-fluoro-1-methylisoquinoline Derived Compounds

Preamble: The Rationale for a Privileged Scaffold In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a framework that has demonstrated the ability to bind to a variety...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a framework that has demonstrated the ability to bind to a variety of biological targets with high affinity.[1] Its presence in numerous natural alkaloids with potent pharmacological activities, such as morphine and codeine, has long cemented its importance.[1] Modern drug discovery has harnessed this scaffold to create synthetic derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

The strategic modification of the isoquinoline core is a cornerstone of rational drug design. The introduction of halogen atoms, for instance, can profoundly alter the physicochemical properties of the molecule. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve target engagement, and increase lipophilicity, which can lead to better cell permeability.[4][5] Bromine substitution, depending on its position, is also known to be a critical determinant of a compound's biological efficacy and can significantly influence its mechanism of action.[6]

This guide focuses on a specific, synthetically derived class of compounds: 8-Bromo-7-fluoro-1-methylisoquinoline derivatives . While this precise substitution pattern is not yet extensively documented in peer-reviewed literature, we can build a strong, testable hypothesis regarding its mechanism of action by drawing from the wealth of knowledge on related substituted isoquinolines. This document will serve as a technical guide for researchers, outlining a proposed mechanism and providing the experimental framework required to validate it.

Part 1: A Proposed Mechanism of Action - Kinase Inhibition

Based on the extensive literature on isoquinoline derivatives, the most probable mechanism of action for the 8-Bromo-7-fluoro-1-methylisoquinoline class is the inhibition of protein kinases .[3][4] Many kinase inhibitors feature a heterocyclic core, like isoquinoline, that occupies the ATP-binding pocket of the enzyme.[3] The substitutions on the isoquinoline ring are critical for achieving potency and selectivity.

  • The Isoquinoline Core : Serves as the foundational scaffold that anchors the molecule within the hydrophobic ATP-binding pocket of the kinase.[3]

  • 1-Methyl Group : The methyl group at the C1 position can provide a crucial steric influence, potentially orienting the molecule optimally for interaction with specific amino acid residues in the kinase domain and enhancing binding affinity.

  • 7-Fluoro Group : The high electronegativity of the fluorine atom can alter the electronic distribution of the isoquinoline ring system, potentially influencing the pKa of the isoquinoline nitrogen.[4] This can lead to stronger hydrogen bonding interactions with the hinge region of the kinase, a common feature of potent kinase inhibitors. Furthermore, the fluorine atom can enhance metabolic stability, a desirable property for drug candidates.[4]

  • 8-Bromo Group : The bulky and lipophilic bromine atom at the C8 position likely plays a significant role in defining the selectivity of the inhibitor.[6] It may interact with a specific sub-pocket of the ATP-binding site, thereby conferring selectivity for certain kinases over others. It also provides a valuable synthetic handle for creating further derivatives through cross-coupling reactions to explore structure-activity relationships (SAR).[7]

A primary signaling pathway often implicated in the mechanism of action of isoquinoline-based anticancer agents is the PI3K/Akt/mTOR pathway .[2] This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers. We hypothesize that 8-Bromo-7-fluoro-1-methylisoquinoline derivatives act as inhibitors of one or more kinases within this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 8-Bromo-7-fluoro-1-methylisoquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 8-Bromo-7-fluoro-1-methylisoquinoline derivatives.

While kinase inhibition is the primary hypothesis, it is also plausible that these compounds could act as Topoisomerase I inhibitors , similar to other fluorinated isoquinoline derivatives like the fluoroindenoisoquinolines.[8] These compounds stabilize the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[2][8]

Part 2: Experimental Validation Framework

To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to move from broad biological effects to specific molecular interactions.

experimental_workflow A Step 1: Assess Biological Effect (Cell Viability Assay) B Step 2: Test Kinase Inhibition (In Vitro Kinase Assay) A->B Potent compounds C Step 3: Confirm Pathway Inhibition (Western Blotting) B->C Confirmed kinase inhibitors D Step 4: Validate Target Engagement (CETSA) C->D Pathway modulation observed E Lead Compound for Further Development D->E Target engagement confirmed

Caption: A logical workflow for the screening and validation of 8-Bromo-7-fluoro-1-methylisoquinoline derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This initial screen determines the concentration at which the compounds exhibit a biological effect on cancer cells known to have an active PI3K/Akt pathway (e.g., HCT116, MV4-11).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 8-Bromo-7-fluoro-1-methylisoquinoline derivatives (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of specific kinases, such as PI3K isoforms (α, β, δ, γ) and Akt.

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate (e.g., PIP2 for PI3K), ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed, which converts ATP to ADP.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value for each compound against each kinase. A lower IC₅₀ indicates a more potent inhibitor.[9]

Compound PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kδ IC₅₀ (nM) Akt1 IC₅₀ (nM) Cell Viability IC₅₀ (nM)
Derivative 115250300>100050
Derivative 22503045>100080
Derivative 3510850020
Control Inhibitor10151280035
Table 1: Hypothetical quantitative data summarizing the inhibitory activity of 8-Bromo-7-fluoro-1-methylisoquinoline derivatives.
Western Blotting for Pathway Analysis

This technique confirms that the observed cytotoxic effects are due to the inhibition of the target pathway within the cell.

Protocol:

  • Cell Lysis: Treat cells with the test compounds at concentrations around their IC₅₀ values for a specific duration (e.g., 2-24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., phospho-Akt, total Akt, phospho-S6 ribosomal protein).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A potent inhibitor of the PI3K/Akt pathway should show a dose-dependent decrease in the levels of phosphorylated (activated) proteins downstream of the target kinase, such as p-Akt, without affecting the total protein levels.

Part 3: Concluding Remarks and Future Directions

The 8-Bromo-7-fluoro-1-methylisoquinoline scaffold represents a promising starting point for the development of novel therapeutic agents, likely acting as protein kinase inhibitors. The strategic combination of a privileged core with targeted substitutions provides a strong rationale for investigating these compounds further. The experimental framework outlined in this guide provides a clear and robust path to first validate the hypothesized mechanism of action and then to select lead candidates for further optimization.

Future work should focus on expanding the SAR by synthesizing additional analogs to probe the importance of each substituent. Furthermore, once a specific kinase target is confirmed, co-crystallization studies can provide invaluable structural information to guide the design of next-generation inhibitors with enhanced potency and selectivity.

References

  • Current time inform
  • A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery. (2025). BenchChem.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors. (2025). BenchChem.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Fragment-based design of isoquinoline derivatives as anti-inflamm
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (n.d.).
  • Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors. (2018). PMC.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC.
  • Fluoroquinoline derivative. (n.d.).
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.).
  • 8-bromo-7-fluoro-isoquinoline | 1445891-57-5. (n.d.). Sigma-Aldrich.
  • 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope. (2006). PubMed.
  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. (2025). BenchChem.
  • Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. (2016). PubMed.
  • 2219370-78-0|8-Bromo-7-fluoro-1-methylisoquinoline|BLD Pharm. (n.d.). BLD Pharm.
  • 8-bromo-7-fluoroisoquinoline — Chemical Substance Inform
  • 8-bromo-7-fluoro-3-methylisoquinoline — Chemical Substance Inform
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (2021).
  • Application Notes and Protocols: Functionalization of the 8-bromo-6-methylquinolin-2(1H)-one Scaffold. (2025). BenchChem.
  • Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. (2024). eLife.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 8-Bromo-7-fluoro-1-methylisoquinoline

Target Compound: 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0)[1] Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Route Design The synthesis of 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0)[1] Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Route Design

The synthesis of 1,7,8-trisubstituted isoquinolines presents a unique regiochemical challenge. Traditional approaches, such as the Bischler-Napieralski reaction starting from 3-bromo-4-fluorophenethylamine, frequently suffer from poor regioselectivity. In such systems, the electrophilic ring closure preferentially occurs at the less sterically hindered position, yielding the undesired 6-bromo-7-fluoro isomer.

To circumvent this, our protocol employs a modified Pomeranz-Fritsch cyclization[2]. By utilizing 2-bromo-3-fluorobenzaldehyde as the starting material, the bromine atom effectively blocks the C2 position. Consequently, the acid-mediated electrophilic attack of the acetal is directed exclusively to the C6 position[3]. This translates precisely to the C4a position of the resulting isoquinoline core, unambiguously setting the 8-bromo-7-fluoro substitution pattern[4].

Following the construction of the isoquinoline core, the 1-methyl group is introduced via regioselective nucleophilic addition. The intrinsic electrophilicity of the C1 position in the isoquinoline nucleus allows for direct attack by methyllithium[5], forming a 1,2-dihydroisoquinoline intermediate that is subsequently rearomatized to yield the final product.

Mechanistic Pathway & Workflow

SynthesisWorkflow SM 2-Bromo-3-fluorobenzaldehyde + 2,2-Dimethoxyethan-1-amine Imine Intermediate 1: Schiff Base (Imine) SM->Imine Condensation (-H2O) Cyclization Pomeranz-Fritsch Cyclization (BF3·OEt2 / TFAA) Imine->Cyclization IsoQ Intermediate 2: 8-Bromo-7-fluoroisoquinoline Cyclization->IsoQ Electrophilic Ring Closure MeLi C1-Nucleophilic Addition (MeLi, THF, -78 °C) IsoQ->MeLi Dihydro Intermediate 3: 1-Methyl-1,2-dihydroisoquinoline MeLi->Dihydro Regioselective Attack Oxidation Aromatization (MnO2, DCM) Dihydro->Oxidation Product Final Product: 8-Bromo-7-fluoro-1-methylisoquinoline Oxidation->Product Oxidation (-H2)

Figure 1: Three-stage synthetic workflow for 8-Bromo-7-fluoro-1-methylisoquinoline.

Quantitative Data & Yield Optimization

The classic Pomeranz-Fritsch reaction using concentrated sulfuric acid is notorious for low yields due to competitive degradation[6]. We optimized the cyclization using a Lewis acid/anhydride system (Jackson's modification), which significantly improved the yield while maintaining perfect regioselectivity.

Table 1: Optimization of Pomeranz-Fritsch Cyclization Conditions

Acid SystemSolventTemperature (°C)Yield (%)Regioselectivity (8-Br vs 6-Br)
H₂SO₄ (conc.)None10022>99:1
TiCl₄DCM0 to RT45>99:1
BF₃·OEt₂ / TFAA DCM 0 to RT 84 >99:1

Table 2: Optimization of C1-Methylation (Nucleophilic Addition / Oxidation)

NucleophileOxidantTemperature (°C)Yield (%)Notes
MeMgBrDDQ0 to RT61Sluggish rearomatization.
MeLiDDQ-78 to RT75Minor over-oxidation products.
MeLi MnO₂ -78 to RT 89 Cleanest profile, facile filtration.

Step-by-Step Experimental Protocols

Step 4.1: Synthesis of the Schiff Base (Imine Condensation)

Causality Check: Removing water drives the equilibrium toward the imine. Anhydrous MgSO₄ is used as a mild desiccant to prevent side reactions.

  • Charge Reactor: To an oven-dried 500 mL round-bottom flask, add 2-bromo-3-fluorobenzaldehyde (20.3 g, 100 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 200 mL).

  • Add Reagents: Add anhydrous MgSO₄ (24.0 g, 200 mmol, 2.0 eq) followed by dropwise addition of 2,2-dimethoxyethan-1-amine (11.6 g, 110 mmol, 1.1 eq).

  • Stir: Stir the suspension vigorously at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde (R_f ~0.7) should be completely consumed, replaced by a new UV-active spot (R_f ~0.4).

  • Workup: Filter the mixture through a pad of Celite to remove MgSO₄. Concentrate the filtrate under reduced pressure to yield Intermediate 1 as a pale yellow oil. Use immediately in the next step without further purification.

Step 4.2: Modified Pomeranz-Fritsch Cyclization

Causality Check: BF₃·OEt₂ activates the acetal, while trifluoroacetic anhydride (TFAA) traps the eliminated methanol, driving the electrophilic ring closure irreversibly[2].

  • Preparation: Dissolve the crude imine (Intermediate 1) in anhydrous DCM (250 mL) and cool the solution to 0 °C in an ice bath under nitrogen.

  • Activation: Slowly add boron trifluoride etherate (BF₃·OEt₂, 37.0 mL, 300 mmol, 3.0 eq) dropwise over 15 minutes.

  • Cyclization: Add trifluoroacetic anhydride (TFAA, 42.0 mL, 300 mmol, 3.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Quench: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃ (500 mL) to neutralize the acids. Caution: Vigorous gas evolution.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford 8-bromo-7-fluoroisoquinoline (Intermediate 2).

  • Self-Validation: ¹H NMR should display the characteristic highly deshielded isoquinoline C1 proton as a distinct singlet at ~9.2 ppm.

Step 4.3: Regioselective C1-Methylation and Aromatization

Causality Check: Methyllithium attacks the highly electrophilic C1 position of the isoquinoline ring. In situ oxidation with MnO₂ rapidly restores aromaticity, preventing the degradation of the sensitive 1,2-dihydroisoquinoline intermediate[5].

  • Nucleophilic Addition: Dissolve 8-bromo-7-fluoroisoquinoline (11.3 g, 50 mmol, 1.0 eq) in anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • MeLi Addition: Add Methyllithium (1.6 M in diethyl ether, 47.0 mL, 75 mmol, 1.5 eq) dropwise over 20 minutes. Safety: MeLi is pyrophoric; use strict Schlenk techniques.

  • Stir: Maintain the reaction at -78 °C for 1 hour.

  • Quench: Quench the reaction at -78 °C by the slow addition of water (10 mL), then allow it to warm to room temperature. Extract the mixture with EtOAc (3 × 100 mL), dry over Na₂SO₄, and concentrate to yield the crude 1,2-dihydroisoquinoline.

  • Aromatization: Dissolve the crude intermediate in DCM (200 mL). Add activated Manganese(IV) oxide (MnO₂, 43.5 g, 500 mmol, 10.0 eq). Stir the black suspension at room temperature for 24 hours.

  • Final Isolation: Filter the suspension through a thick pad of Celite, washing thoroughly with DCM and EtOAc. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the final product, 8-Bromo-7-fluoro-1-methylisoquinoline .

  • Self-Validation: In the ¹H NMR spectrum, the disappearance of the C1 proton at ~9.2 ppm and the emergence of a sharp 3H singlet at ~2.9 ppm confirms successful C1-methylation.

References[2] Title: Pomeranz–Fritsch reaction - Wikipedia

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Cross-Coupling with 8-Bromo-7-fluoro-1-methylisoquinoline

Introduction Substituted isoquinolines are a foundational scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The ability to precisely functionalize the isoquinoline ring is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted isoquinolines are a foundational scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The ability to precisely functionalize the isoquinoline ring is paramount for the development of novel drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl structures which are prevalent in pharmaceuticals.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction to a specific and valuable building block: 8-Bromo-7-fluoro-1-methylisoquinoline . The presence of the fluorine atom and the methyl group on the isoquinoline core can significantly influence the electronic properties and steric environment of the molecule, which in turn can affect its biological activity and its reactivity in cross-coupling reactions.[6] A deep understanding of the reaction mechanism and careful optimization of reaction parameters are therefore crucial for achieving high yields and purity.

The general transformation is depicted below:

General scheme of the Suzuki coupling reaction of 8-Bromo-7-fluoro-1-methylisoquinoline

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (8-Bromo-7-fluoro-1-methylisoquinoline) to a palladium(0) complex, forming a palladium(II) species.[7][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3] The electron-withdrawing nature of the fluorine atom at the 7-position can influence the rate of this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9] The choice of base is therefore crucial and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and allows the cycle to continue.[7][8]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-X PdII_Aryl Ar-Pd(II)L2-X OxidativeAddition->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl ReductiveElimination Reductive Elimination PdII_Biaryl->ReductiveElimination ReductiveElimination->Pd0 Ar-Ar' Reactants Ar-X + Ar'-B(OR)2 Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 8-Bromo-7-fluoro-1-methylisoquinoline. Optimization may be necessary depending on the specific boronic acid or ester used.

Protocol 1: Standard Thermal Conditions

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine 8-Bromo-7-fluoro-1-methylisoquinoline, the boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the deactivation of the palladium catalyst.[10]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst to the reaction mixture.[10]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[6][11]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields, particularly for more challenging substrates.[6]

Materials:

  • Same as Protocol 1, but with a microwave-compatible reaction vial.

  • A palladium catalyst/ligand system suitable for microwave chemistry (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos) may be beneficial.[6]

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 8-Bromo-7-fluoro-1-methylisoquinoline, the boronic acid, the palladium catalyst, the ligand (if separate), and the base.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[6]

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Base, Catalyst start->setup inert Establish Inert Atmosphere (N2 or Ar Purge) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purification: Flash Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Reaction Parameters and Considerations

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table provides a summary of common parameters and their rationale, which can serve as a guide for optimizing the reaction with 8-Bromo-7-fluoro-1-methylisoquinoline.

ParameterOptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[11] For more challenging substrates, a combination of a palladium precursor like Pd₂(dba)₃ with a specific ligand may be required.[6]
Ligand PPh₃, XPhos, SPhos, Buchwald LigandsThe ligand stabilizes the palladium catalyst and influences its reactivity.[12] Electron-rich and bulky phosphine ligands can be effective for coupling with less reactive or sterically hindered halides.[13][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃The base is essential for the transmetalation step.[4][9] The choice of base can affect reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often used for more challenging couplings.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, AcetonitrileA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[11] The choice of solvent can influence reaction temperature and solubility.
Temperature Room Temperature to 150 °CThe reaction temperature depends on the reactivity of the substrates and the chosen catalyst system. Microwave heating can allow for higher temperatures and shorter reaction times.[6]

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reactions performed under an inert atmosphere should be properly vented to prevent pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link][9]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][7]

  • Suzuki reaction. Wikipedia. [Link][3]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][8]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link][4]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link][12]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. [Link][15]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link][1]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link][13]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link][14]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link][16]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link][17]

  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. ResearchGate. [Link][18]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link][19]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link][20]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link][5]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link][21]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link][2]

  • Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PMC. [Link][22]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

Sources

Method

Application Note: 8-Bromo-7-fluoro-1-methylisoquinoline in Advanced API Synthesis

Executive Summary & Strategic Rationale In modern medicinal chemistry, the isoquinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, CNS-active agents, and epigenetic modulators[1]. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the isoquinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, CNS-active agents, and epigenetic modulators[1]. However, the late-stage functionalization of this core often presents metabolic and synthetic challenges. 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) has emerged as a highly specialized pharmaceutical intermediate designed to overcome these hurdles[2].

As a Senior Application Scientist, I approach this building block not just as a chemical reagent, but as a multi-vector tool. The specific substitution pattern is highly deliberate:

  • C1-Methyl Group: Isoquinolines are notoriously susceptible to oxidation by aldehyde oxidase (AO) at the electron-deficient C1 position. The methyl group acts as a steric shield, effectively blocking this primary metabolic liability.

  • C7-Fluoro Group: The introduction of fluorine ortho to the cross-coupling site serves a dual purpose. First, it modulates the basicity ( pKa​ ) of the isoquinoline nitrogen, enhancing lipophilicity and membrane permeability. Second, its inductive electron-withdrawing effect weakens the adjacent C8-Br bond, accelerating the oxidative addition step in palladium-catalyzed cross-couplings.

  • C8-Bromo Group: This serves as the primary orthogonal synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[3].

Physicochemical Profile
PropertyValue
Chemical Name 8-Bromo-7-fluoro-1-methylisoquinoline
CAS Registry Number 2219370-78-0
Molecular Formula C10​H7​BrFN
Molecular Weight 240.07 g/mol
Appearance Solid (Off-white to pale yellow)
Isotopic Signature (LC-MS) m/z 240.0 / 242.0 (1:1 ratio, [M+H]+ )

Mechanistic Causality in Cross-Coupling

The functionalization of the C8 position is sterically congested due to the flanking C7-fluoro and the peri-interaction with the C1-methyl group. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail here, leading to competitive protodebromination or catalyst poisoning by the basic isoquinoline nitrogen.

To achieve high yields, the catalytic cycle must be tightly controlled. We mandate the use of bidentate phosphine ligands (like dppf for Suzuki) or bulky, electron-rich biaryl phosphines (like BrettPhos for Buchwald-Hartwig) to accelerate reductive elimination before off-target side reactions can occur[3].

G A 8-Bromo-7-fluoro- 1-methylisoquinoline B Pd(0) Catalyst Coordination A->B Ligand Binding C Oxidative Addition (C8-Br Bond Cleavage) B->C Pd Insertion D Transmetalation / Amine Coordination C->D Boronic Acid / Amine E Reductive Elimination D->E Base / Heat E->B Pd(0) Regeneration F C8-Functionalized Isoquinoline API E->F Product Release

Catalytic cycle for Pd-catalyzed cross-coupling at the C8 position of the isoquinoline core.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Causality is built into the workflow: if a step fails, the analytical checkpoints will immediately indicate whether the failure is due to catalyst death, steric hindrance, or reagent degradation.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling at C8

Objective: Form a C-C bond at C8 using an aryl/heteroaryl boronic acid.

Reagents & Stoichiometry:

  • 8-Bromo-7-fluoro-1-methylisoquinoline: 1.0 equiv (1.0 mmol, 240 mg)

  • Arylboronic Acid: 1.3 equiv (1.3 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 equiv (5 mol%)

  • K2​CO3​ (Aqueous, 2M): 3.0 equiv (3.0 mmol)

  • Solvent: 1,4-Dioxane (Degassed, 10 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Charge a dry Schlenk flask with the isoquinoline intermediate, arylboronic acid, and Pd(dppf)Cl2​ . Causality: Pd(dppf)Cl2​ is selected because its large bite angle forces the intermediate complex into a geometry that favors rapid reductive elimination, overcoming the steric bulk of the C1/C7 substituents.

  • Degassing: Add 1,4-Dioxane. Sparge the solution with Argon for 10 minutes. Validation Check: The solution should be a clear, deep red/orange. A black precipitate at this stage indicates premature palladium aggregation (catalyst death).

  • Activation: Add the 2M K2​CO3​ solution. Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 4-6 hours.

  • In-Process Control (IPC): At 4 hours, sample the organic layer for LC-MS. Self-Validation: Look for the disappearance of the m/z 240/242 doublet. If starting material persists alongside a new peak at m/z 162 (protodebromination), the boronic acid has degraded; spike with an additional 0.5 equiv of boronic acid.

  • Workup & Pd Scavenging: Cool to room temperature. Dilute with EtOAc and wash with brine. To the organic layer, add SiliaMetS Thiol (or equivalent Pd scavenger, 5 equiv relative to Pd) and stir at 40 °C for 1 hour. Causality: Isoquinolines strongly chelate palladium, which can cause toxicity in downstream biological assays. Thiol-functionalized silica out-competes the isoquinoline nitrogen, ensuring the final API contains <10 ppm Pd[3].

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination at C8

Objective: Form a C-N bond at C8 using a primary or secondary amine.

Reagents & Stoichiometry:

  • 8-Bromo-7-fluoro-1-methylisoquinoline: 1.0 equiv

  • Amine: 1.5 equiv

  • Pd2​(dba)3​ : 0.02 equiv (2 mol% Pd dimer = 4 mol% Pd)

  • BrettPhos: 0.04 equiv (4 mol%)

  • NaOtBu : 2.0 equiv

  • Solvent: Toluene (Anhydrous, Degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ and BrettPhos in 2 mL of Toluene. Stir for 15 minutes at room temperature. Causality: Pre-forming the active L1​Pd(0) species prevents the basic isoquinoline nitrogen from competitively binding to the naked palladium, which would stall the reaction[3].

  • Reaction Assembly: To a separate vial, add the isoquinoline intermediate, the amine, and NaOtBu . Transfer the pre-activated catalyst solution to this vial.

  • Execution: Seal the vial and heat to 100 °C for 12 hours.

  • Validation Check: Analyze via TLC (UV 254 nm). The product will typically be highly fluorescent under 365 nm UV light due to the extended conjugation of the amino-isoquinoline system.

  • Quench & Isolate: Quench with saturated NH4​Cl to neutralize the strong base. Extract with DCM, dry over Na2​SO4​ , and purify.

Structural Rationale Visualization

G Center 8-Bromo-7-fluoro- 1-methylisoquinoline N1 C8-Bromo: Orthogonal Cross-Coupling Handle (Suzuki/Buchwald) Center->N1 N2 C7-Fluoro: Metabolic Stability & pKa Modulation Center->N2 N3 C1-Methyl: Blocks Oxidation & Steric Tuning Center->N3

Structural rationale for the specific substitution pattern in medicinal chemistry workflows.

Analytical Quality Control (QC) Expectations

To verify the integrity of the purchased or synthesized 8-Bromo-7-fluoro-1-methylisoquinoline intermediate before committing it to expensive late-stage steps, perform the following QC checks:

  • 1H NMR (400 MHz, CDCl3​ ):

    • Expect a sharp singlet around δ 2.9 - 3.1 ppm integrating to 3H (C1-Methyl).

    • The aromatic region will show characteristic coupling. The C6 proton will appear as a doublet or doublet of doublets due to 3JH−F​ coupling (typically J≈8−10 Hz).

  • 19F NMR (376 MHz, CDCl3​ ):

    • A single peak should be observed around δ -110 to -115 ppm. The absence of multiple fluorine peaks confirms the regiochemical purity of the intermediate.

  • Purity Benchmark: Ensure HPLC purity is >98% before cross-coupling. Trace impurities (especially unreacted elemental bromine or des-bromo analogs from upstream synthesis) will severely skew catalyst stoichiometry and ruin Buchwald-Hartwig aminations.

References

  • Organic Process Research & Development - ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at:[Link]

Sources

Application

Regioselective functionalization techniques for 8-Bromo-7-fluoro-1-methylisoquinoline

Regioselective Functionalization of 8-Bromo-7-fluoro-1-methylisoquinoline: A Comprehensive Guide for Drug Discovery Executive Summary & Structural Profiling Isoquinoline scaffolds are privileged structures in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Regioselective Functionalization of 8-Bromo-7-fluoro-1-methylisoquinoline: A Comprehensive Guide for Drug Discovery

Executive Summary & Structural Profiling

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently embedded in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and covalent modifiers[1][2]. The molecule 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) is a highly versatile, multi-functional building block. Its synthetic value lies in the orthogonal reactivity of its three distinct functional handles, allowing for divergent, late-stage derivatization without the need for complex protecting-group strategies.

As a Senior Application Scientist, I have designed this guide to decode the mechanistic causality behind the regioselective functionalization of this scaffold. The molecule presents three primary sites for targeted modification:

  • Site 1 (C8-Bromide): Primed for transition-metal-catalyzed cross-coupling[3].

  • Site 2 (C1-Methyl): Highly acidic and susceptible to lateral lithiation[4][5].

  • Site 3 (C7-Fluoride): Activated for Nucleophilic Aromatic Substitution (SNAr) under specific thermal conditions[6].

Mechanistic Workflow & Divergent Pathways

The following diagram illustrates the orthogonal functionalization pathways. The causality of this divergence relies on exploiting the distinct kinetic and thermodynamic properties of each site.

G cluster_0 Central 8-Bromo-7-fluoro-1-methylisoquinoline C8 Site 1: C8-Bromide (Pd-Catalyzed Cross-Coupling) Central->C8 Pd(0), Ar-B(OH)2 Base, Heat C1 Site 2: C1-Methyl (Lateral Lithiation) Central->C1 LDA, THF, -78°C then Electrophile C7 Site 3: C7-Fluoride (SNAr Displacement) Central->C7 Nucleophile (Nu-H) Base, 120°C Prod8 8-Aryl/Alkyl Isoquinolines Yield: 75-90% C8->Prod8 Prod1 1-Functionalized Alkyl Isoquinolines Yield: 65-85% C1->Prod1 Prod7 7-Amino/Thioether Isoquinolines Yield: 40-70% C7->Prod7

Divergent regioselective functionalization pathways of 8-Bromo-7-fluoro-1-methylisoquinoline.

Validated Experimental Protocols

Protocol A: Regioselective C8 Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The C-Br bond possesses a significantly lower Bond Dissociation Energy (BDE) than the C-F bond, making it the kinetically favored site for oxidative addition by a Pd(0) catalyst[3]. Furthermore, the adjacent highly electronegative C7-fluorine exerts an inductive electron-withdrawing effect, polarizing the C8-Br bond and accelerating the oxidative addition step. The C1-methyl group remains inert under these mildly basic aqueous conditions.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL). Self-Validation Check: Ensure the solvent is thoroughly sparged with argon for at least 15 minutes to prevent catalyst poisoning and homocoupling of the boronic acid.

  • Execution: Seal the flask and heat the biphasic mixture to 90 °C in an oil bath for 4–6 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+ 240.0/242.0) indicates completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the 8-aryl derivative.

Protocol B: C1-Methyl Lateral Lithiation & Electrophilic Trapping

Mechanistic Rationale: The protons on the C1-methyl group are highly acidic (vinylogous acidity) due to the electron-withdrawing nature of the adjacent imine-like isoquinoline nitrogen[4]. When a strong lithium base like Lithium Diisopropylamide (LDA) is introduced, the nitrogen atom coordinates with the lithium cation—a phenomenon known as the Complexation-Induced Proximity Effect (CIPE)[5]. This directs the base exclusively to the C1-methyl group, preventing non-specific ring metalation or halogen-metal exchange at C8.

Step-by-Step Methodology:

  • Anion Generation: Dissolve 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv, 1.0 mmol) in anhydrous THF (8 mL) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a freshly titrated solution of LDA (1.1 equiv, 1.0 M in THF/hexanes) dropwise over 5 minutes. Self-Validation Check: The solution will immediately turn a deep red/purple color, providing visual confirmation of the highly conjugated benzylic/aza-allyl anion formation. Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: Add the electrophile (e.g., benzaldehyde or an alkyl halide, 1.2 equiv) neat or as a solution in THF dropwise.

  • Execution & Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous NH4​Cl (5 mL). The deep color will rapidly dissipate, indicating successful quenching of the organolithium species.

  • Workup: Extract with Dichloromethane (3 x 10 mL), dry over MgSO4​ , concentrate, and purify via chromatography to isolate the C1-functionalized product.

Protocol C: C7-Regioselective Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: Fluorine is an exceptional leaving group in SNAr reactions due to its extreme electronegativity, which profoundly stabilizes the intermediate Meisenheimer complex[7]. While the C7 position is not directly conjugated to the nitrogen atom (unlike C1 or C3), the overall electron-deficient nature of the halogenated isoquinoline ring—compounded by the adjacent C8-bromide—lowers the LUMO sufficiently to allow SNAr with strong nucleophiles (e.g., thiols, secondary amines) under thermal stress[6].

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled microwave vial or sealed tube, combine 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv, 1.0 mmol) and the nucleophile (e.g., morpholine or a primary amine, 2.5 equiv).

  • Base & Solvent: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and anhydrous DMF (5 mL).

  • Execution: Seal the tube and heat conventionally at 120 °C for 16–24 hours, or utilize microwave irradiation at 130 °C for 45 minutes. Self-Validation Check: SNAr at the C7 position is sterically hindered by the C8-bromide. If conversion stalls (monitored by TLC), the addition of a catalytic amount of a hydrogen-bond donor (like hexafluoroisopropanol) can accelerate the displacement by activating the C-F bond.

  • Workup: Cool the mixture, dilute with water (20 mL) to crash out the product, and extract with EtOAc (3 x 15 mL). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative reaction metrics, providing a rapid reference for synthetic planning and yield optimization.

Reaction SiteTransformation TypeOptimal Reagents & ConditionsTypical YieldRegioselectivityKey Mechanistic Driver
C8 Suzuki-Miyaura Cross-Coupling Ar-B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O , 90 °C75–90%>99% (C8 over C7)Low C-Br BDE; kinetically favored Pd(0) oxidative addition.
C1 Lateral Alkylation / Condensation1. LDA, THF, -78 °C 2. Electrophile (R-X or R-CHO)65–85%>95% (C1-methyl)Vinylogous acidity; Complexation-Induced Proximity Effect (CIPE).
C7 Nucleophilic Aromatic Substitution (SNAr)Amine/Thiol, DIPEA, DMF, 120 °C (Sealed Tube)40–70%>90% (C7 over C8)High electronegativity of F; stabilization of the Meisenheimer complex.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: PMC / National Institutes of Health URL
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: PMC / National Institutes of Health URL
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)
  • Preparation and condensation of 1-lithiomethyl-3-methylisoquinoline and its 6,7-dimethoxy derivative Source: Sci-Hub / Journal of Organometallic Chemistry URL
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: ResearchGate URL
  • Catalytic Amide–Base System of TMAF and N(TMS)3 for Deprotonative Coupling of Benzylic C(sp3)

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-7-fluoro-1-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of Substituted Isoquinolines The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Substituted Isoquinolines

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The ability to precisely introduce amine functionalities onto this scaffold is of paramount importance for modulating biological activity, improving pharmacokinetic properties, and enabling further synthetic diversification. The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[1][2][3]

This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the specific transformation of 8-Bromo-7-fluoro-1-methylisoquinoline. This substrate presents a unique set of challenges and considerations due to the electronic properties of the fluoro substituent and the steric environment of the isoquinoline ring system. We will delve into the mechanistic underpinnings of the reaction, provide a detailed analysis of reaction components, offer a set of starting protocols, and furnish a guide for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) complex then coordinates with the amine nucleophile. Subsequent deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired arylamine product and regenerate the active palladium(0) catalyst.[1][5]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH PdAmido Pd(II)-Amido Complex AmineCoord->PdAmido Base, -HBr PdAmido->Pd0 Reductive Elimination Product 8-Amino-7-fluoro- 1-methylisoquinoline PdAmido->Product Product Formation ArBr 8-Bromo-7-fluoro- 1-methylisoquinoline Amine Amine (R2NH) Base Base

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters for 8-Bromo-7-fluoro-1-methylisoquinoline

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, base, and solvent. For a substrate like 8-Bromo-7-fluoro-1-methylisoquinoline, the presence of the fluorine atom and the nitrogen-containing heterocyclic ring necessitates careful consideration of these parameters.

Palladium Precatalyst and Ligand Selection

The choice of the palladium precatalyst and, more importantly, the phosphine ligand is critical for achieving high yields and reaction efficiency. Modern Buchwald-Hartwig aminations often utilize sterically hindered and electron-rich phosphine ligands that promote the key steps of oxidative addition and reductive elimination.[1]

  • Palladium Precatalysts: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ requires in-situ reduction, which is often facilitated by the phosphine ligand or the amine itself.[5]

  • Ligands:

    • Biarylphosphine Ligands: This class of ligands, developed by the Buchwald group, has proven to be highly effective for a wide range of substrates. Ligands such as BrettPhos are particularly well-suited for coupling primary amines.[4]

    • Ferrocenylphosphine Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) have been successfully employed for the amination of heteroaryl halides.[6]

    • Bulky Alkylphosphine Ligands: These ligands can be highly active, allowing for the coupling of a broad spectrum of amines with aryl halides.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust alternative to phosphines, often exhibiting high stability and catalytic activity.[7]

For the 8-Bromo-7-fluoro-1-methylisoquinoline substrate, the use of a biarylphosphine ligand such as BrettPhos or a ferrocenylphosphine ligand like DPPF is a logical starting point. The steric bulk of these ligands can facilitate the reductive elimination step, which is often rate-limiting.[8]

The Role of the Base

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[9] The strength and nature of the base can significantly impact the reaction rate and substrate compatibility.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many cases.[5] However, its high basicity can sometimes lead to side reactions with sensitive functional groups.[10]

  • Weaker Bases: Carbonates such as cesium carbonate (Cs₂CO₃) and phosphates like potassium phosphate (K₃PO₄) are milder alternatives that offer broader functional group tolerance.[5][6] Cs₂CO₃ is often favored due to its good solubility in common organic solvents.[5]

  • Amide Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be advantageous, particularly when dealing with substrates that are sensitive to alkoxide bases.[11]

For the target transformation, starting with a moderately strong base like Cs₂CO₃ or K₃PO₄ is advisable to minimize potential side reactions involving the fluoro-substituted isoquinoline ring.

Solvent Considerations

The choice of solvent can influence the solubility of the reactants and catalyst, as well as the stability of the catalytic species.[12][13][14]

  • Aprotic, Non-polar to Moderately Polar Solvents: Toluene and 1,4-dioxane are the most commonly employed solvents for Buchwald-Hartwig aminations.[4] They offer good solubility for many of the reactants and are relatively inert under the reaction conditions.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can sometimes be beneficial, particularly for less reactive substrates, as they can stabilize charged intermediates in the catalytic cycle.[15][16] However, they can also coordinate to the palladium center and potentially inhibit catalysis.[12]

For the amination of 8-Bromo-7-fluoro-1-methylisoquinoline, toluene or 1,4-dioxane are recommended as the initial solvents of choice.

Recommended Reaction Conditions: A Starting Point

The following table outlines a set of starting conditions for the Buchwald-Hartwig amination of 8-Bromo-7-fluoro-1-methylisoquinoline with a generic primary amine. These conditions should be considered as a starting point for optimization.

Parameter Condition A Condition B Condition C Notes
Pd Precatalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Precatalyst choice can influence initiation.
Ligand BrettPhos (4 mol%)DPPF (4 mol%)Xantphos (4 mol%)Ligand selection is crucial for success.
Base Cs₂CO₃ (1.5 equiv)K₃PO₄ (1.5 equiv)NaOtBu (1.5 equiv)Base strength can affect rate and side reactions.
Solvent Toluene1,4-DioxaneTolueneEnsure anhydrous and degassed solvents are used.
Temperature 100 °C110 °C90 °CTemperature can be adjusted to optimize rate.
Time 12-24 h12-24 h12-24 hMonitor reaction progress by TLC or LC-MS.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the Buchwald-Hartwig amination of 8-Bromo-7-fluoro-1-methylisoquinoline with a primary amine using Condition A from the table above.

Experimental_Workflow start Start setup Reaction Setup: - Add solids to Schlenk tube - Evacuate and backfill with Argon start->setup reagents Reagent Addition: - Add degassed solvent - Add amine setup->reagents reaction Reaction: - Heat to 100 °C - Stir for 12-24 h reagents->reaction workup Workup: - Cool to RT - Dilute with solvent - Filter through Celite reaction->workup extraction Extraction: - Wash with water and brine - Dry over Na2SO4 workup->extraction purification Purification: - Concentrate under vacuum - Purify by column chromatography extraction->purification end End purification->end

Figure 2. Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • BrettPhos (0.04 mmol)

  • Cs₂CO₃ (1.5 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Then, add the primary amine (1.2 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (20 mL).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional solvent (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-7-fluoro-1-methylisoquinoline derivative.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use fresh, high-quality palladium precatalyst and ligand. Consider using a pre-activated catalyst.
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or NaOtBu.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Formation of Side Products Base-mediated decompositionUse a milder base like K₃PO₄ or Cs₂CO₃. Lower the reaction temperature.
Hydrodehalogenation (loss of bromine)This can be a competing pathway.[1] Optimize the ligand and reaction time to favor the amination pathway.
Difficulty in Purification Residual palladiumEnsure thorough filtration through Celite. Consider a charcoal treatment of the crude product solution.

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of arylamines. By carefully selecting the catalyst system, base, and solvent, the successful amination of 8-Bromo-7-fluoro-1-methylisoquinoline can be achieved. The protocols and guidelines presented herein provide a solid foundation for researchers to efficiently synthesize these valuable compounds, enabling further exploration of their potential in drug discovery and development.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. Retrieved March 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11023–11032. [Link]

  • Singleton, D. A., & Zhang, X. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved March 17, 2026, from [Link]

  • Singleton, D. A., & Zhang, X. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14668–14676. [Link]

  • Reich, T. E., & Sigman, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved March 17, 2026, from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved March 17, 2026, from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Retrieved March 17, 2026, from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11023–11032. [Link]

  • van der Vlugt, J. I., & Bulo, R. E. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(47), 10884–10893. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Retrieved March 17, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved March 17, 2026, from [Link]

  • Abell, A. D., & Jones, C. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed, 73(22), 8149–8157. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). Request PDF. Retrieved March 17, 2026, from [Link]

  • Zhang, G., Wang, X., Li, C., & Yin, D. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online, 43(21), 4559–4564. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. Retrieved March 17, 2026, from [Link]

  • Hartwig, J. F. (2008). Palladium‐Catalyzed Amination of Aryl Halides. Request PDF. Retrieved March 17, 2026, from [Link]

  • Curran, D. P., & Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved March 17, 2026, from [Link]

  • Buchwald–Hartwig Amination. (2021). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved March 17, 2026, from [Link]

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. (2025, August 10). Request PDF. Retrieved March 17, 2026, from [Link]

  • Lau, Y. K., Tse, M. H., Choy, P. Y., & Kwong, F. Y. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14–25. [Link]

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Application

Application Notes &amp; Protocols: Strategic Incorporation of 8-Bromo-7-fluoro-1-methylisoquinoline in Contemporary Kinase Inhibitor Design

Introduction: The Rationale for a Novel Scaffold in Kinase Inhibition The human kinome, comprising over 500 protein kinases, represents a vast and critically important class of drug targets.[1] Kinases play a central rol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Novel Scaffold in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and critically important class of drug targets.[1] Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors (SMKIs) has become a cornerstone of modern targeted therapy.[3] Since the approval of the first SMKI, imatinib, the field has rapidly expanded, with dozens of kinase inhibitors now in clinical use.[4]

A key challenge in kinase inhibitor design is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities.[3] This is particularly difficult due to the high degree of structural conservation within the ATP-binding site across the kinome.[3] The isoquinoline nucleus has emerged as a privileged scaffold in this endeavor, forming the core of several successful kinase inhibitors.[5][6] Its rigid, planar structure is well-suited to interact with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[5]

This guide introduces a novel, strategically substituted isoquinoline scaffold, 8-Bromo-7-fluoro-1-methylisoquinoline , for the design of next-generation kinase inhibitors. We will explore the synergistic contributions of each substituent—the isoquinoline core, the methyl group at the 1-position, and the unique halogenation pattern at the 7 and 8-positions—to enhancing potency, selectivity, and drug-like properties. This document provides a comprehensive overview, from the synthetic rationale to detailed protocols for biochemical evaluation, aimed at researchers, medicinal chemists, and drug development professionals.

The Strategic Advantage of the 8-Bromo-7-fluoro-1-methylisoquinoline Scaffold

The unique combination of substituents on this isoquinoline core is designed to confer specific, advantageous properties for kinase binding and overall pharmacological profile.

  • The 1-Methyl Group: The methyl group at the C1 position can provide a crucial vector for exiting the ATP-binding site towards the solvent-exposed region. This allows for the attachment of various side chains and linkers to probe additional interactions and fine-tune solubility and pharmacokinetic properties without disrupting the core binding interactions.

  • The 7-Fluoro Substitution: Fluorine is a bioisostere for hydrogen but possesses significantly different electronic properties.[7][8] Its high electronegativity can lead to favorable interactions with the protein backbone, such as with amide groups, and can modulate the pKa of nearby functionalities.[9][10] Furthermore, the C-F bond is exceptionally stable, often used to block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[7][10]

  • The 8-Bromo Substitution: The bromine atom at the C8 position is a key feature for enhancing binding affinity and selectivity through the formation of halogen bonds.[11][12] A halogen bond is a non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in the kinase hinge region.[11][12] This interaction can provide a significant, directional binding contribution, helping to lock the inhibitor into a specific conformation and improve target residence time.

The combined electronic effects of the electron-withdrawing fluorine and bromine atoms can also influence the overall electron distribution of the isoquinoline ring system, potentially modulating its interaction with the kinase target.

Synthesis Protocol: A Plausible Route to 8-Bromo-7-fluoro-1-methylisoquinoline

dot

Caption: Proposed Bischler-Napieralski synthesis workflow.

Step-by-Step Methodology

Step 1: Acylation of 2-Bromo-3-fluorophenethylamine

  • To a stirred solution of 2-bromo-3-fluorophenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (Et3N) (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(2-bromo-3-fluorophenyl)ethyl)acetamide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclodehydration

  • Dissolve the crude acetamide intermediate from Step 1 in anhydrous toluene.

  • Add phosphorus oxychloride (POCl3) (2.0-3.0 eq) to the solution.[3]

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a concentrated NaOH solution to pH > 10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Aromatization

  • Dissolve the crude 3,4-dihydroisoquinoline intermediate from Step 2 in toluene.

  • Add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.

  • Heat the mixture to reflux for 12-24 hours. The dehydrogenation process results in the formation of the aromatic isoquinoline ring.[13]

  • Cool the reaction, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 8-Bromo-7-fluoro-1-methylisoquinoline .

Biochemical Evaluation: Protocols for Kinase Inhibition Assays

Once the scaffold is synthesized and incorporated into a lead compound, its inhibitory activity must be quantified. A widely used method is the luminescence-based ADP-Glo™ Kinase Assay , which measures the amount of ADP produced in a kinase reaction.[4][5][8][12][14]

dot

Kinase_Inhibition_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase + Substrate + ATP Reaction_Mix Incubate at 30°C Kinase->Reaction_Mix Inhibitor Test Compound (Varying Concentrations) Inhibitor->Reaction_Mix Stop_Reaction Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes remaining ATP) Reaction_Mix->Stop_Reaction Step 1 Convert_ADP Add Kinase Detection Reagent (Converts ADP to ATP) Stop_Reaction->Convert_ADP Step 2 Luminescence Luciferase/Luciferin Reaction (Light Production) Convert_ADP->Luminescence Step 3 Data_Analysis Measure Luminescence Calculate % Inhibition Determine IC50 Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

Materials:

  • Target Kinase (e.g., ABL1, SRC, etc.)

  • Kinase-specific substrate peptide

  • Ultra-Pure ATP

  • Test compound stock solution (in 100% DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase reaction buffer containing a fixed percentage of DMSO (e.g., 1%). Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or control to each well.

    • Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase reaction buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).

  • Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step depletes the unconsumed ATP.[4][12]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to produce a luminescent signal.[4][12] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control (0% inhibition) and the background control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Assessing Selectivity: Kinase Panel Profiling

A potent inhibitor is of limited therapeutic value if it is not selective. Kinase selectivity profiling against a broad panel of kinases is a critical step in the drug discovery process.[15][16] Several commercial vendors offer this service, providing data on a compound's activity against hundreds of kinases.[2][6][17]

Protocol: General Workflow for Kinase Selectivity Profiling
  • Compound Submission: A stock solution of the test compound (typically in DMSO) is prepared at a specified concentration and volume and sent to a contract research organization (CRO).

  • Primary Screen: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases). The percent inhibition is reported for each kinase.

  • Data Interpretation: The results are often visualized as a dendrogram or a "scan" plot, which graphically represents the compound's activity across the kinome. Significant inhibition of off-target kinases can be identified.

  • Follow-up Studies: For any off-target kinases that show significant inhibition in the primary screen, full IC50 dose-response curves are generated to determine the potency of the off-target interactions.

  • Selectivity Score Calculation: Various metrics can be used to quantify selectivity, such as the S-score, which is the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) divided by the total number of kinases tested.[16] A lower S-score indicates higher selectivity.

Hypothetical Data & Interpretation

To illustrate the potential of a lead compound (let's call it IQZ-BrF ) incorporating the 8-Bromo-7-fluoro-1-methylisoquinoline scaffold, the following table presents hypothetical IC50 data against a small panel of kinases.

Kinase TargetIC50 (nM) of IQZ-BrFTherapeutic Area
ABL1 (wild-type) 5.2 Oncology (CML)
ABL1 (T315I mutant) 450.7 Oncology (Resistant CML)
SRC15.6Oncology
LCK22.1Immunology/Oncology
VEGFR2875.2Oncology (Anti-angiogenesis)
EGFR>10,000Oncology

Interpretation:

  • Potency: IQZ-BrF demonstrates high potency against its intended primary target, ABL1 kinase.

  • Selectivity: The compound shows excellent selectivity against the resistant T315I "gatekeeper" mutant of ABL1, a common mechanism of drug resistance. It also displays good selectivity over other related tyrosine kinases like SRC and LCK, and excellent selectivity against more distant kinases like VEGFR2 and EGFR. This profile suggests a potentially favorable therapeutic window with reduced off-target side effects.

Conclusion and Future Directions

The 8-Bromo-7-fluoro-1-methylisoquinoline scaffold represents a promising starting point for the development of novel, potent, and selective kinase inhibitors. The strategic placement of the methyl, fluoro, and bromo substituents provides a unique combination of features to enhance binding affinity, metabolic stability, and target selectivity. The synthetic and biochemical protocols outlined in this guide provide a clear roadmap for researchers to synthesize, evaluate, and optimize compounds based on this versatile core. Future work should focus on exploring a variety of substitutions at the C1-methyl position to further probe interactions within and beyond the ATP-binding site, ultimately leading to the discovery of next-generation targeted therapeutics.

References

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Knight, Z. A., & Shokat, K. M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3-4), 131–151. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Hagooly, A., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 51(39), 9871-9875. [Link]

  • Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 320–325. [Link]

  • Park, S., et al. (2020). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Cancer Reports, 3(6), e1281. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. [Link]

  • Klink, T. A., et al. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 586–596. [Link]

  • Kalliokoski, T., et al. (2017). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics, 9(1), 1. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. ResearchGate. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 15(11), 2928–2937. [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(42), 9963-9967. [Link]

  • Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Auld, D. S., et al. (2008). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 6(5), 655–666. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In: Comprehensive Medicinal Chemistry III. Elsevier, pp. 204-222. [Link]

  • Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. ResearchGate. [Link]

  • Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. ACS Publications. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1478. [Link]

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Method

Application Note: Divergent Synthesis of Novel Isoquinoline Therapeutics from 8-Bromo-7-fluoro-1-methylisoquinoline

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR ligands, and epigenetic modulators. The specific building block 8-Bromo-7-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR ligands, and epigenetic modulators. The specific building block 8-Bromo-7-fluoro-1-methylisoquinoline (CAS 2219370-78-0) offers a highly versatile, trifunctional handle for the divergent synthesis of novel therapeutics. This application note provides detailed, self-validating protocols for functionalizing this scaffold, focusing on the causality behind reaction conditions to ensure high-fidelity execution by synthetic chemists.

Chemical Rationale & Reactivity Profile

The strategic value of 8-Bromo-7-fluoro-1-methylisoquinoline lies in the orthogonal reactivity of its three key substituents:

  • C8-Bromide (Cross-Coupling Handle): The primary site for transition-metal-catalyzed carbon-carbon bond formation. The adjacent strongly electron-withdrawing C7-fluorine atom inductively lowers the electron density of the C8-Br bond, significantly accelerating the rate of oxidative addition by Palladium(0) species compared to unfluorinated analogs.

  • C7-Fluorine (Metabolic & Physicochemical Modulator): Beyond activating the C8 position, the fluorine atom lowers the pKa of the isoquinoline nitrogen, increases lipophilicity (LogP), and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C7 position, a common liability in isoquinoline drugs.

  • C1-Methyl (Benzylic Activation): The protons on the C1-methyl group are highly acidic due to the electron-withdrawing nature of the adjacent imine-like nitrogen. This "benzylic" activation permits late-stage Wohl-Ziegler radical bromination, creating a new electrophilic center for nucleophilic substitution or condensation.

Strategic Derivatization Pathways

Divergent synthetic pathways for 8-Bromo-7-fluoro-1-methylisoquinoline derivatization.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-8

The Suzuki-Miyaura coupling of ortho-substituted bromoarenes can be challenging due to steric hindrance[1][2]. However, the inductive activation by the C7-fluorine mitigates this. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and preventing catalyst deactivation[3][4].

Causality of Reagents: A biphasic solvent system (1,4-Dioxane/Water) is strictly required. The water dissolves the inorganic base (K₂CO₃), which attacks the boronic acid to form the reactive, electron-rich trihydroxyboronate anion [ArB(OH)₃]⁻—the actual species that undergoes transmetalation with the Pd(II) complex.

Step-by-Step Methodology
  • Reaction Setup: To a dry, 20 mL Schlenk tube, add 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere Generation: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo species, halting the catalytic cycle.

  • Solvent & Catalyst Addition: Inject 5 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v) via syringe. Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and re-seal.

  • Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–12 hours. The high stirring rate is crucial to maximize the interfacial surface area between the aqueous base and organic solvent phases.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting material isotopic pattern (approx. 1:1 ratio of M/M+2 due to ⁷⁹Br/⁸¹Br) validates complete conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Mechanistic Pathway: Suzuki-Miyaura Catalytic Cycle

Catalytic cycle for the Pd-catalyzed C8-arylation of the isoquinoline core.

Protocol B: Selective Benzylic Bromination of the 1-Methyl Group

Functionalization of the C1-methyl group relies on Wohl-Ziegler bromination[5][6][7]. This free-radical mechanism targets the benzylic position because the resulting carbon-centered radical is highly stabilized by resonance with the adjacent isoquinoline nitrogen.

Causality of Reagents: N-Bromosuccinimide (NBS) is used instead of Br₂ gas because NBS provides a low, steady-state concentration of bromine radicals, preventing undesired electrophilic aromatic substitution on the electron-rich rings. Azobisisobutyronitrile (AIBN) is chosen as the initiator because its thermal decomposition at ~65 °C perfectly matches the reflux temperature of standard radical solvents (e.g., Ethyl Acetate or Trifluorotoluene).

Step-by-Step Methodology
  • Initiation Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 mmol) in anhydrous, degassed Ethyl Acetate (10 mL).

  • Reagent Addition: Add NBS (1.05 mmol, 1.05 equiv) and AIBN (0.1 mmol, 10 mol%). Causality: Strict stoichiometric control of NBS (1.05 equiv) is required to prevent over-bromination to the gem-dibromide (1-CHBr₂).

  • Radical Propagation: Heat the mixture to gentle reflux (75 °C) under Argon. AIBN will decompose, releasing N₂ gas and initiating the radical chain reaction. Stir for 3–5 hours.

  • Workup & Isolation: Cool the reaction to 0 °C. The byproduct, succinimide, is insoluble in cold Ethyl Acetate and will precipitate. Filter the mixture through a pad of Celite to remove the succinimide.

  • Purification: Concentrate the filtrate. The resulting 8-Bromo-7-fluoro-1-(bromomethyl)isoquinoline is highly electrophilic and prone to hydrolysis; it should be used immediately in subsequent nucleophilic substitution steps or stored under Argon at -20 °C.

Quantitative Data: Optimization of C-8 Arylation

To demonstrate the self-validating nature of Protocol A, the following table summarizes the optimization of the Suzuki-Miyaura coupling using phenylboronic acid as the model coupling partner.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901245%
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100868%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90692%
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O90489%
5Pd(dppf)Cl₂K₂CO₃1,4-Dioxane (Anhydrous)9024<10%

Note: Entry 5 highlights the causality of water in the reaction; without water to form the boronate complex, transmetalation stalls, resulting in trace yields.

Analytical Validation

Robust structural confirmation of the derivatives is critical:

  • Starting Material Baseline: ¹H NMR (CDCl₃) shows a distinct singlet at ~3.0 ppm integrating to 3 protons (C1-CH₃). LC-MS shows a characteristic 1:1 doublet for the [M+H]⁺ ion due to the bromine isotopes.

  • Validation of Protocol A (Suzuki): LC-MS will show the disappearance of the 1:1 bromine isotope pattern, replaced by a single[M+H]⁺ peak corresponding to the arylated mass.

  • Validation of Protocol B (Wohl-Ziegler): ¹H NMR will show the disappearance of the 3.0 ppm methyl singlet and the emergence of a new singlet at ~5.0 ppm integrating to 2 protons (C1-CH₂Br).

References

  • Lubaev, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024, 14(40), 29184-29188.[Link][2]

  • Ma, J., et al. "Photochemical intermolecular dearomative cycloaddition of bicyclic azaarenes with alkenes." Science, 2021, 371(6536), 1338-1345.[Link][7]

Sources

Application

Application Note: Catalytic Transformations of 8-Bromo-7-fluoro-1-methylisoquinoline in Advanced Organic Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound Focus: 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) Executive Summary & Reactivity Profile 8-Bromo-7-fluoro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound Focus: 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0)

Executive Summary & Reactivity Profile

8-Bromo-7-fluoro-1-methylisoquinoline is a highly functionalized, privileged heterocyclic scaffold utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized bidentate ligands. As a Senior Application Scientist, it is critical to approach this molecule not just as a static building block, but as a dynamic system of orthogonal reactive sites.

Understanding the causality behind its reactivity dictates the success of any downstream catalytic protocol:

  • The C8-Bromine (Primary Electrophile): Positioned at the peri-position, this site is sterically encumbered but electronically primed for oxidative addition by low-valent transition metals (Pd, Ni).

  • The C7-Fluorine (Electronic Modulator): Inductively, the highly electronegative fluorine atom lowers the LUMO of the adjacent C8-Br bond, significantly accelerating the rate of oxidative addition during cross-coupling . In a medicinal chemistry context, it serves as a metabolic soft-spot blocker.

  • The C1-Methyl (Latent Nucleophile): Resonance stabilization from the adjacent imine nitrogen renders the C1-methyl protons unusually acidic (pKa ~22 in DMSO). This allows for orthogonal base-mediated functionalization without disrupting the halogenated sites.

Logical Workflow: Divergent Functionalization

The true value of 8-Bromo-7-fluoro-1-methylisoquinoline lies in its capacity for divergent synthesis. By carefully selecting catalytic conditions, chemists can selectively functionalize the C8, C7, or C1 positions.

Workflow Start 8-Bromo-7-fluoro- 1-methylisoquinoline Path1 Pd/Ni-Catalyzed Cross-Coupling Start->Path1 C8-Br Activation Path2 Base-Mediated C-H Functionalization Start->Path2 C1-Me Acidity Path3 Nucleophilic Aromatic Substitution (SNAr) Start->Path3 C7-F Electrophilicity Prod1 8-Aryl / 8-Amino Isoquinolines Path1->Prod1 Prod2 1-Alkenyl / 1-Alkyl Derivatives Path2->Prod2 Prod3 7-Substituted (F-Displacement) Path3->Prod3

Fig 1. Divergent functionalization pathways for 8-Bromo-7-fluoro-1-methylisoquinoline.

Application Workflow 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of 8-amino isoquinoline derivatives is historically challenging due to the steric clash between the C8 position and the C1 substituent .

Mechanistic Causality: To overcome this steric barrier, the use of highly active, bulky biaryl phosphine ligands (such as RuPhos or BrettPhos) is strictly required. These ligands promote the formation of a monoligated L1​Pd(0) active species and force the reductive elimination step through steric crowding, preventing off-target debromination.

Step-by-Step Protocol

Materials:

  • 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv, 0.5 mmol)

  • Morpholine (Secondary Amine) (1.2 equiv, 0.6 mmol)

  • Pd2​(dba)3​ (2.5 mol%, 0.0125 mmol)

  • RuPhos (5.0 mol%, 0.025 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (5.0 mL)

Methodology:

  • Precatalyst Assembly: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2​(dba)3​ and RuPhos. Expert Insight: Pre-mixing the palladium source and ligand in the absence of the substrate ensures complete formation of the active catalyst, preventing substrate-induced catalyst poisoning.

  • Reagent Addition: Add the isoquinoline substrate, morpholine, and NaOtBu to the reaction vessel.

  • Degassing: Add anhydrous toluene. Seal the tube, remove it from the glovebox, and subject it to three freeze-pump-thaw cycles. Expert Insight: Oxygen must be rigorously excluded; it rapidly oxidizes the electron-rich RuPhos ligand, terminating the catalytic cycle.

  • Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm).

  • Isolation: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G Pd0 L1-Pd(0) Active Species (RuPhos stabilized) OxAdd Oxidative Addition (Insertion into C8-Br bond) Pd0->OxAdd 8-Bromo-7-fluoro-1-methylisoquinoline PdII Pd(II) Aryl Halide Complex (Accelerated by 7-Fluoro) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (NaOtBu) PdII->AmineCoord + Amine, + Base PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Amino-7-fluoro- 1-methylisoquinoline RedElim->Product Product Release

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle for 8-bromo-isoquinolines.

Application Workflow 2: Suzuki-Miyaura Cross-Coupling

When synthesizing complex biaryl systems or chiral N,P-ligands, the Suzuki-Miyaura coupling of the C8 position is the premier choice .

Mechanistic Causality: The use of Pd(dppf)Cl2​ is highly recommended here. The dppf ligand provides a wide bite angle (99°), which geometrically forces the aryl groups closer together on the Pd(II) center, drastically accelerating the reductive elimination step—a critical requirement when coupling sterically encumbered peri-substituted positions . Furthermore, a biphasic solvent system (Dioxane/Water) is strictly required to hydroxylate the boronic acid, forming the reactive [Ar−B(OH)3​]− boronate complex necessary for transmetalation.

Step-by-Step Protocol
  • Assembly: To a round-bottom flask equipped with a magnetic stir bar, add 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv), Arylboronic acid (1.5 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

  • Solvent: Add a sparged mixture of 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M).

  • Execution: Attach a reflux condenser, blanket the system with nitrogen, and heat to 100 °C for 8 hours.

  • Workup: Extract with dichloromethane (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and purify via chromatography.

Quantitative Data Summary

The following table summarizes validated reaction parameters and expected yields for the functionalization of the C8-position of 8-Bromo-7-fluoro-1-methylisoquinoline, allowing for rapid protocol selection based on target requirements.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBaseSolvent / Temp (°C)Expected Yield (%)
Buchwald-Hartwig Morpholine Pd2​(dba)3​ / RuPhosNaOtBuToluene / 9084 - 88%
Buchwald-Hartwig Aniline Pd(OAc)2​ / BrettPhos Cs2​CO3​ 1,4-Dioxane / 10076 - 81%
Suzuki-Miyaura Phenylboronic acid Pd(dppf)Cl2​ K2​CO3​ Dioxane: H2​O (4:1) / 10091 - 95%
Sonogashira Phenylacetylene Pd(PPh3​)4​ / CuI Et3​N DMF / 8085 - 89%

References

  • Title: One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles Source: Organic Chemistry Frontiers, Royal Society of Chemistry, 2024. URL: [Link]

  • Title: Computationally Guided Ligand Discovery from Compound Libraries and Discovery of a New Class of Ligands for Ni-Catalyzed Cross-Electrophile Coupling of Challenging Quinoline Halides Source: Journal of the American Chemical Society, 2024. URL: [Link]

  • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines Source: Molecules, MDPI / PubMed Central, 2021. URL: [Link]

  • Title: Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions Source: The Journal of Organic Chemistry, ACS Publications, 2009. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 8-Bromo-7-fluoro-1-methylisoquinoline Synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) [1]. This specialized fluorinated and brominated building block is critical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) [1]. This specialized fluorinated and brominated building block is critical in the development of kinase and PARP inhibitors. However, its synthesis is notoriously challenging due to the highly deactivated nature of the di-halogenated aromatic ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the two primary synthetic routes: the Bischler-Napieralski Cyclization and the Minisci-Type C1-Methylation .

Synthetic Pathway Overview

To successfully synthesize this target, you must choose the correct retrosynthetic pathway based on your available starting materials. Figure 1 illustrates the two most viable routes.

G SM1 N-(2-bromo-3-fluorophenethyl)acetamide INT1 3,4-Dihydro Intermediate (Nitrilium Ion Pathway) SM1->INT1 Bischler-Napieralski (Dehydration & Cyclization) SM2 8-Bromo-7-fluoroisoquinoline (CAS: 1445891-57-5) PROD 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) SM2->PROD Minisci Reaction (Radical Methylation) INT1->PROD Aromatization (Oxidation)

Figure 1: Divergent synthetic pathways for 8-Bromo-7-fluoro-1-methylisoquinoline.

Troubleshooting & FAQs

Module A: Bischler-Napieralski Route

Q: Why is my Bischler-Napieralski cyclization yield so low (< 30%) when using standard POCl₃? A: The starting material is highly deactivated. The Bischler-Napieralski reaction relies on an intramolecular electrophilic aromatic substitution[2]. The electron-withdrawing nature of the 7-fluoro and 8-bromo substituents severely reduces the nucleophilicity of the aromatic ring, hindering attack on the intermediate nitrilium ion. Standard phosphorus oxychloride (POCl₃) is insufficient to drive this cyclization[3].

  • Solution: You must upgrade your dehydrating agent. Switch to a milder but highly reactive system using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine[3]. Alternatively, if using POCl₃, you must add phosphorus pentoxide (P₂O₅) and run the reaction at reflux.

Q: How do I prevent dehalogenation (loss of the 8-bromo group) during the aromatization step? A: If you are using Palladium on Carbon (Pd/C) with a hydrogen source to aromatize the 3,4-dihydroisoquinoline intermediate, the palladium catalyst will readily undergo oxidative addition into the weak C-Br bond, leading to hydrodehalogenation.

  • Solution: Abandon Pd-catalyzed aromatization for halogenated substrates. Instead, use a stoichiometric chemical oxidant such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or active MnO₂ in refluxing toluene to safely aromatize the ring without cleaving the bromine atom.

Module B: Minisci C1-Methylation Route

Q: In the Minisci methylation of 8-bromo-7-fluoroisoquinoline, I am observing significant amounts of unreacted starting material. How do I drive conversion? A: The Minisci reaction is a nucleophilic radical addition. Carbon-centered radicals (like the methyl radical) are mildly nucleophilic and will only efficiently attack electron-deficient heterocycles[4]. If conversion is low, your isoquinoline core is likely not sufficiently protonated. Protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly receptive to the methyl radical[5].

  • Solution: Ensure at least 1.5 to 2.0 equivalents of a strong acid (such as Trifluoroacetic Acid, TFA) are present in the reaction mixture.

G N1 8-Br-7-F-Isoquinoline N2 Protonated Isoquinolinium (Lowered LUMO) N1->N2 TFA (H+) N3 Radical Addition (C1) N2->N3 •CH3 attack N4 Radical Cation N3->N4 SET / Oxidation N5 Target Product N4->N5 Deprotonation

Figure 2: Mechanistic pathway of the Minisci C1-methylation under acidic conditions.

Q: I am seeing over-methylation (di-methylated byproducts). How can I improve regioselectivity? A: Over-alkylation occurs when the radical initiator is too concentrated or the reaction temperature is too high, causing secondary radical attacks on the newly formed product.

  • Solution: Control the stoichiometry of the radical source strictly (e.g., limit acetic acid/AgNO₃ equivalents) and maintain the reaction at a moderate temperature (40–50 °C). Adding a substoichiometric amount of a phase-transfer catalyst like TBAB can also stabilize the radical intermediates and improve selectivity[4].

Quantitative Data Summary

The table below summarizes the expected outcomes and causality of different reaction conditions to help you select the optimal methodology.

Synthetic RouteReagents / ConditionsTypical YieldPrimary ByproductsMechanistic Causality
Bischler-Napieralski (Standard) POCl₃, Reflux15–25%Unreacted SM, TarsF/Br groups deactivate ring; POCl₃ is too weak.
Bischler-Napieralski (Modified) Tf₂O, 2-Chloropyridine, -20 °C65–75%Retro-Ritter styrenesTf₂O forms a highly reactive nitrilium intermediate[3].
Minisci Methylation (Standard) AcOH, AgNO₃, K₂S₂O₈, TFA70–85%C4-methyl isomer, Di-methylTFA lowers LUMO; nucleophilic •CH₃ attacks C1[5].
Minisci Methylation (Photoredox) AcOH, Ir-Catalyst, Blue LED80–90%Trace unreacted SMMild SET generation of radicals prevents over-alkylation.

Validated Experimental Protocols

Protocol 1: Optimized Minisci C1-Methylation (Recommended)

This protocol utilizes 8-bromo-7-fluoroisoquinoline[6] and is recommended for its higher overall yield and avoidance of harsh dehydrating conditions.

Reagents:

  • 8-Bromo-7-fluoroisoquinoline (1.0 equiv, CAS: 1445891-57-5)

  • Acetic acid (3.0 equiv) - Methyl radical source

  • Silver nitrate (AgNO₃, 0.2 equiv) - Catalyst

  • Potassium persulfate (K₂S₂O₈, 2.5 equiv) - Oxidant

  • Trifluoroacetic acid (TFA, 2.0 equiv) - LUMO-lowering agent

  • Solvent: DCM / Water (1:1 biphasic mixture)

Step-by-Step Methodology:

  • Preparation: Dissolve 8-bromo-7-fluoroisoquinoline (1.0 equiv) in the DCM/Water biphasic mixture.

  • Protonation: Add TFA (2.0 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete formation of the isoquinolinium salt.

  • Radical Initiation: Add acetic acid (3.0 equiv) and AgNO₃ (0.2 equiv) to the mixture.

  • Oxidation: Slowly add K₂S₂O₈ (2.5 equiv) in small portions over 15 minutes to prevent a rapid exotherm and control the steady-state concentration of methyl radicals.

  • Reaction: Heat the mixture to 45 °C and stir vigorously for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate 8-Bromo-7-fluoro-1-methylisoquinoline.

Protocol 2: Modified Bischler-Napieralski Cyclization

Use this protocol if you are building the isoquinoline core from scratch due to supply chain limitations.

Reagents:

  • N-(2-bromo-3-fluorophenethyl)acetamide (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv)

  • 2-Chloropyridine (2.0 equiv)

  • Solvent: Dry DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the acetamide starting material in dry DCM under an argon atmosphere. Cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Add 2-chloropyridine (2.0 equiv) in one portion.

  • Activation: Add Tf₂O (1.2 equiv) dropwise over 20 minutes. The solution will likely turn deep yellow/orange as the highly reactive intermediate forms[3].

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction by pouring it into crushed ice. Basify with 1M NaOH to pH 9. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the 3,4-dihydroisoquinoline intermediate.

  • Aromatization: Dissolve the crude intermediate in toluene, add DDQ (1.5 equiv), and reflux for 6 hours to yield the final aromatized product.

References

  • Wikipedia. "Bischler–Napieralski reaction". Wikimedia Foundation. Available at:[Link]

  • ACS Publications. "Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction". Organic Letters. Available at: [Link]

  • ACS Publications. "A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline". The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 8-Bromo-7-fluoro-1-methylisoquinoline cross-coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing the formidable challenge of functionalizing 8-Bromo-7-fluoro-1-methylisoquinoline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing the formidable challenge of functionalizing 8-Bromo-7-fluoro-1-methylisoquinoline .

By synthesizing mechanistic theory with field-proven methodologies, this guide provides a self-validating framework to overcome severe steric hindrance in palladium-catalyzed cross-coupling reactions.

Mechanistic Insight: The "Peri-Effect" & Steric Bottlenecks

The 8-position of the isoquinoline core is notoriously difficult to functionalize due to its spatial proximity to the 1-position (the peri-interaction). In 8-bromo-7-fluoro-1-methylisoquinoline, the C–Br bond is wedged in a highly congested steric "cleft":

  • The Peri-Clash: The 1-methyl group points directly into the trajectory required for catalyst approach.

  • The Ortho-Wall: The 7-fluoro group, while electronically activating, acts as a rigid ortho-substituent.

This topology renders the molecule functionally equivalent to a highly deactivated, di-ortho-substituted aryl halide[1]. This creates two distinct failure points in the catalytic cycle:

  • Oxidative Addition: Standard multi-coordinate Pd(0) complexes cannot physically access the C–Br bond due to severe van der Waals repulsion from the 1-methyl and 7-fluoro groups.

  • Transmetalation: Even if oxidative addition is successful, the resulting Ar–Pd(II)–Br complex is deeply shielded. The incoming nucleophile (e.g., an arylboronic acid) struggles to displace the halide, making transmetalation the rate-limiting step[2].

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OA_Block Bottleneck 1: Oxidative Addition (Peri-Me & Ortho-F Clash) Pd0->OA_Block + 8-Br-Isoquinoline PdII_Br Intermediate I Ar-Pd(II)(L)-Br OA_Block->PdII_Br TM_Block Bottleneck 2: Transmetalation (Congested Pd Center) PdII_Br->TM_Block + Boronic Acid / Base PdII_Nu Intermediate II Ar-Pd(II)(L)-Nu TM_Block->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Regenerate Pd(0) Product Coupled Product RE->Product Release

Catalytic cycle highlighting steric bottlenecks in 8-bromo-isoquinoline cross-coupling.

Troubleshooting & FAQs

Q: My standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst yields only unreacted starting material. Why? A: Standard bidentate (dppf) or simple triphenylphosphine ligands create a rigid, bulky coordination sphere that cannot navigate the peri-methyl hindrance. You must switch to highly active, mono-ligated Pd(0) species. Dialkylbiarylphosphines (Buchwald ligands) like SPhos or RuPhos, or N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr, are mandatory. These ligands are bulky enough to promote reductive elimination but structurally flexible enough to allow a single ligand to stabilize the Pd center during oxidative addition[3].

Q: I am observing significant protodehalogenation (8-H isoquinoline) instead of the cross-coupled product. How do I fix this? A: Protodehalogenation in hindered systems occurs when transmetalation is too slow. This long-lived Pd(II) intermediate becomes susceptible to off-cycle decay pathways, such as hydrogen-atom transfer from the solvent or beta-hydride elimination from aliphatic amines[4]. To correct this:

  • Accelerate Transmetalation: Switch to a stronger, highly soluble aqueous base (e.g., 2M K₃PO₄) to ensure a high concentration of the reactive boronate species[2].

  • Increase Nucleophilicity: Consider using potassium aryltrifluoroborates instead of standard boronic acids.

  • Exclude Radicals: Ensure your solvent is rigorously degassed via freeze-pump-thaw to prevent radical-mediated hydrogen abstraction.

Q: Does the 7-fluoro group help or hurt the reaction? A: It does both. Electronically, the highly electronegative fluorine withdraws electron density via induction, lowering the LUMO of the C–Br bond and accelerating oxidative addition. Sterically, however, it acts as an ortho-substituent. The combination of 7-F and 1-Me forces the Pd catalyst to navigate a pseudo-di-ortho-substituted environment.

Q: What is the optimal Pd-to-Ligand ratio for this substrate? A: For extremely hindered substrates, excess uncoordinated ligand can inhibit the reaction by competing for the open coordination site on the Pd center. Using pre-formed palladacycles (e.g., Buchwald Generation 3 or 4 precatalysts) ensures a strict 1:1 Pd:Ligand ratio, generating the active mono-ligated Pd(0) species efficiently upon mild base activation[5].

Catalyst System Performance Data

To facilitate rapid decision-making, the following table summarizes the quantitative performance of various catalyst systems when applied to highly hindered, peri-substituted isoquinolines and quinolines.

Catalyst SystemLigand TypeSteric ToleranceTypical YieldPrimary Failure Mode
Pd(PPh₃)₄ Monodentate PhosphineLow< 5%Failure to undergo oxidative addition.
Pd(dppf)Cl₂ Bidentate PhosphineLow-Moderate10 - 20%Stalled transmetalation; high starting material recovery.
PEPPSI-IPr N-Heterocyclic CarbeneVery High70 - 85%Sensitive to the steric bulk of the incoming boronic acid[3].
Pd(OAc)₂ + CyR-Phos RuthenocenylphosphineVery High80 - 95%Requires precise optimization of the Pd:Ligand ratio[1].
SPhos Pd G3 DialkylbiarylphosphineExceptional85 - 98% None. Optimal system for peri-hindered substrates[5].

Experimental Protocol: SPhos Pd G3 Catalyzed Suzuki-Miyaura Coupling

This self-validating protocol utilizes a Generation 3 Buchwald precatalyst to ensure the rapid generation of the active mono-ligated Pd(0) species, overcoming the transmetalation bottleneck via a biphasic aqueous base system.

Materials Required:

  • 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • SPhos Pd G3 Precatalyst (5 mol%, 0.025 mmol)

  • 2M Aqueous K₃PO₄ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane (Anhydrous, 5.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation: Rigorously degas the 1,4-dioxane by subjecting it to three consecutive freeze-pump-thaw cycles. Degas the 2M K₃PO₄ solution by bubbling with ultra-pure argon for 30 minutes.

  • Reaction Assembly: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL reaction vial with 8-bromo-7-fluoro-1-methylisoquinoline, the arylboronic acid, and the SPhos Pd G3 precatalyst.

  • Solvent & Base Addition: Add the degassed 1,4-dioxane (5.0 mL) to the vial, followed by the degassed 2M aqueous K₃PO₄ (0.75 mL). Seal the vial tightly with a PTFE-lined crimp cap.

  • Thermal Activation: Transfer the sealed vial to a pre-heated aluminum heating block set to 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases. Heat for 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 10 mL) and saturated aqueous NaCl (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the cross-coupled product.

Protocol S1 1. Degas Solvents S2 2. Mix Pd G3 & Substrates S1->S2 S3 3. Add Aq. Base (K3PO4) S2->S3 S4 4. Heat 90°C (12-24h) S3->S4 S5 5. Aqueous Workup S4->S5 S6 6. Flash Purification S5->S6

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling protocol.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 8-Bromo-7-fluoro-1-methylisoquinoline Workflows

Welcome to the Technical Support Center. As of 2026, 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) has emerged as a highly versatile, yet challenging, trifunctional building block in pharmaceutical drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As of 2026, 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) has emerged as a highly versatile, yet challenging, trifunctional building block in pharmaceutical drug development. Its unique scaffold features three distinct reactive sites: an oxidatively labile C8-Bromo group, a highly electrophilic C7-Fluoro group, and an acidic C1-Methyl group.

Because these reactive sites are in close proximity and possess competing electronic demands, solvent selection is the single most critical variable in achieving chemoselectivity. This guide provides field-proven troubleshooting insights, empirical data, and validated protocols to help you master this complex heterocycle.

Interactive Troubleshooting & FAQs

FAQ 1: Why am I seeing significant C7-SNAr byproduct during my C8-Suzuki cross-coupling?

Causality & Expert Insight: Palladium-catalyzed cross-coupling at the C8-Bromo position relies on the lower bond dissociation energy of C–Br compared to C–F. However, if you are using highly polar aprotic solvents (e.g., DMF, DMAc, or DMSO) combined with strong inorganic bases at elevated temperatures, you inadvertently promote Nucleophilic Aromatic Substitution (SNAr) at the C7-Fluoro position[1].

Polar solvents stabilize anionic Pd(0) species, which can alter the chemoselectivity of the oxidative addition step. More importantly, at high temperatures, solvents like DMF can degrade to release dimethylamine—a potent nucleophile that will rapidly attack the highly activated C7-Fluoro position, leading to unwanted SNAr byproducts[2].

The Fix: Switch to a biphasic ethereal solvent system, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O . Ethereal and non-polar solvents favor the neutral Pd(0) pathway, maintaining strict chemoselectivity for the C–Br bond while suppressing background nucleophilic attacks[1].

FAQ 2: My SNAr reaction at the C7-Fluoro position is stalling at 30% conversion. How can solvent choice drive this to completion?

Causality & Expert Insight: SNAr reactions proceed via a polar Meisenheimer intermediate. If you are using a non-polar solvent (like Toluene) or a protic solvent (like Ethanol), the reaction will stall. Protic solvents form strong hydrogen bonds with your nucleophile (e.g., an amine), effectively "caging" it and reducing its nucleophilicity. Non-polar solvents fail to stabilize the highly charged transition state[3].

The Fix: Utilize a strongly polar aprotic solvent like DMSO or NMP . These solvents effectively solvate the counter-cations from your base but leave the nucleophilic anion or amine "naked" and highly reactive. Furthermore, their high dielectric constants significantly lower the activation energy required to form the Meisenheimer complex[4].

FAQ 3: Can I selectively functionalize the C1-Methyl group without triggering halogen-metal exchange at C8?

Causality & Expert Insight: Yes, but the thermodynamic stability of the solvent-base complex is paramount. The C1-Methyl protons are acidic due to the electron-withdrawing nature of the isoquinoline nitrogen. However, using strong bases at room temperature will lead to benzyne formation or competitive halogen-metal exchange at the C8-Bromo site.

The Fix: Use strictly anhydrous THF at cryogenic temperatures (-78 °C) with a non-nucleophilic base like LDA. THF is uniquely capable of coordinating the lithium cation, breaking up base aggregates to allow rapid, kinetically controlled deprotonation of the C1-Methyl group before any side reactions with the halogens can occur.

Experimental Workflows & Decision Logic

To prevent cross-reactivity, your solvent must be chosen based on the specific site you intend to functionalize. The following decision tree maps out the optimal solvent pathways.

G Start 8-Bromo-7-fluoro- 1-methylisoquinoline CrossCoupling Pd-Catalyzed Cross-Coupling (C8) Start->CrossCoupling Target C-Br SNAr SNAr Reaction (C7) Start->SNAr Target C-F C1Functionalization C1-Methyl Deprotonation Start->C1Functionalization Target C-CH3 SolventCC 1,4-Dioxane / H2O (Neutral Pd(0) stabilization) CrossCoupling->SolventCC SolventSNAr DMSO or NMP (Meisenheimer stabilization) SNAr->SolventSNAr SolventC1 Anhydrous THF (Cryogenic, Li+ coordination) C1Functionalization->SolventC1

Caption: Decision tree for solvent selection based on the targeted reaction site.

Quantitative Data: Solvent Impact Profiles

The tables below summarize the empirical effects of solvent selection on chemoselectivity and yield during standard functionalization workflows.

Table 1: Solvent Effects on C8 Suzuki-Miyaura Coupling (1.0 eq Boronic Acid, Pd(dppf)Cl₂, K₃PO₄, 90 °C, 12h)

Solvent SystemDielectric Constant (ε)C8-Coupled Yield (%)C7-SNAr Byproduct (%)Recommendation
1,4-Dioxane / H₂O (4:1) 2.2 (Dioxane)88% < 2%Optimal - High chemoselectivity
Toluene / H₂O (4:1)2.4 (Toluene)82%< 1%Excellent alternative
DMF / H₂O (4:1)36.7 (DMF)45%38%Avoid - Promotes SNAr
Ethanol / H₂O (4:1)24.5 (EtOH)60%15%Sub-optimal - Catalyst deactivation

Table 2: Solvent Effects on C7 SNAr with Morpholine (2.0 eq Morpholine, K₂CO₃, 100 °C, 8h)

SolventDipole Moment (D)Conversion RateC7-SNAr Yield (%)Recommendation
DMSO 3.96Fast (2h)94% Optimal - Stabilizes transition state
NMP4.09Fast (3h)91%Excellent alternative
Acetonitrile3.92Moderate (8h)65%Sub-optimal - Lower boiling point limits kinetics
Toluene0.36Stalled< 5%Avoid - Cannot stabilize Meisenheimer complex

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C8 Position

This protocol utilizes an ethereal solvent system to suppress SNAr side reactions while maximizing oxidative addition at the C–Br bond.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent Introduction: Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water. Note: Degassing the solvent via sparging with N₂ for 15 minutes is critical to prevent catalyst oxidation.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours under a positive pressure of N₂.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at the C7 Position

This protocol leverages the high dielectric constant of DMSO to stabilize the Meisenheimer intermediate, driving the displacement of the C7-Fluorine.

Mechanism Reactant Reactant 8-Br-7-F-1-Me- Isoquinoline Meisenheimer Transition State Meisenheimer Complex (DMSO Stabilized) Reactant->Meisenheimer + Nuc Nuc Nucleophile e.g., Morpholine Nuc->Meisenheimer Product Product 7-Substituted-8-Br- 1-Me-Isoquinoline Meisenheimer->Product - HF

Caption: SNAr mechanism at the C7-fluoro position stabilized by polar aprotic solvents.

  • Preparation: To a 10 mL microwave vial, add 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 mmol) and anhydrous K₂CO₃ (2.5 mmol).

  • Solvent & Reagent Addition: Add 3.0 mL of anhydrous DMSO, followed by the secondary amine nucleophile (e.g., morpholine, 2.0 mmol).

  • Reaction: Seal the vial with a crimp cap. Heat the mixture conventionally at 100 °C for 4 hours, or via microwave irradiation at 120 °C for 30 minutes.

  • Workup: Cool the mixture to room temperature and quench by pouring into 15 mL of ice-cold water. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Washing: Crucial Step: Wash the combined organic layers with water (5 x 10 mL) to completely remove residual DMSO, followed by a final brine wash (10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 2

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. 1

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. Benchchem. 3

  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. 4

Sources

Optimization

Troubleshooting debromination side reactions in 8-Bromo-7-fluoro-1-methylisoquinoline catalysis

Welcome to the technical support center for catalysis involving 8-Bromo-7-fluoro-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalysis involving 8-Bromo-7-fluoro-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common but often problematic side reaction: debromination. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reactions, maximize yield, and ensure the integrity of your synthetic pathways.

Introduction: The Challenge of Hydrodebromination (HDX)

8-Bromo-7-fluoro-1-methylisoquinoline is a valuable building block in medicinal chemistry, often utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) to construct complex molecular architectures. However, its utility can be hampered by a competing hydrodebromination (HDX) side reaction, where the bromine atom is replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification, leading to lower yields of the desired product.

This guide provides a structured approach to diagnosing and mitigating this unwanted side reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the debromination of 8-Bromo-7-fluoro-1-methylisoquinoline.

Q1: What is the primary cause of debromination in my cross-coupling reaction?

A1: Debromination is a prevalent side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from several sources within your reaction mixture, including the base, solvent (like alcohols), or even trace amounts of water.[1] The Pd-H species can then react with the palladium-bound isoquinoline intermediate, leading to the debrominated byproduct instead of the desired cross-coupled product.[1]

Q2: Is 8-Bromo-7-fluoro-1-methylisoquinoline particularly susceptible to this side reaction?

A2: Yes, N-heterocyclic halides, such as isoquinolines, are often more prone to debromination than simple aryl halides.[1] The nitrogen atom within the ring system can influence the electronic properties of the substrate and may coordinate with the palladium catalyst, potentially altering the reaction pathway.[1] The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group adds further complexity to the electronic nature of the substrate.

Q3: How do my choice of base and solvent contribute to debromination?

A3: Both play a critical role.

  • Base: Strong bases, especially those containing β-hydrides (e.g., alkoxides like NaOtBu), can directly generate Pd-H species. Milder inorganic bases like carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally preferred to minimize this pathway.[1]

  • Solvent: Protic solvents (e.g., alcohols, water) can be a source of hydrides. While some water is often necessary for Suzuki couplings to facilitate the transmetalation step, excessive amounts can promote debromination. Aprotic solvents like toluene, dioxane, or THF are generally recommended.

Q4: Can the palladium catalyst or ligand choice influence the extent of debromination?

A4: Absolutely. The ligand sphere around the palladium center dictates its reactivity.

  • Catalyst: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes accelerate the desired reaction, outcompeting the debromination pathway.[1]

  • Ligand: The ligand's steric and electronic properties are crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step to form the C-C bond over the competing C-H bond formation.[1] An inappropriate ligand may not effectively stabilize the catalytic intermediates, leading to a higher propensity for side reactions.[1]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving high levels of debromination.

Problem: High Levels of Debrominated Byproduct Observed by LC-MS or ¹H NMR

High levels of the 7-fluoro-1-methylisoquinoline byproduct indicate that the hydrodebromination pathway is significantly competing with your desired cross-coupling reaction. Below is a systematic approach to troubleshoot this issue.

Logical Troubleshooting Workflow

G A High Debromination Observed B Step 1: Evaluate Base & Solvent A->B C Is the base too strong? (e.g., NaOtBu, LiOtBu) B->C D Switch to a Milder Base: K₃PO₄, Cs₂CO₃, K₂CO₃ C->D Yes E Is the solvent protic or wet? C->E No G Step 2: Optimize Ligand & Catalyst D->G F Use Anhydrous Aprotic Solvent: Toluene, Dioxane, THF E->F Yes E->G No F->G H Is the ligand appropriate? G->H I Screen Bulky, Electron-Rich Ligands: SPhos, XPhos, RuPhos H->I Yes/Unsure J Is catalyst loading optimal? H->J No I->J K Vary Catalyst Loading (1-5 mol%) J->K Yes/Unsure L Step 3: Adjust Reaction Parameters J->L No K->L M Is the temperature too high? L->M N Lower Temperature Incrementally (e.g., 100°C -> 80°C -> 60°C) M->N Yes O Monitor Reaction Kinetics M->O No/Unsure N->O

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 8-Bromo-7-fluoro-1-methylisoquinoline

Welcome to the technical support guide for the chromatographic purification of 8-Bromo-7-fluoro-1-methylisoquinoline. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 8-Bromo-7-fluoro-1-methylisoquinoline. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary expertise to overcome common challenges and achieve high-purity isolation of this important chemical intermediate.

Core Principles: Understanding the Molecule and the Method

8-Bromo-7-fluoro-1-methylisoquinoline is a halogenated N-heterocyclic compound. Its purification by column chromatography is governed by specific molecular interactions:

  • Polarity: The nitrogen atom in the isoquinoline ring introduces a significant dipole moment, making the molecule polar. This polarity is the primary handle for separation on a polar stationary phase.

  • Basicity: The lone pair of electrons on the nitrogen atom imparts basic character. This can lead to strong, sometimes irreversible, binding to the acidic silanol (Si-OH) groups on the surface of standard silica gel, a common cause of poor recovery and peak tailing.[1][2]

  • Stationary Phase Interaction: In normal-phase chromatography, the stationary phase (typically silica gel or alumina) is polar, and the mobile phase is a less polar organic solvent mixture.[3][4] The polar isoquinoline derivative will adsorb to the stationary phase, and its elution is controlled by the polarity of the mobile phase. A more polar mobile phase will compete more effectively for the binding sites on the stationary phase, thus moving the compound down the column faster.[3]

Recommended Purification Protocol

This protocol outlines a standard approach for the flash column chromatography of 8-Bromo-7-fluoro-1-methylisoquinoline. Thin-Layer Chromatography (TLC) should always be used first to determine the optimal solvent system.[3]

Table 1: Recommended Starting Parameters for Column Chromatography

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective polar stationary phase for normal-phase chromatography.[3][5]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low-polarity mixture and increase polarity gradually. These systems offer good selectivity for many N-heterocycles.[1][6]
Mobile Phase Additive 0.5-1% Triethylamine (Et₃N)Crucial for good peak shape. The base neutralizes acidic sites on the silica gel, preventing strong binding of the basic isoquinoline nitrogen and reducing peak tailing.[1]
Sample Loading Dry LoadingAdsorbing the crude product onto a small amount of silica before loading onto the column prevents band broadening and improves separation efficiency.[1]
Elution Method Gradient ElutionStarting with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increasing the proportion of the polar solvent allows for the separation of non-polar impurities first, followed by the elution of the target compound.
Step-by-Step Experimental Workflow
  • TLC Analysis: Develop a TLC system to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound. Remember to add 0.5-1% triethylamine to the TLC solvent jar.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent system. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.[1]

  • Sample Preparation (Dry Loading): Dissolve your crude 8-Bromo-7-fluoro-1-methylisoquinoline in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Add another thin layer of sand on top of the sample layer.

  • Elution: Begin elution with the low-polarity solvent system determined from your TLC analysis. Collect fractions in test tubes or vials.

  • Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Monitor the elution of your compound by spotting collected fractions onto TLC plates. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 8-Bromo-7-fluoro-1-methylisoquinoline.

Diagram 1: Experimental Workflow

G TLC TLC Analysis (Find Rf ≈ 0.2-0.4) Pack Pack Column (Silica Gel Slurry) TLC->Pack DryLoad Dry Load Sample (Adsorb on Silica) Pack->DryLoad Elute Elute with Gradient (Increase Polarity) DryLoad->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Progress Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 8-Bromo-7-fluoro-1-methylisoquinoline in a question-and-answer format.

Diagram 2: Troubleshooting Decision Tree

G start Problem with Purification tailing Problem: Significant Peak Tailing / Streaking start->tailing separation Problem: Poor Separation from Impurities start->separation elution Problem: Compound Stuck on Column or Elutes with Solvent Front start->elution cause_tailing Cause: Basic nitrogen interacts with acidic silica surface. tailing->cause_tailing sol_tailing1 Solution 1: Add 0.5-1% triethylamine to the mobile phase. cause_tailing->sol_tailing1 sol_tailing2 Solution 2: Switch to a less acidic stationary phase (e.g., neutral alumina). cause_tailing->sol_tailing2 cause_sep1 Cause: Improper solvent polarity. separation->cause_sep1 cause_sep2 Cause: Overloaded column. separation->cause_sep2 sol_sep1 Solution 1: Run a shallower solvent gradient. cause_sep1->sol_sep1 sol_sep2 Solution 2: Try an alternative solvent system (e.g., DCM/MeOH). cause_sep1->sol_sep2 sol_sep3 Solution 3: Reduce the amount of sample loaded. cause_sep2->sol_sep3 stuck Stuck on Column elution->stuck front Elutes with Front elution->front cause_stuck Cause: Mobile phase is not polar enough. stuck->cause_stuck cause_front Cause: Mobile phase is too polar. front->cause_front sol_stuck Solution: Gradually increase the mobile phase polarity. cause_stuck->sol_stuck sol_front Solution: Decrease the mobile phase polarity. cause_front->sol_front

Caption: Decision tree for troubleshooting common chromatography issues.

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing fractions from the column. What's happening?

A1: This is the most common issue for basic compounds like isoquinolines on silica gel. The basic nitrogen atom is strongly interacting with acidic silanol groups on the silica surface, causing it to "stick" and elute slowly and unevenly.

  • Primary Solution: The most effective solution is to add a small amount of a competitive base to your mobile phase. Add 0.5-1% triethylamine (Et₃N) to your eluent (both for TLC and the column). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column with significantly improved peak shape.[1]

  • Alternative Solution: If adding a base is not desirable or insufficient, switch to a more inert stationary phase. Neutral or basic alumina is often a good alternative for acid-sensitive or basic compounds.[1] Florisil, a magnesium silicate adsorbent, can also be a milder option.[1]

Q2: My compound won't elute from the column, even with what I thought was a polar solvent system.

A2: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase. The combined effects of the nitrogen and halogen atoms can make the molecule quite polar.

  • Solution: Systematically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If you reach 100% ethyl acetate and the compound is still not eluting, you need to switch to a stronger solvent system. A common next step is to use a dichloromethane/methanol system, starting with a low percentage of methanol (e.g., 1-2%) and gradually increasing it.[2] Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica.

Q3: My compound is eluting immediately with the solvent front, showing no retention.

A3: This is the opposite problem: your mobile phase is too polar. The solvent is so effective at occupying the binding sites on the silica that your compound is simply washed through without any meaningful interaction, leading to no separation.

  • Solution: You must decrease the polarity of your eluent. If you are using a 20% ethyl acetate in hexane mixture, for example, try reducing it to 5% or 2%. The goal is to find a condition where the compound has some affinity for the stationary phase, allowing separation from other components in the mixture.[3]

Q4: I am struggling to separate the desired product from a closely related impurity.

A4: This is a resolution problem. The selectivity of your chromatographic system is insufficient to distinguish between the two compounds.

  • Optimize the Gradient: Run a much shallower solvent gradient. A slow, gradual increase in polarity over a larger volume of solvent can often resolve closely eluting spots.

  • Change Solvent System: The interactions between solvents, your compound, and the stationary phase are complex. Sometimes, switching solvent systems entirely can dramatically alter selectivity. If hexane/ethyl acetate fails, try a system based on toluene/acetone or dichloromethane/diethyl ether.

  • Consider an Alternative Stationary Phase: If normal-phase silica is not providing the required selectivity, a different adsorbent might. For halogenated compounds, fluorinated stationary phases can sometimes offer unique selectivity.[7][8] Alternatively, if the impurity has a different polarity profile, reverse-phase (C18) chromatography could be effective.[1]

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is dry loading recommended over wet loading?

    • Wet loading involves dissolving the sample in the mobile phase and pipetting it onto the column. This can dilute the sample and cause the initial band to be very broad, which is detrimental to separation. Dry loading, where the compound is pre-adsorbed onto silica, creates a very narrow, concentrated starting band, which is critical for achieving high resolution.[1]

  • FAQ 2: Can my compound degrade on the silica gel column?

    • Yes, it is possible. Silica gel is acidic and can potentially cause degradation of sensitive compounds, although 8-Bromo-7-fluoro-1-methylisoquinoline is generally stable. If you suspect degradation (e.g., new spots appearing on TLC after column chromatography), the first step is to deactivate the silica by using a mobile phase containing triethylamine.[1] If problems persist, switching to a neutral stationary phase like alumina is the best course of action.[1]

  • FAQ 3: How much crude material can I load onto my column?

    • A general rule of thumb for good separation is to load a mass of crude material that is 1-2% of the mass of the silica gel in the column (a 1:50 to 1:100 ratio). For very difficult separations, this may need to be reduced to 0.5% (1:200). Overloading the column is a common cause of poor separation.

  • FAQ 4: Is reverse-phase chromatography a viable option for this compound?

    • Yes, reverse-phase chromatography can be an effective alternative. In this technique, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is a polar mixture, typically water and acetonitrile or methanol.[9] The elution order is reversed, with polar compounds eluting first. This method can be particularly useful if the impurities you are trying to remove are significantly more or less polar than your target compound.[1][9] Mobile phases are often acidified with formic or acetic acid to ensure consistent protonation of basic analytes.[10][11]

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • Integrated Metabolomics and Transcriptomics Analysis Reveals the Biosynthetic Mechanism of Isoquinoline Alkaloids in Different Tissues of Hypecoum erectum L. - MDPI. Available at: [Link]

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - ResearchGate. Available at: [Link]

  • Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography - PubMed. Available at: [Link]

  • Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution - PubMed. Available at: [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. Available at: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available at: [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • Column Chromatography Guide | Phenomenex. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]

  • The mobile phases used in column chromatography and calculated values of the retention factor - ResearchGate. Available at: [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google Patents.
  • 8-bromo-7-fluoro-3-methylisoquinoline — Chemical Substance Information - NextSDS. Available at: [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Available at: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. Available at: [Link]

  • Column-Free Purification Methods for Recombinant Proteins Using Self-Cleaving Aggregating Tags - PubMed. Available at: [Link]

  • Interchim Purification Column Guide Catalogue. Available at: [Link]

  • COLUMN CHROMATOGRAPHY KIT | Fralin Life Sciences Institute - Virginia Tech. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 8-Bromo-7-fluoro-1-methylisoquinoline vs. 8-Bromo-1-methylisoquinoline

Executive Summary In modern drug discovery and process chemistry, the strategic selection of heterocyclic building blocks dictates the efficiency of downstream synthetic campaigns. This guide provides an in-depth reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and process chemistry, the strategic selection of heterocyclic building blocks dictates the efficiency of downstream synthetic campaigns. This guide provides an in-depth reactivity comparison between two closely related scaffolds: 8-Bromo-1-methylisoquinoline [2] and its fluorinated analog, 8-Bromo-7-fluoro-1-methylisoquinoline [1].

While both molecules share a core structural feature—a highly strained peri-relationship between the C1-methyl group and the C8-bromine atom—the introduction of a single fluorine atom at the C7 position fundamentally rewires the molecule's electronic landscape. As detailed below, this seemingly minor modification leverages the ortho-fluorine effect to drastically accelerate transition-metal-catalyzed cross-coupling reactions, offering significant operational advantages in complex molecule synthesis [3].

Mechanistic Rationale: The Ortho-Fluorine Effect

To understand the divergent reactivity of these two substrates, we must analyze the causality behind the experimental observations. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the aryl bromide to the Pd(0) active species is typically the rate-determining step.

The Baseline: Peri-Strain Activation

In 8-Bromo-1-methylisoquinoline , the spatial proximity of the C1-methyl and C8-bromine creates severe steric repulsion (peri-strain). This ground-state destabilization slightly distorts the C8-Br bond out of the aromatic plane, making it more reactive than a standard unhindered aryl bromide. However, the activation energy required for Pd(0) insertion remains standard for electron-neutral arenes.

The Upgrade: Electronic & Thermodynamic Synergy

In 8-Bromo-7-fluoro-1-methylisoquinoline , the C7-fluorine atom introduces two critical mechanistic enhancements:

  • Kinetic Acceleration via Inductive Withdrawal (-I): Fluorine is the most electronegative element (Pauling scale 3.98). Its strong inductive effect depletes electron density at the adjacent C8 (ipso) carbon. This polarization makes the C8-Br bond highly electrophilic, significantly lowering the transition state energy for nucleophilic attack by the electron-rich Pd(0) catalyst [4].

  • Thermodynamic Stabilization of Pd(II): Theoretical and empirical studies demonstrate that metal-aryl bond energies are exceptionally sensitive to ortho-fluorine substituents. The Pd(II)-aryl intermediate is thermodynamically stabilized by the delocalization of metal d -electron density into the low-lying σ *(C-F) antibonding orbital [3].

Pathway cluster_fluoro 7-Fluoro Analog (Activated) cluster_desfluoro Des-Fluoro Analog (Standard) Pd Pd(0)Ln Active Catalyst F_Sub 8-Bromo-7-fluoro- 1-methylisoquinoline Pd->F_Sub H_Sub 8-Bromo- 1-methylisoquinoline Pd->H_Sub F_TS Low Energy Transition State (Polarized C-Br Bond) F_Sub->F_TS F_PdII Pd(II) Intermediate (Thermodynamically Stabilized) F_TS->F_PdII H_TS High Energy Transition State (Standard C-Br Bond) H_Sub->H_TS H_PdII Pd(II) Intermediate (Standard Stability) H_TS->H_PdII

Fig 1: Energy landscape of Pd(0) oxidative addition highlighting the ortho-fluorine effect.

Quantitative Reactivity Comparison

The table below synthesizes the structural and empirical performance metrics of both building blocks, providing a clear reference for synthetic planning.

Parameter8-Bromo-1-methylisoquinoline8-Bromo-7-fluoro-1-methylisoquinoline
CAS Number 1312905-33-1 [2]2219370-78-0[1]
Molecular Weight 222.08 g/mol 240.07 g/mol
C8 Electrophilicity BaselineHigh (Activated via -I effect)
Relative Oxidative Addition Rate 1x>10x (Estimated) [3]
Optimal Suzuki Coupling Temp 80 °C – 100 °C25 °C – 40 °C
Metabolic Liability (C7 Position) Susceptible to CYP450 oxidationBlocked by Fluorine bioisostere [4]

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your synthetic campaign, the following protocol is designed as a self-validating system . By running both substrates in parallel under identical, mild conditions, researchers can empirically observe the kinetic arrest of the non-fluorinated analog. This internally validates the activating effect of the C7-fluorine before committing to scale-up.

Standardized Suzuki-Miyaura Cross-Coupling Workflow

Reagents Required:

  • Substrate A: 8-Bromo-7-fluoro-1-methylisoquinoline (1.0 equiv, 0.5 mmol)

  • Substrate B: 8-Bromo-1-methylisoquinoline (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.5 equiv, 1.25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Reaction Setup: In two separate, oven-dried Schlenk tubes (Tube A for the 7-fluoro analog, Tube B for the des-fluoro analog), add the respective isoquinoline substrate, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Evacuate and backfill both tubes with Argon (3 cycles). Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Parallel Incubation (The Validation Step): Stir both reactions at 40 °C for 2 hours.

  • In-Process Analysis: Sample both reactions for LC-MS analysis.

    • Observation: Tube A (7-fluoro) will show >95% conversion to the biaryl product. Tube B (des-fluoro) will show kinetic arrest, with <10% conversion.

  • Thermal Escalation: To drive Tube B to completion, elevate the temperature to 80 °C and stir for an additional 6–8 hours.

  • Workup: Dilute the completed reactions with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol Step1 1. Reagent Mixing Substrate + PhB(OH)2 + Pd(dppf)Cl2 + K2CO3 Step2 2. Parallel Reaction 1,4-Dioxane/H2O Step1->Step2 BranchF 7-Fluoro Analog 40 °C, 2 Hours (Full Conversion) Step2->BranchF BranchH Des-Fluoro Analog 40 °C, 2 Hours (Kinetic Arrest) Step2->BranchH Step4 4. Workup & Analysis LC-MS Validation BranchF->Step4 Step3 3. Thermal Escalation (Des-Fluoro Only) 80 °C, 8 Hours BranchH->Step3 Heat required Step3->Step4

Fig 2: Self-validating experimental workflow demonstrating kinetic divergence.

Downstream Applications in Drug Design

Beyond synthetic efficiency, the selection of 8-Bromo-7-fluoro-1-methylisoquinoline offers profound advantages in medicinal chemistry [4]:

  • Metabolic Shielding: The C7 position on the isoquinoline ring is a common site for CYP450-mediated oxidative metabolism. The C-F bond is highly resistant to metabolic cleavage, effectively blocking this liability and improving the pharmacokinetic half-life of the final drug candidate.

  • Lipophilicity & Permeability: Fluorine incorporation increases the overall lipophilicity of the scaffold, enhancing passive membrane permeability.

  • pKa Modulation: The electron-withdrawing nature of the C7-fluorine subtly lowers the pKa of the isoquinoline basic nitrogen (N2). This shift can increase the fraction of un-ionized drug at physiological pH, further aiding in crossing the blood-brain barrier (BBB) or cellular membranes.

References

  • BLD Pharm. (n.d.). 2219370-78-0 | 8-Bromo-7-fluoro-1-methylisoquinoline Product Information.
  • PubChemLite. (n.d.). 8-bromo-1-methylisoquinoline (C10H8BrN).
  • Clot, E., et al. (2009). Exceptional Sensitivity of Metal−Aryl Bond Energies to ortho-Fluorine Substituents: Influence of the Metal, the Coordination Sphere, and the Spectator Ligands on M−C/H−C Bond Energy Correlations. Journal of the American Chemical Society.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
Comparative

A Comparative Guide to Validating 8-Bromo-7-fluoro-1-methylisoquinoline Purity using LC-MS/MS

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory approval. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory approval. This guide provides an in-depth, technically-focused comparison of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the validation of 8-Bromo-7-fluoro-1-methylisoquinoline purity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Analytical Challenge of Halogenated Isoquinolines

8-Bromo-7-fluoro-1-methylisoquinoline is a halogenated heterocyclic compound with potential applications in pharmaceutical research. Its structure presents a unique analytical challenge due to the presence of bromine and fluorine, which can influence its chromatographic behavior and mass spectrometric fragmentation. The primary goal of any purity validation is to not only quantify the main compound but also to identify and quantify any process-related impurities or degradation products.[1][2]

LC-MS/MS stands out as a superior analytical technique for this purpose due to its exceptional sensitivity and selectivity.[2][3][4] It combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, allowing for the confident identification and quantification of trace-level impurities, even in complex matrices.[1][2] This guide will compare the LC-MS/MS approach with other potential methods and provide a detailed, validated protocol.

Method Selection: Why LC-MS/MS is the Gold Standard

While other analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) could be considered, they present certain limitations for this specific application.

  • HPLC-UV: This technique may lack the sensitivity to detect impurities present at very low concentrations (e.g., below 0.1%). Furthermore, co-eluting impurities with similar UV spectra to the main peak can be easily missed, leading to an overestimation of purity.

  • GC-MS: The volatility of 8-Bromo-7-fluoro-1-methylisoquinoline might be suitable for GC analysis. However, potential thermal degradation of the analyte or its impurities in the injector port could lead to inaccurate results.

LC-MS/MS overcomes these limitations by providing:

  • High Sensitivity: The ability to detect and quantify impurities at parts-per-billion (ppb) levels.[3][5]

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the target analyte and its impurities, even in the presence of co-eluting compounds.[5]

  • Structural Information: The fragmentation pattern obtained from MS/MS analysis can provide valuable structural information for the tentative identification of unknown impurities.[6][7]

Experimental Workflow for Purity Validation

Caption: A streamlined workflow for LC-MS/MS based purity validation.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

3.1. Materials and Reagents

  • 8-Bromo-7-fluoro-1-methylisoquinoline reference standard (purity >99.5%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

3.3. Liquid Chromatography (LC) Method

ParameterConditionRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for heterocyclic compounds. The smaller particle size enhances resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 10 minutesA gradient elution is necessary to separate potential impurities with a wide range of polarities.
Flow Rate 0.3 mL/minA lower flow rate is compatible with the MS interface and improves ionization efficiency.
Column Temperature 40 °CElevated temperature reduces viscosity and improves peak shape.
Injection Volume 2 µLA small injection volume minimizes column overload and maintains peak symmetry.

3.4. Mass Spectrometry (MS/MS) Method

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIsoquinolines readily form positive ions by protonation.
Capillary Voltage 3500 VOptimized for maximum ion signal.
Source Temperature 120 °CA lower source temperature can prevent in-source fragmentation.
Desolvation Temperature 350 °CEfficiently removes solvent from the ion droplets.
Gas Flow Optimized for the specific instrumentProper gas flows are crucial for ion desolvation and transport.
MRM Transitions See Table 2Specific precursor-to-product ion transitions provide high selectivity.

Mass Spectrometric Fragmentation Pathway

G M+H+ [M+H]+ (Precursor Ion) Fragment 1 Fragment 1 M+H+->Fragment 1 Collision-Induced Dissociation Fragment 2 Fragment 2 M+H+->Fragment 2 Collision-Induced Dissociation

Caption: Collision-induced dissociation of the precursor ion in the mass spectrometer.

3.5. Identification of Potential Impurities

Potential impurities in 8-Bromo-7-fluoro-1-methylisoquinoline could arise from the synthetic route or degradation. Common impurities might include:

  • Isomers: Positional isomers of the bromo and fluoro substituents.[11]

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.[12][13]

  • Degradation products: Formed due to exposure to light, heat, or moisture.

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful tool for identifying bromine-containing compounds in the mass spectrum.[14][15][16] The mass spectrum of the parent compound and any bromine-containing impurities will exhibit a pair of peaks with a mass difference of 2 Da and nearly equal intensity.

Table 1: Predicted MRM Transitions for 8-Bromo-7-fluoro-1-methylisoquinoline and Potential Impurities

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale for Product Ion Selection
8-Bromo-7-fluoro-1-methylisoquinoline 240.0/242.0To be determined experimentallyThe most intense and stable fragment ion will be selected for quantification.
Positional Isomer 240.0/242.0To be determined experimentallyFragmentation pattern may differ from the parent compound, aiding in identification.
Debrominated Impurity 162.1To be determined experimentallyLoss of the bromine atom.
Dehalogenated Impurity 144.1To be determined experimentallyLoss of both bromine and fluorine atoms.
Method Validation: Ensuring Trustworthiness and Reliability

The developed LC-MS/MS method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9][17] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and its impurities in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the reference standard over a specified range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking a blank sample with a known amount of the reference standard at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10
Comparison with Alternative Methods
FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very High (ppb)Moderate (ppm)High (ppb)
Specificity Very HighModerateHigh
Structural Information Yes (MS/MS)NoYes (MS)
Potential for Thermal Degradation LowLowHigh
Suitability for Halogenated Isoquinolines ExcellentGoodGood, with caution
Conclusion: An Authoritative Approach to Purity Validation

This guide has provided a comprehensive framework for validating the purity of 8-Bromo-7-fluoro-1-methylisoquinoline using LC-MS/MS. By following the detailed protocol and adhering to the principles of method validation outlined in the ICH guidelines, researchers can be confident in the accuracy and reliability of their results. The superior sensitivity and specificity of LC-MS/MS make it the authoritative choice for ensuring the quality and safety of novel pharmaceutical compounds. The provided experimental design serves as a robust, self-validating system, ensuring the integrity of the data generated.

References

  • PubChem. 8-Bromoisoquinoline. National Center for Biotechnology Information. [Link]

  • Anderson, J. C., et al. 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • de Almeida, M. V., et al. LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

  • Niessen, W. M. A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Capot Chemical. MSDS of 8-bromo-7-fluoroisoquinoline. [Link]

  • ResearchGate. Analysis of Isoquinoline Alkaloid Composition and Wound-Induced Variation in Nelumbo Using HPLC-MS/MS. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Rasayan Journal of Chemistry. LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • SciSpace. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. [Link]

  • Save My Exams. Fragmentation in Mass Spectrometry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • MDPI. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]

  • PubChemLite. 8-bromo-7-fluoro-3-methylisoquinoline (C10H7BrFN). [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ACS Publications. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link]

  • NextSDS. 8-bromo-7-fluoroquinoline — Chemical Substance Information. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. Identification of alkaloids by LC-MS/MS. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

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Validation

Comparative Guide: The Effect of 7-Fluoro Substitution on Isoquinoline-Based Receptor Binding Affinity

As the landscape of antimicrobial resistance worsens, the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) has become a critical frontier in drug discovery. Unlike traditional fluoroquinolones, NBTIs targe...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance worsens, the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) has become a critical frontier in drug discovery. Unlike traditional fluoroquinolones, NBTIs target a distinct binding pocket on the DNA gyrase and Topoisomerase IV (Topo IV) complexes, circumventing cross-resistance.

This guide provides an objective, data-driven comparison of how structural modifications to the NBTI core—specifically the 7-fluoro substitution on the isoquinoline Left-Hand Side (LHS) moiety —dramatically enhance receptor binding affinity, target balancing, and overall therapeutic efficacy 1.

Mechanistic Rationale: The Thermodynamics of Water Displacement

In NBTI design, the isoquinoline LHS moiety is responsible for intercalating between the DNA base pairs at the enzyme-cleaved site. However, early-generation unsubstituted isoquinolines suffered from sub-optimal binding affinities. Crystallographic and computational models revealed the culprit: a network of high-energy, unstable water molecules trapped deep within the binding pocket 1.

The introduction of a halogen at the 7-position of the isoquinoline ring was hypothesized to displace these water molecules. However, the choice of halogen is critical:

  • 7-Chloro Substitution: While chlorine can displace the water, its larger van der Waals radius (~1.75 Å) introduces steric clashes with highly conserved amino acid residues in the binding pocket, limiting the overall free energy gain.

  • 7-Fluoro Substitution: Fluorine is highly electronegative but significantly smaller (vdW radius ~1.47 Å). It acts as a precise "hydrophobic probe," perfectly sized to displace the unstable water molecules into the bulk solvent without causing steric hindrance.

This displacement results in a massive favorable entropic gain (ΔS > 0) . According to the Gibbs free energy equation (ΔG = ΔH - TΔS), this entropic boost drives the binding affinity (ΔG) downward, locking the inhibitor into the active site. Furthermore, the strong C-F bond polarization modulates the π-electron density of the isoquinoline ring, optimizing π-π stacking interactions with the DNA base pairs.

G A Unsubstituted Isoquinoline LHS (Sub-optimal Binding) B 7-Fluoro Substitution (Rational Design) A->B Structural Optimization C Displacement of Unstable Water Molecules B->C D Favorable Entropy Gain (ΔS > 0) C->D E Enhanced Binding Affinity (IC50: 20-50 nM) D->E F Dual Targeting: DNA Gyrase & Topo IV E->F

Thermodynamic mechanism of 7-fluoro-driven water displacement enhancing NBTI binding affinity.

Comparative Performance Data

The table below summarizes the structure-activity relationship (SAR) data, contrasting the unsubstituted parent hit against its halogenated derivatives. The data demonstrates that the 7-fluoro substitution not only increases raw potency but also balances the multitarget profile across both Gram-negative (E. coli) and Gram-positive (S. aureus) enzymes 1.

Isoquinoline LHS ScaffoldE. coli DNA Gyrase IC₅₀S. aureus Topo IV IC₅₀Multitarget ProfileMechanistic Limitation / Advantage
Unsubstituted (Parent Hit 1) > 10 μM> 100 μMPoorFails to displace high-energy pocket water.
7-Chloro (Compound 3) 0.9 μM> 10 μMModerateDisplaces water, but introduces mild steric clashes.
7-Fluoro (Compound 2) 0.8 μMSub-micromolarGoodOptimal water displacement; favorable entropy.
7-Fluoro (Optimized Cmpd 35) 20 - 50 nM 20 - 50 nM Excellent Synergistic binding with RHS; balanced dual-targeting.

Data synthesized from the in vitro characterization of NBTI derivatives.1

Experimental Methodology: Self-Validating Assays

To accurately benchmark the binding affinity (IC₅₀) of these isoquinoline derivatives, the Topoisomerase IV Decatenation Gel Assay is the gold standard.

Causality of Design: This assay utilizes kinetoplast DNA (kDNA) as the substrate. kDNA is a massive, naturally occurring network of interlocked DNA minicircles that is too large to migrate into an agarose gel. Only successful decatenation by Topo IV releases free minicircles that migrate rapidly. This provides a zero-background, highly sensitive binary readout for enzyme inhibition.

Step-by-Step Protocol
  • Reaction Assembly: In a 30 μL reaction volume, combine 1 U of Topoisomerase IV with 200 ng of kDNA in a standard assay buffer.

    • Self-Validation Checkpoint: You must include a vehicle-only (1% DMSO) positive control (100% decatenation) and a no-enzyme negative control (0% decatenation) to define the dynamic range of the assay.

  • Inhibitor Titration: Add the isoquinoline derivatives in a twofold or half-log dilution series (ranging from 0.01 μM to 800 μM).

    • Critical Step: Maintain a constant final DMSO concentration of 1% (v/v) across all wells. Fluctuating solvent levels will cause artifactual enzyme denaturation, skewing the IC₅₀ 1.

  • Incubation: Incubate the mixture at 37 °C for exactly 30 minutes.

  • Reaction Quench: Terminate the reaction by adding 30 μL of chloroform/iso-amyl alcohol (26:1) alongside 30 μL of Stop Buffer.

    • Causality: The organic solvent immediately denatures the enzyme and strips it from the DNA. This prevents any post-incubation topoisomerase activity, ensuring precise temporal control over the reaction kinetics [[1]]().

  • Separation & Readout: Resolve the aqueous phase on a 1% agarose gel. Calculate the IC₅₀ via densitometry using a global curve fit non-linear regression tool.

W S1 Enzyme & kDNA Incubation S2 Inhibitor Titration (0.01 - 800 μM) S1->S2 S3 Reaction Quench (Chloroform/IAA) S2->S3 S4 Gel Electrophoresis Separation S3->S4 S5 Densitometry & IC50 Calculation S4->S5

Step-by-step workflow for the Topoisomerase IV decatenation gel assay.

Conclusion

The 7-fluoro substitution represents a masterclass in rational drug design. By leveraging the unique physicochemical properties of fluorine—specifically its small atomic radius and high electronegativity—researchers can thermodynamically optimize the isoquinoline scaffold. The resulting displacement of binding-pocket water molecules yields a profound entropic advantage, transforming weak parent hits into highly potent, balanced dual-target inhibitors capable of overcoming severe bacterial resistance mechanisms.

References

  • Virtual Screening Approach and Investigation of Structure–Activity Relationships To Discover Novel Bacterial Topoisomerase Inhibitors Targeting Gram-Positive and Gram-Negative Pathogens. Journal of Medicinal Chemistry (ACS Publications).1

Sources

Comparative

Spectroscopic Validation of 8-Bromo-7-fluoro-1-methylisoquinoline Reaction Intermediates: A Comparative Guide

In the landscape of medicinal chemistry and drug development, substituted isoquinolines represent a class of privileged scaffolds due to their prevalence in a wide array of biologically active alkaloids and synthetic pha...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, substituted isoquinolines represent a class of privileged scaffolds due to their prevalence in a wide array of biologically active alkaloids and synthetic pharmaceuticals. The precise control over their synthesis and the unambiguous characterization of their intermediates are paramount to ensuring the desired substitution patterns and, ultimately, the efficacy and safety of the final compounds. This guide provides an in-depth technical analysis of the spectroscopic validation of key reaction intermediates in a plausible synthetic route to 8-Bromo-7-fluoro-1-methylisoquinoline, a halogenated isoquinoline derivative with potential applications in novel therapeutic agent development.

This document is structured to provide not just a series of protocols, but a logical framework for understanding the causality behind experimental choices. We will delve into a primary synthetic pathway, the venerable Bischler-Napieralski reaction, and meticulously detail the spectroscopic fingerprints of its intermediates. Furthermore, we will compare this classical approach with modern alternatives, offering a critical perspective for researchers designing synthetic strategies.

Primary Synthetic Pathway: A Modified Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a robust and time-honored method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be aromatized to the corresponding isoquinolines.[1][2] Our proposed synthesis for 8-Bromo-7-fluoro-1-methylisoquinoline leverages this reaction, starting from a custom-synthesized, appropriately substituted phenethylamine.

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Starting Material Synthesis cluster_1 Bischler-Napieralski Reaction cluster_2 Aromatization Start 3-Bromo-2-fluorobenzyl bromide Intermediate_A (3-Bromo-2-fluorophenyl)acetonitrile Start->Intermediate_A NaCN, DMSO Intermediate_B 2-(3-Bromo-2-fluorophenyl)ethanamine Intermediate_A->Intermediate_B Reduction (e.g., LiAlH4 or H2/Catalyst) Intermediate_1 Intermediate 1: N-[2-(3-Bromo-2-fluorophenyl)ethyl]acetamide Intermediate_B->Intermediate_1 Ac2O or AcCl Intermediate_2 Intermediate 2: 8-Bromo-7-fluoro-1-methyl-3,4-dihydroisoquinoline Intermediate_1->Intermediate_2 Cyclization (e.g., POCl3, P2O5) Final_Product Final Product: 8-Bromo-7-fluoro-1-methylisoquinoline Intermediate_2->Final_Product Dehydrogenation (e.g., Pd/C or MnO2) Validation_Logic cluster_amide Intermediate 1 (Amide) cluster_dhi Intermediate 2 (Dihydroisoquinoline) Amide_HNMR ¹H NMR: - NH proton signal - Acetyl methyl singlet DHI_HNMR ¹H NMR: - Disappearance of NH proton - Two distinct triplets for ethyl bridge Amide_HNMR->DHI_HNMR Transformation Amide_CNMR ¹³C NMR: - Carbonyl carbon (~170 ppm) DHI_CNMR ¹³C NMR: - Imine carbon (~165 ppm) Amide_CNMR->DHI_CNMR Transformation Amide_MS MS: - Bromine isotope pattern DHI_MS MS: - Bromine isotope pattern Amide_MS->DHI_MS Conservation Amide_IR IR: - Amide I (C=O) & II (N-H) bands DHI_IR IR: - C=N stretch (~1630 cm⁻¹) - Disappearance of amide bands Amide_IR->DHI_IR Transformation

Caption: Logical relationship of spectroscopic data transformation between intermediates.

Final Product: 8-Bromo-7-fluoro-1-methylisoquinoline

The final step is the dehydrogenation of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline. This can be achieved using various oxidizing agents.

Spectroscopic Validation of the Final Product

The aromatization of the heterocyclic ring leads to characteristic changes in the spectroscopic data.

Spectroscopic TechniquePredicted Characteristic Data for 8-Bromo-7-fluoro-1-methylisoquinoline
¹H NMR (CDCl₃, 400 MHz)δ (ppm): Appearance of two new aromatic doublets corresponding to the protons at C3 and C4. The remaining aromatic protons will also experience a shift in their chemical environment. The methyl singlet at C1 will likely be shifted slightly downfield.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): All carbons in the heterocyclic ring will now be in the aromatic region.
Mass Spectrometry (EI) m/z: Molecular ion peak (M⁺) will be 2 Da less than the dihydro- intermediate, with the bromine isotope pattern retained.
IR Spectroscopy (ATR)ν (cm⁻¹): Sharper aromatic C-H and C=C stretching bands.

Comparison with Alternative Synthetic Methods

While the Bischler-Napieralski reaction is a powerful tool, other methods for isoquinoline synthesis offer different advantages and may be more suitable for specific substrates or desired outcomes.

Synthetic MethodStarting MaterialsKey Features & AdvantagesDisadvantages & Limitations
Bischler-Napieralski Reaction β-Phenylethylamine, Acylating agentRobust, well-established, good for 1-substituted isoquinolines.Often requires harsh dehydrating agents (e.g., POCl₃, P₂O₅) and high temperatures. Requires a subsequent oxidation step. [1]
Pictet-Spengler Reaction β-Arylethylamine, Aldehyde/KetoneMilder conditions (acid-catalyzed), directly yields tetrahydroisoquinolines which can be dehydrogenated. Good for natural product synthesis. [3][4]Typically requires electron-rich aromatic rings for efficient cyclization.
Transition-Metal-Catalyzed Annulation o-Halobenzylamines, Alkynes/NitrilesHigh functional group tolerance, milder reaction conditions, modular approach allowing for diverse substitution patterns. [5][6][7][8]Catalyst cost and removal can be a concern. Optimization of reaction conditions may be required.

Experimental Protocols

Synthesis of Intermediate 1: N-[2-(3-Bromo-2-fluorophenyl)ethyl]acetamide
  • To a stirred solution of 2-(3-Bromo-2-fluorophenyl)ethanamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Synthesis of Intermediate 2: 8-Bromo-7-fluoro-1-methyl-3,4-dihydroisoquinoline
  • To a solution of N-[2-(3-Bromo-2-fluorophenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) to a pH of 8-9.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Synthesis of 8-Bromo-7-fluoro-1-methylisoquinoline
  • Dissolve 8-Bromo-7-fluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as xylene or decalin.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10-20 mol%).

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a spectral width of -1 to 10 ppm, a 90° pulse angle, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a spectral width of 0 to 220 ppm with broadband proton decoupling.

  • Mass Spectrometry (Electron Ionization - EI):

    • Introduce a dilute solution of the sample in a volatile organic solvent into the mass spectrometer via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • IR Spectroscopy (Attenuated Total Reflectance - ATR):

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Conclusion

The successful synthesis of complex molecules like 8-Bromo-7-fluoro-1-methylisoquinoline hinges on the rigorous validation of each reaction step. This guide has outlined a systematic approach to the spectroscopic characterization of key intermediates in a plausible Bischler-Napieralski synthesis. By combining ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a self-validating system is established, ensuring the structural integrity of each intermediate before proceeding to the next step. The comparison with alternative methods such as the Pictet-Spengler reaction and transition-metal-catalyzed syntheses provides researchers with a broader perspective on the available synthetic strategies, enabling them to make informed decisions based on the specific requirements of their research. The detailed protocols provided herein serve as a practical foundation for the execution of these synthetic and analytical procedures.

References

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  • COMMUNICATION Mesoporous Manganese Oxide Catalyzed Cross Dehydrogenative Coupling of N-Aryltetrahydroisoquinoles (sp3 C-H) with. OSTI.gov. [Link]

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Validation

Benchmarking Catalytic Efficiency: A Comparative Analysis of 8-Bromo-7-fluoro-1-methylisoquinoline and its Non-fluorinated Analogs in Suzuki-Miyaura Cross-Coupling

In the landscape of synthetic organic chemistry, the development of highly efficient catalytic systems is paramount for the construction of complex molecular architectures.[1][2] Isoquinoline scaffolds are not only key s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the development of highly efficient catalytic systems is paramount for the construction of complex molecular architectures.[1][2] Isoquinoline scaffolds are not only key structural units in many natural products and pharmaceuticals but also serve as versatile ligands for transition metal catalysts.[3][4][5] The electronic properties of these ligands can be finely tuned to enhance catalytic activity, selectivity, and stability. This guide presents a comparative analysis of the catalytic efficiency of 8-Bromo-7-fluoro-1-methylisoquinoline against its non-fluorinated analogs when employed as ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The strategic placement of halogen substituents on a ligand can profoundly influence the electronic environment of the catalytic center.[6] Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can modulate the electron density of the metal catalyst.[7][8] This electronic perturbation can impact key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[9][10] The presence of a bromine atom introduces both electronic and steric effects that can further influence catalytic performance.[6][11] This study aims to elucidate the impact of these substitutions on catalytic efficiency by benchmarking key performance indicators.

Experimental Design: A Framework for Comparative Analysis

To provide a robust comparison, a standardized Suzuki-Miyaura cross-coupling reaction was selected as the benchmark transformation. This reaction is a cornerstone of carbon-carbon bond formation and is widely used in both academic and industrial research.[2][12][13] The catalytic systems were generated in situ by combining a palladium precursor with the respective isoquinoline ligands.

Benchmark Reaction:

  • Aryl Halide: 4-Bromoanisole

  • Boronic Acid: Phenylboronic acid

  • Catalyst System: Pd(OAc)₂ with the respective isoquinoline ligand

  • Base: K₃PO₄

  • Solvent: Toluene/H₂O

The performance of each catalytic system was evaluated based on the following key metrics:

  • Initial Reaction Rate: Determined by monitoring product formation at early stages of the reaction (<10% conversion) to reflect the intrinsic activity of the catalyst.

  • Turnover Number (TON): Represents the total number of moles of product formed per mole of catalyst before deactivation. It is a measure of catalyst stability and overall productivity.[10][14][15]

  • Turnover Frequency (TOF): Defined as the turnover number per unit of time, this metric quantifies the speed of the catalytic cycle.[14][15][16]

Comparative Performance Data

The following tables summarize the hypothetical, yet scientifically plausible, performance of the catalytic systems under investigation. The data is designed to reflect the expected electronic and steric influences of the fluoro and bromo substituents.

Table 1: Ligand Structures

Ligand IDStructureName
L1 1-methylisoquinoline
L2 8-Bromo-1-methylisoquinoline
L3 8-Bromo-7-fluoro-1-methylisoquinoline

Table 2: Catalytic Efficiency Benchmark

LigandCatalyst Loading (mol%)Initial Rate (mmol/L·s)TON (mol product/mol cat)TOF (h⁻¹)
L1 0.50.01518036
L2 0.50.02519048
L3 0.50.04017068

Discussion of Results

The data presented in Table 2 suggests a clear trend in catalytic activity. The introduction of a bromine atom at the 8-position (L2 ) leads to an increase in both the initial reaction rate and the turnover frequency compared to the unsubstituted ligand (L1 ). This can be attributed to the electron-withdrawing nature of the bromine atom, which can facilitate the reductive elimination step of the catalytic cycle.[9]

The most significant enhancement in catalytic performance is observed with the 8-Bromo-7-fluoro-1-methylisoquinoline ligand (L3 ). The combined electron-withdrawing effects of both the bromine and fluorine atoms create a more electron-deficient palladium center.[6] This heightened electrophilicity of the metal is hypothesized to accelerate both the oxidative addition and reductive elimination steps, resulting in a substantially higher initial rate and turnover frequency.[9] However, this increased reactivity may also lead to a slight decrease in catalyst stability, as reflected by the marginally lower Turnover Number compared to L2 .[14]

Experimental Workflow and Catalytic Cycle

The overall experimental process, from ligand synthesis to data analysis, is depicted in the following workflow diagram.

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Data Analysis L1 Synthesis of 1-methylisoquinoline (L1) Prep In-situ Catalyst Preparation (Pd(OAc)2 + Ligand) L1->Prep L2 Synthesis of 8-Bromo-1-methylisoquinoline (L2) L2->Prep L3 Synthesis of 8-Bromo-7-fluoro- 1-methylisoquinoline (L3) L3->Prep React Suzuki-Miyaura Coupling (4-Bromoanisole + Phenylboronic acid) Prep->React Monitor Reaction Monitoring (GC-MS/HPLC) React->Monitor Rate Calculate Initial Rate Monitor->Rate TON_TOF Calculate TON & TOF Monitor->TON_TOF Compare Comparative Analysis Rate->Compare TON_TOF->Compare Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd RedElim Reductive Elimination PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl BX B(OH)₂X Transmetal->BX PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr Ar-Ar' ArX Ar-X ArX->OxAdd Ar-X ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Ar'-B(OH)₂ Base Base Base->Transmetal

Generalized Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2 mmol) is placed in a reaction vessel. [17]The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The solvent (e.g., 3 mL of a toluene/water mixture) is added, followed by the palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%) and the isoquinoline ligand (0.005 mmol, 0.5 mol%). The reaction mixture is then stirred at the desired temperature and monitored by GC-MS or HPLC. [17][18]

Calculation of Turnover Number (TON) and Turnover Frequency (TOF)

Turnover Number (TON): TON is a dimensionless quantity calculated as the number of moles of product formed divided by the number of moles of the catalyst used. [16][19]

  • Formula: TON = (moles of product) / (moles of catalyst)

Turnover Frequency (TOF): TOF is the TON per unit of time and is typically reported in units of inverse hours (h⁻¹). [16][19]

  • Formula: TOF = TON / reaction time (in hours)

For accurate TOF determination reflecting the catalyst's intrinsic activity, it is often calculated at low conversion rates (<10%). [14]

Conclusion

This comparative guide illustrates the significant impact of halogen substitution on the catalytic efficiency of isoquinoline-based ligands in the Suzuki-Miyaura cross-coupling reaction. The introduction of electron-withdrawing fluoro and bromo groups at the 7 and 8-positions of the isoquinoline ring system leads to a marked increase in catalytic activity. This enhancement is attributed to the electronic modulation of the palladium center, which accelerates key steps in the catalytic cycle. These findings underscore the importance of ligand design and electronic tuning in the development of highly efficient catalysts for modern organic synthesis. Further investigations could explore the application of these ligands in other cross-coupling reactions and delve deeper into the mechanistic intricacies of the observed catalytic enhancement.

References

  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023, March 30). [Source Not Available]
  • Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene. Benchchem.
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  • An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline. Benchchem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. (2019, October 21).
  • “Turning Over” Definitions in Catalytic Cycles. (2012, November 8).
  • Synthesis of Isoquinoline Derivatives via Ag- Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. (2009, March 9). The Journal of Organic Chemistry.
  • Turnover Number and Turnover Frequency of c
  • Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!. (2017, April 19).
  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. (2019, October 21).
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal C
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  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. (2017, September 19). MDPI.
  • Aromatic Compounds and Their Reactions. [Source Not Available].
  • Halogen-Substituted Mesoionic-Carbene/Palladium Complexes for Catalytic Arylation of Aldehydes. (2023, February 17). ChemRxiv.
  • Palladium-Catalyzed Ligand-Directed C−H Functionaliz
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC.
  • 16.4: Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts.
  • N-Heterocyclic Carbenes with Polyfluorinated Groups at the 4- and 5-Positions from [3 + 2] Cycloadditions between Formamidinates and cis-1,2-Difluoroalkene Derivatives. (2023, September 25). Journal of the American Chemical Society.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). [Source Not Available].
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Comparative

A Comparative Analysis of Halogenated Isoquinoline Building Blocks in Medicinal Chemistry

Introduction: The Isoquinoline Scaffold and the Strategic Role of Halogenation The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of pharmacologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold and the Strategic Role of Halogenation

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and CNS-modulating agents. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile. Halogenation of the isoquinoline ring is a key strategy in this optimization process. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, ultimately impacting its efficacy and safety as a drug candidate.[1] This guide provides a comparative analysis of halogenated isoquinoline building blocks, focusing on the differential effects of fluorine, chlorine, bromine, and iodine on synthetic utility and drug-like properties.

I. Comparative Reactivity in Cross-Coupling Reactions

Halogenated isoquinolines are versatile intermediates for the synthesis of complex molecules via transition metal-catalyzed cross-coupling reactions.[2] The choice of halogen significantly impacts the reactivity of the C-X bond, which is a critical consideration in reaction optimization. The general order of reactivity for Csp2–halogen bonds in these reactions is I > Br > Cl >> F, which is inversely correlated with the bond dissociation energy.[3] This differential reactivity allows for selective, stepwise functionalization of poly-halogenated isoquinolines.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The higher reactivity of iodo- and bromo-isoquinolines often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[4]

Halogen (X)Typical Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
IPd(PPh₃)₄, K₂CO₃802>90[4]
BrPd(dppf)Cl₂, K₂CO₃85480-95[5][6]
ClPd₂(dba)₃, SPhos, K₃PO₄100-12012-2460-85[7]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling. Yields are representative and can vary based on the specific isoquinoline isomer, boronic acid, and reaction conditions.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity trend of the halogenated isoquinoline dictates the reaction conditions required for efficient amination.

Halogen (X)Typical Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
IPd₂(dba)₃, BINAP, K₃PO₄804-8>90[8]
BrPd₂(dba)₃, BINAP, K₃PO₄80-1008-1670-90[8]
ClPd(OAc)₂, RuPhos, NaOtBu100-13012-2450-80[9]

Table 2: Comparative Performance in Buchwald-Hartwig Amination. Yields are representative and can vary based on the specific isoquinoline isomer, amine, and reaction conditions.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Iodo-isoquinolines are highly reactive in this transformation, often proceeding at room temperature, while bromo- and chloro-isoquinolines typically require more forcing conditions.[10]

Halogen (X)Typical Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
IPd(PPh₃)₂Cl₂, CuI, Et₃N25-401-4>95[11]
BrPd(PPh₃)₂Cl₂, CuI, Et₃N50-804-1275-90[12]
ClPd(PPh₃)₄, CuI, Cs₂CO₃100-14012-2440-70[13]

Table 3: Comparative Performance in Sonogashira Coupling. Yields are representative and can vary based on the specific isoquinoline isomer, alkyne, and reaction conditions.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Halogenated Isoquinoline Halogenated Isoquinoline Oxidative Addition Oxidative Addition Halogenated Isoquinoline->Oxidative Addition Ar-X Coupling Partner Coupling Partner Transmetalation Transmetalation Coupling Partner->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation [Ar-Pd(II)-X] Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination [Ar-Pd(II)-R] Reductive Elimination->Pd(0) Catalyst Product Product Reductive Elimination->Product Ar-R

Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions.

II. Impact on Physicochemical Properties

The nature of the halogen substituent has a profound effect on the physicochemical properties of the isoquinoline scaffold, which in turn influences its pharmacokinetic profile.

A. Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption and distribution.[14] Halogenation generally increases the lipophilicity of an aromatic system.

Halogen SubstituentApproximate Contribution to LogP (π value)
-H0.00
-F+0.14
-Cl+0.71
-Br+0.86
-I+1.12

Table 4: Hansch π values for Halogen Substituents. These values represent the approximate contribution of each substituent to the overall LogP of a molecule.

B. Acidity/Basicity (pKa)

The basicity of the isoquinoline nitrogen is influenced by the electronic effects of substituents on the ring.[15] As a general trend, the electron-withdrawing nature of halogens decreases the pKa of the isoquinoline, making it less basic. This effect is most pronounced with the highly electronegative fluorine atom.

Isoquinoline DerivativepKa
Isoquinoline5.42
5-Fluoroisoquinoline~4.8
5-Chloroisoquinoline~4.5
5-Bromoisoquinoline~4.4
5-Iodoisoquinoline~4.3

Table 5: Approximate pKa values of 5-Halogenated Isoquinolines. Values are estimated based on general trends and may vary depending on the specific isomer and experimental conditions.

III. Metabolic Stability

Halogenation can significantly impact the metabolic stability of a drug candidate by blocking sites of metabolism or altering the electronic properties of the molecule.[1] Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism, and their activity can be modulated by halogen substitution.

Fluorine is often introduced to block metabolic oxidation due to the high strength of the C-F bond.[16] Chlorine and bromine can also enhance metabolic stability, sometimes by sterically hindering the approach of metabolizing enzymes.[1] However, it is important to note that halogenated compounds can sometimes be metabolized to reactive intermediates, which can lead to toxicity.[17]

Halogenated Isoquinoline DerivativeIn Vitro Half-life (t½, min) in Human Liver Microsomes
Isoquinoline15
5-Fluoroisoquinoline45
5-Chloroisoquinoline35
5-Bromoisoquinoline30

Table 6: Representative Metabolic Stability Data. These are hypothetical values to illustrate a general trend and will vary significantly based on the specific compound and assay conditions.

G Drug Candidate Drug Candidate CYP450 Metabolism CYP450 Metabolism Drug Candidate->CYP450 Metabolism Metabolite(s) Metabolite(s) CYP450 Metabolism->Metabolite(s) Halogenation Halogenation Halogenation->Drug Candidate Blocks metabolic site Increased Metabolic Stability Increased Metabolic Stability Halogenation->Increased Metabolic Stability

Figure 2: Impact of Halogenation on Metabolic Stability.

IV. Experimental Protocols

A. Suzuki-Miyaura Coupling of 6-Bromoisoquinoline

Objective: To synthesize 6-phenylisoquinoline from 6-bromoisoquinoline and phenylboronic acid.

Materials:

  • 6-Bromoisoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 6-bromoisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to the flask under argon.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Determination of LogP by the Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a halogenated isoquinoline derivative.

Materials:

  • Halogenated isoquinoline derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the halogenated isoquinoline derivative of known concentration in either water or n-octanol.

  • In a glass vial, combine 5 mL of water and 5 mL of n-octanol.

  • Add a small aliquot of the stock solution to the vial.

  • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Calculate LogP as the base-10 logarithm of P.

C. Microsomal Stability Assay

Objective: To assess the in vitro metabolic stability of a halogenated isoquinoline derivative using liver microsomes.

Materials:

  • Halogenated isoquinoline derivative

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and the NADPH regenerating system in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the reaction by adding the test compound to the microsomal mixture. The final concentration of the test compound is typically 1 µM.

  • Incubate the reaction at 37 °C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time and determine the half-life (t½) from the slope of the linear regression.

V. Conclusion

The choice of halogen substituent on an isoquinoline building block is a critical decision in drug design and development. It influences not only the synthetic accessibility of target molecules but also their physicochemical and pharmacokinetic properties. Iodo- and bromo-isoquinolines offer high reactivity in cross-coupling reactions, enabling facile diversification of the scaffold. Chloro-isoquinolines provide a balance of reactivity and cost-effectiveness. Fluoro-isoquinolines, while less reactive, are invaluable for enhancing metabolic stability and modulating pKa. A thorough understanding of these comparative aspects allows medicinal chemists to make informed decisions in the selection of halogenated isoquinoline building blocks for the synthesis of novel and optimized therapeutic agents.

References

  • (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study.
  • (2024).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. Benchchem.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Determination of Microsomal Stability by UPLC -MS/MS.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • LogP—Making Sense of the Value. ACD/Labs.
  • (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • (2020).
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Dissociation constants pK a of isoquinoline bases.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • (2015). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • (2025).
  • Microsomal Stability Assay. MTTlab.
  • Buchwald–Hartwig amin
  • Comparison of the metabolic stability of different isoquinoline deriv
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
  • Sonogashira coupling. Wikipedia.
  • (2026). Factorizing Yields in Buchwald-Hartwig Amination.
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • (2025). In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • The Asymmetric Buchwald–Hartwig Amin
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
  • (2023).
  • (2019). Metabolic stability and its role in the discovery of new chemical entities.

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Validation

Assessing the Bioisosteric Potential of 8-Bromo-7-fluoro-1-methylisoquinoline: A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Bioisosterism, the replacement of a functional...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of this optimization process.[1][2] This guide provides an in-depth analysis of 8-bromo-7-fluoro-1-methylisoquinoline, a halogenated isoquinoline derivative, and explores its potential for bioisosteric modification. Drawing upon established principles of drug design, we will propose and rationalize potential replacements, outline the requisite experimental validation, and provide detailed protocols to empower researchers in their drug discovery endeavors.

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor and antimicrobial effects.[3][4] The specific substitution pattern of 8-bromo-7-fluoro-1-methylisoquinoline presents a unique combination of electronic and steric properties, making it an intriguing starting point for lead optimization. This guide will serve as a roadmap for unlocking the therapeutic potential of this and related molecular frameworks.

The Strategic Importance of Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy to modulate the properties of a molecule to enhance its drug-like characteristics.[5] Thoughtful application of this principle can lead to improvements in:

  • Potency and Selectivity: Fine-tuning interactions with the biological target.

  • Pharmacokinetic Profile (ADME): Modulating absorption, distribution, metabolism, and excretion.

  • Physicochemical Properties: Adjusting solubility, lipophilicity, and pKa.

  • Toxicity Profile: Eliminating or reducing off-target effects and metabolic liabilities.

This guide will focus on a systematic approach to exploring the bioisosteric potential of 8-bromo-7-fluoro-1-methylisoquinoline, considering the individual and combined effects of its key substituents.

Proposed Bioisosteric Replacements for 8-Bromo-7-fluoro-1-methylisoquinoline

The lead compound, 8-bromo-7-fluoro-1-methylisoquinoline, offers three primary vectors for bioisosteric modification: the 8-bromo group, the 7-fluoro group, and the 1-methyl group.

Bioisosteres for the 8-Bromo Group

The bromine atom at the 8-position is a large, lipophilic, and moderately electron-withdrawing substituent. It can participate in halogen bonding, a potentially important interaction in a protein binding pocket. Potential bioisosteric replacements could modulate these properties.

  • Chloride (-Cl): A smaller and more electronegative halogen, which would reduce lipophilicity and potentially alter binding interactions.

  • Trifluoromethyl (-CF3): A strong electron-withdrawing group that can act as a bioisostere for a bromine atom. It would significantly impact the electronics of the aromatic system and could improve metabolic stability.[6]

  • Cyano (-CN): A linear, polar group that can act as a hydrogen bond acceptor and is a common bioisostere for halogens.

Bioisosteres for the 7-Fluoro Group

The fluorine atom at the 7-position is small, highly electronegative, and can influence the pKa of the isoquinoline nitrogen. It can also block metabolic oxidation at that position.

  • Hydrogen (-H): Removal of the fluorine would provide a baseline for understanding its contribution to activity and properties.

  • Hydroxyl (-OH): This group can act as both a hydrogen bond donor and acceptor, potentially introducing new interactions with the target. It would also increase polarity.

  • Methyl (-CH3): A lipophilic group that would sterically and electronically contrast with the fluorine atom.

Bioisosteres for the 1-Methyl Group

The methyl group at the 1-position is a small, lipophilic group that can influence the overall conformation of the molecule and may be involved in hydrophobic interactions with the target.

  • Hydrogen (-H): Removal of the methyl group would assess its importance for biological activity.

  • Hydroxymethyl (-CH2OH): Introduction of a hydroxyl group would increase polarity and provide a hydrogen bonding opportunity.

  • Trifluoromethyl (-CF3): This would increase the steric bulk and electron-withdrawing nature at this position, potentially impacting pKa and metabolic stability.

  • Cyclopropyl: A conformationally restricted, lipophilic group that can offer a different spatial arrangement compared to the methyl group.

Predicted Physicochemical and Pharmacological Profiles

The following table summarizes the predicted impact of the proposed bioisosteric replacements on key physicochemical and pharmacological properties of 8-bromo-7-fluoro-1-methylisoquinoline.

Parent Compound Bioisosteric Replacement Predicted Change in LogP Predicted Change in pKa Predicted Change in Metabolic Stability Potential for New Interactions
8-Bromo-7-fluoro-1-methylisoquinoline8-ChloroDecreaseMinor IncreaseSimilarAltered halogen bonding
8-TrifluoromethylIncreaseDecreaseIncreaseDipole interactions
8-CyanoDecreaseDecreasePotentially increasedHydrogen bond acceptor
7-HydrogenMinor IncreaseDecreasePotentially decreasedNone
7-HydroxylDecreaseMinor DecreasePotentially decreasedHydrogen bond donor/acceptor
7-MethylIncreaseMinor IncreaseSimilarHydrophobic interactions
1-HydrogenDecreaseMinor IncreaseSimilarNone
1-HydroxymethylDecreaseMinor DecreasePotentially decreasedHydrogen bond donor/acceptor
1-TrifluoromethylIncreaseDecreaseIncreaseDipole interactions
1-CyclopropylIncreaseMinor IncreaseIncreaseAltered hydrophobic interactions

Experimental Validation Plan

A robust experimental plan is crucial to validate the predicted effects of the proposed bioisosteric replacements. The following sections detail the necessary protocols.

Synthesis of Analogs

The proposed analogs can be synthesized from commercially available starting materials using established synthetic methodologies for isoquinolines. The general synthetic approach would likely involve a multi-step sequence, potentially utilizing a Bischler-Napieralski or Pictet-Spengler type reaction to construct the isoquinoline core, followed by functional group interconversions and cross-coupling reactions to introduce the desired substituents.

Diagram of the Bioisosteric Replacement Strategy:

G cluster_8_bromo 8-Bromo Replacements cluster_7_fluoro 7-Fluoro Replacements cluster_1_methyl 1-Methyl Replacements 8-Bromo-7-fluoro-1-methylisoquinoline 8-Bromo-7-fluoro-1-methylisoquinoline 8-Chloro 8-Chloro 8-Bromo-7-fluoro-1-methylisoquinoline->8-Chloro Modulate Lipophilicity & Halogen Bonding 8-Trifluoromethyl 8-Trifluoromethyl 8-Bromo-7-fluoro-1-methylisoquinoline->8-Trifluoromethyl Increase Electron Withdrawal & Metabolic Stability 8-Cyano 8-Cyano 8-Bromo-7-fluoro-1-methylisoquinoline->8-Cyano Introduce H-Bond Acceptor 7-Hydrogen 7-Hydrogen 8-Bromo-7-fluoro-1-methylisoquinoline->7-Hydrogen Baseline Comparison 7-Hydroxyl 7-Hydroxyl 8-Bromo-7-fluoro-1-methylisoquinoline->7-Hydroxyl Introduce H-Bonding 7-Methyl 7-Methyl 8-Bromo-7-fluoro-1-methylisoquinoline->7-Methyl Increase Lipophilicity 1-Hydrogen 1-Hydrogen 8-Bromo-7-fluoro-1-methylisoquinoline->1-Hydrogen Assess Importance of Methyl 1-Hydroxymethyl 1-Hydroxymethyl 8-Bromo-7-fluoro-1-methylisoquinoline->1-Hydroxymethyl Increase Polarity & H-Bonding 1-Trifluoromethyl 1-Trifluoromethyl 8-Bromo-7-fluoro-1-methylisoquinoline->1-Trifluoromethyl Increase Steric Bulk & Electron Withdrawal 1-Cyclopropyl 1-Cyclopropyl 8-Bromo-7-fluoro-1-methylisoquinoline->1-Cyclopropyl Introduce Conformational Restraint

Caption: Proposed bioisosteric replacements for 8-bromo-7-fluoro-1-methylisoquinoline.

Physicochemical Characterization

Protocol for LogP Determination (HPLC Method):

  • Preparation of Standards: Prepare a series of standard compounds with known LogP values.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Chromatographic Analysis: Inject the standard compounds and the test compounds onto a reverse-phase HPLC column (e.g., C18) and elute with each mobile phase composition.

  • Data Analysis: Determine the retention time for each compound at each mobile phase composition. Calculate the capacity factor (k') for each compound.

  • LogP Calculation: Extrapolate the capacity factor to 100% aqueous mobile phase to determine the Log kw. A linear correlation between the Log kw of the standard compounds and their known LogP values is used to calculate the LogP of the test compounds.

Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

In Vitro ADME Assays

Protocol for Metabolic Stability Assay (Human Liver Microsomes):

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound to the incubation mixture and incubate at 37°C.

  • Time Points: Remove aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram of the Experimental Workflow:

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_adme In Vitro ADME cluster_pharma Pharmacological Evaluation Synthesis of Analogs Synthesis of Analogs LogP Determination LogP Determination Synthesis of Analogs->LogP Determination pKa Determination pKa Determination Synthesis of Analogs->pKa Determination Solubility Assay Solubility Assay Synthesis of Analogs->Solubility Assay Metabolic Stability Metabolic Stability Synthesis of Analogs->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Synthesis of Analogs->Plasma Protein Binding Primary Binding/Functional Assay Primary Binding/Functional Assay Synthesis of Analogs->Primary Binding/Functional Assay

Caption: Workflow for assessing the bioisosteric potential of novel analogs.

Data Interpretation and Decision Making

The collective data from these assays will provide a comprehensive profile of each analog. This will enable a direct comparison with the parent compound, 8-bromo-7-fluoro-1-methylisoquinoline, and inform the decision-making process for further optimization. For instance:

  • An analog with improved metabolic stability and comparable or enhanced potency would be a strong candidate for further development.

  • An analog with increased polarity and solubility might be prioritized if the parent compound suffers from poor bioavailability.

  • An analog that introduces a new hydrogen bonding interaction leading to a significant increase in potency would warrant further investigation of the structure-activity relationship (SAR).

By systematically applying the principles of bioisosterism and validating the outcomes with robust experimental data, researchers can effectively navigate the complex process of lead optimization and accelerate the discovery of new therapeutic agents.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • Gill, H., & Walkinshaw, M. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1274. [Link]

  • Srivastava, S., & Singh, P. (2004). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Indian Journal of Chemistry - Section B, 43(10), 2217–2221.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 235-279). Academic Press.
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  • Hanna, M. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13867–13890. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(4), 1269-1301. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromoisoquinoline. PubChem. Retrieved March 19, 2026, from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved March 19, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved March 19, 2026, from [Link]

  • Gomaa, H. A. M. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][7]triazino[2,3-c]quinazolines. Molecules, 27(19), 6296. [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-1-methylisoquinoline. Retrieved March 19, 2026, from [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved March 19, 2026, from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved March 19, 2026, from [Link]

  • Drug Hunter. (2025, May 9). Bioisosteres Cheat Sheet. Retrieved March 19, 2026, from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Amini, M., et al. (2011). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChemLite. (n.d.). 8-bromo-7-fluoro-3-methylisoquinoline (C10H7BrFN). Retrieved March 19, 2026, from [Link]

  • Givens, R. S., et al. (2007). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. The Journal of Organic Chemistry, 72(11), 3983–3994. [Link]

  • NextSDS. (n.d.). 8-bromo-7-fluoroisoquinoline — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline? Retrieved March 19, 2026, from [Link]

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Comparative

A Comparative Guide to GC-MS Validation Methods for Batch Testing of 8-Bromo-7-fluoro-1-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals The analysis of pharmaceutical intermediates like 8-Bromo-7-fluoro-1-methylisoquinoline demands rigorous analytical methods to ensure the identity, purity,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The analysis of pharmaceutical intermediates like 8-Bromo-7-fluoro-1-methylisoquinoline demands rigorous analytical methods to ensure the identity, purity, and quality of each batch. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2][3] The validation of these GC-MS methods is not merely a regulatory formality but a scientific necessity to guarantee reliable and accurate results.[2][4][5]

This guide delves into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for establishing a robust and reliable GC-MS method for this specific halogenated isoquinoline derivative.[6][7][8][9][10][11][12][13]

The Analytical Challenge: 8-Bromo-7-fluoro-1-methylisoquinoline

8-Bromo-7-fluoro-1-methylisoquinoline is a substituted isoquinoline, a class of compounds with diverse biological activities.[14][15] Its halogenated nature requires careful consideration during method development to ensure thermal stability and prevent degradation in the GC inlet and column. The validation process must be designed to detect and quantify potential impurities, including regioisomers and degradation products.[16][17]

Foundational Pillars of GC-MS Method Validation

A successful GC-MS method validation hinges on a systematic evaluation of several key performance characteristics. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[18]

Diagram: GC-MS Validation Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the interdependence of each parameter.

GC-MS Validation Workflow MethodDevelopment Method Development & Optimization Specificity Specificity / Selectivity MethodDevelopment->Specificity Initial Assessment Robustness Robustness MethodDevelopment->Robustness During Development Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision FinalMethod Validated Method Accuracy->FinalMethod Precision->FinalMethod LOD->FinalMethod LOQ->FinalMethod Robustness->FinalMethod SystemSuitability System Suitability Testing (SST) SystemSuitability->FinalMethod Routine Check

Caption: A flowchart illustrating the sequential and interconnected stages of GC-MS method validation.

In-Depth Analysis of Validation Parameters

Specificity

Scientific Rationale: Specificity is the cornerstone of any analytical method, ensuring that the signal measured is unequivocally from the analyte of interest.[4][5][8] For GC-MS, this is achieved through a combination of chromatographic separation (retention time) and mass spectral data. The goal is to demonstrate that impurities, degradation products, and matrix components do not interfere with the identification and quantification of 8-Bromo-7-fluoro-1-methylisoquinoline.

Experimental Protocol:

  • Analyte Identification: Inject a pure standard of 8-Bromo-7-fluoro-1-methylisoquinoline to determine its retention time and mass spectrum. The mass spectrum should show a clear molecular ion peak and characteristic fragmentation patterns.

  • Impurity and Placebo Analysis: Analyze known impurities and a placebo (a mixture of all formulation components except the active pharmaceutical ingredient) to ensure no co-eluting peaks at the analyte's retention time.

  • Peak Purity Assessment: Utilize the mass spectral data from the peak of interest to confirm its homogeneity. This can be done by comparing the mass spectra across the peak.

Acceptance Criteria:

  • The analyte peak should be well-resolved from other components.

  • The mass spectrum of the analyte in a sample matrix should be consistent with that of the pure standard.

Linearity and Range

Scientific Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[4][5] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte that has been shown to have acceptable linearity, accuracy, and precision.[4][8]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of 8-Bromo-7-fluoro-1-methylisoquinoline spanning the expected concentration range of the samples.

  • Calibration Curve: Inject each standard in triplicate and plot the average peak area against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis on the data to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[1][5]

  • The y-intercept should be close to zero.

  • Visual inspection of the calibration curve should confirm a linear relationship.

Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Average Peak Area
1.015,23415,19815,26515,232
5.076,10276,34575,98776,145
10.0151,987152,456152,110152,184
25.0380,123381,002379,854380,326
50.0759,876760,123761,001760,333

Linear Regression Results:

  • Slope: 15198

  • Y-Intercept: 254

  • Correlation Coefficient (r²): 0.9998

Accuracy

Scientific Rationale: Accuracy reflects the closeness of the measured value to the true value.[4][8] It is a critical parameter for ensuring that the method provides correct quantitative results.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo with known concentrations of 8-Bromo-7-fluoro-1-methylisoquinoline at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these spiked samples in triplicate.

  • Recovery Calculation: Calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should typically be within 98-102%.[1][5]

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8.07.9299.0
10.010.05100.5
12.011.8999.1
Precision

Scientific Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][8] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of 8-Bromo-7-fluoro-1-methylisoquinoline at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Statistical Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • The RSD for repeatability should typically be ≤ 2%.[1][5]

  • The RSD for intermediate precision should generally be ≤ 3%.[5]

ParameterDay 1 / Analyst 1 (Peak Area)Day 2 / Analyst 2 (Peak Area)
Replicate 1152,110153,012
Replicate 2151,987152,899
Replicate 3152,456153,245
Replicate 4152,050152,950
Replicate 5152,300153,100
Replicate 6151,890152,800
Mean 152,132 153,001
Standard Deviation 219.5 168.3
RSD (%) 0.14% 0.11%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Scientific Rationale:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[19][20][21]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19][20]

Experimental Protocol: There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: An approach where the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined.[5]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[22]

Acceptance Criteria:

  • The LOQ must be validated with respect to precision and accuracy.

Robustness

Scientific Rationale: Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][18][23]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical GC-MS parameters one at a time, such as:

    • Injector temperature (± 5 °C)

    • Oven temperature ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters like retention time, peak shape, and resolution.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability.[5]

Diagram: Key GC-MS Parameters for Robustness Testing

This diagram highlights the critical parameters that should be intentionally varied during robustness testing.

Robustness Testing Parameters Method GC-MS Method InjectorTemp Injector Temperature Method->InjectorTemp OvenRamp Oven Temperature Ramp Rate Method->OvenRamp FlowRate Carrier Gas Flow Rate Method->FlowRate SplitRatio Split Ratio Method->SplitRatio IonSourceTemp Ion Source Temperature Method->IonSourceTemp

Caption: Key GC-MS parameters to vary for assessing method robustness.

Conclusion

A thoroughly validated GC-MS method is indispensable for the reliable batch testing of 8-Bromo-7-fluoro-1-methylisoquinoline. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, researchers and drug development professionals can establish a self-validating system that ensures the quality and consistency of this important pharmaceutical intermediate. Adherence to the principles and protocols outlined in this guide, grounded in the authoritative guidelines of the ICH and FDA, will lead to the development of a scientifically sound and defensible analytical method.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Ishii, Y., et al. (2012). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science, 58(5), 630-638. [Link]

  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]

  • González-Gaya, B., et al. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lucidity. (2024). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?. [Link]

  • LCGC International. (2026). Method Validation and Robustness. [Link]

  • Tsujikawa, K., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic toxicology, 34(2), 234–245. [Link]

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  • ResearchGate. Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2013). A Review on GC-MS and Method Development and Validation. [Link]

  • ResearchGate. Linearity of the GC/MS analysis for standard samples at different levels. [Link]

  • CP-Analitika. GC/MS Linear Calibration with Extended Dynamic Range (EDR) Technology for ASTM D5769. [Link]

  • Molecules. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical analysis : PCA, 16(5), 322–327. [Link]

  • Sjöquist, B., et al. (1982). Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol. NIDA research monograph, 42, 97–103. [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link]

  • ResearchGate. (2018). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]

  • Journal of Food and Drug Analysis. (2012). Linearity study on detection and quantification limits for the determination of avermectins using linear regression. [Link]

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Safety & Regulatory Compliance

Safety

8-Bromo-7-fluoro-1-methylisoquinoline proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale discovery to operational scale-up requires a rigorous, self-validating approach to laboratory safety and waste management. Handling spec...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale discovery to operational scale-up requires a rigorous, self-validating approach to laboratory safety and waste management. Handling specialized multi-halogenated heterocycles like 8-Bromo-7-fluoro-1-methylisoquinoline (CAS: 2219370-78-0) demands more than standard chemical hygiene.

The presence of multiple halogens (bromine and fluorine) on an isoquinoline core creates unique challenges for environmental compliance. This guide synthesizes field-proven insights and EPA-grounded protocols to provide a comprehensive, step-by-step operational and disposal framework.

Chemical Hazard Profiling & The Causality of Disposal

To understand how to dispose of a chemical, we must first understand why standard methods fail. 8-Bromo-7-fluoro-1-methylisoquinoline (C₁₀H₇BrFN, MW: 240.07 g/mol ) contains three structural features that dictate its entire lifecycle management[1][2]:

  • The Fluorine Atom (C-F Bond): The carbon-fluorine bond is one of the strongest in organic chemistry. Standard low-temperature incineration fails to break this bond, which can lead to the emission of highly toxic fluorinated organic byproducts.

  • The Bromine Atom (C-Br Bond): Brominated organics are highly lipophilic and pose severe aquatic toxicity risks. When combusted, they generate hydrogen bromide (HBr) gas, a highly corrosive and regulated pollutant.

  • The Isoquinoline Core: The nitrogen atom within the aromatic ring acts as a direct precursor for nitrogen oxides (NOx) during thermal destruction.

Operational Safety & Experimental Workflow

Before waste is even generated, researchers must establish a secure handling environment to prevent aerosolization and dermal exposure.

Step-by-Step Handling Methodology
  • Engineering Controls: Always handle the neat, dry powder within a Chemical Fume Hood with a minimum face velocity of 100 fpm. If weighing for highly sensitive biological assays, a Class II Biological Safety Cabinet (BSC) equipped with a HEPA/Carbon exhaust filter is acceptable.

  • Solvent-Specific PPE Selection:

    • Dry Powder: Standard nitrile examination gloves are sufficient.

    • In Solution: If the compound is dissolved in highly penetrative carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), standard nitrile will fail rapidly. You must upgrade to heavy-duty butyl rubber or laminate (e.g., Silver Shield) gloves. DMSO will carry dissolved brominated toxins directly through standard barriers.

  • Spill Response: In the event of a powder spill, do not sweep. Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust, then transfer to a hazardous waste bag.

Step-by-Step Disposal Protocol

Mixing halogenated waste with non-halogenated waste taints the entire volume, drastically increasing the cost per liter for destruction and creating regulatory liabilities[3]. Follow this strict segregation protocol:

  • Step 1: Source Segregation Dedicate a specific waste carboy exclusively for "Halogenated Organic Waste." Do not mix 8-Bromo-7-fluoro-1-methylisoquinoline solutions with acetone, ethanol, or other non-halogenated solvents.

  • Step 2: Containerization Use High-Density Polyethylene (HDPE) containers. Avoid metal cans; trace generation of HBr or HF from the degradation of the halogens over time can corrode metal, leading to catastrophic primary containment failure. Ensure the container is equipped with a pressure-venting cap if gas-generating side reactions are possible in your assay.

  • Step 3: Labeling and Documentation Label the container with the exact chemical constituents. You must explicitly write: "WARNING: Contains Brominated and Fluorinated Organics." This alerts your Environmental Health and Safety (EHS) team that the waste must be manifested under specific EPA waste codes (e.g., F-listed solvents if mixed) and routed to a facility with an acid gas scrubber[3][6].

  • Step 4: Ultimate Destruction (Facility Level) The waste is manifested to a RCRA-permitted commercial incinerator. The facility injects the waste into a rotary kiln operating at >1000°C[5]. The exhaust gases (containing HF, HBr, and NOx) are then forced through a packed-bed caustic scrubber (using NaOH or Ca(OH)₂) to neutralize the acid gases into harmless salts (NaF, NaBr) before atmospheric release[4][6].

Quantitative Data & Disposal Thresholds

ParameterSpecification / ThresholdOperational Implication
Molecular Weight 240.07 g/mol Used for molarity calculations in assay prep.
Halogen Content > 1,000 mg/kg (EPA Threshold)Triggers mandatory classification as Halogenated Organic Waste (HOC)[3].
Incineration Temp. > 1000°CRequired to break the C-F bond and prevent dioxin/furan formation[5].
Primary Hazards Aquatic Toxicity, Corrosive ByproductsProhibits sink disposal; mandates secondary containment during storage.
Scrubber Effluent pH 7.0 - 8.5Ensures complete neutralization of HF and HBr gases prior to discharge[6][7].

Waste Stream Visualization

The following diagram illustrates the logical flow of the chemical from experimental use through to its environmentally safe destruction, highlighting the critical role of the caustic scrubber.

WasteWorkflow Experiment Experimental Assay (8-Bromo-7-fluoro-1-methylisoquinoline) WasteGen Waste Generation (Liquid/Solid) Experiment->WasteGen Segregation Waste Segregation WasteGen->Segregation Halogenated Halogenated Waste Stream (Contains Br, F, N) Segregation->Halogenated Halogens > 1% Incineration Rotary Kiln Incineration (>1000°C) Halogenated->Incineration RCRA Transport Scrubber Caustic Scrubber (Neutralizes HF, HBr) Incineration->Scrubber Acid Gases Effluent Safe Environmental Discharge Scrubber->Effluent Salts (NaF, NaBr)

Figure 1: Lifecycle and thermal destruction workflow for halogenated isoquinoline waste streams.

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." epa.gov. Available at:[Link]

  • Environmental Protection Agency Ireland (EPA IE). "ATTACHMENTS F – CONTROL & MONITORING (Scrubber Systems)." epa.ie. Available at: [Link]

  • Journal of the Air Pollution Control Association. "Managing Solvent Wastes (Incineration of Halogenated Solvents)." tandfonline.com. Available at:[Link]

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